OAB-14
Description
Properties
Molecular Formula |
C32H46N4O2 |
|---|---|
Molecular Weight |
518.75 |
IUPAC Name |
4-(3-(2-Aminoethyl)ureido)-N-(1,1,4,4,5,5,8,8-octamethyl-1,2,3,4,5,6,7,8-octahydroanthracen-9-yl)benzamide |
InChI |
InChI=1S/C32H46N4O2/c1-29(2)13-15-31(5,6)24-22(29)19-23-25(32(7,8)16-14-30(23,3)4)26(24)36-27(37)20-9-11-21(12-10-20)35-28(38)34-18-17-33/h9-12,19H,13-18,33H2,1-8H3,(H,36,37)(H2,34,35,38) |
InChI Key |
LWZSVUPSOLLTIN-UHFFFAOYSA-N |
SMILES |
O=C(NC1=C2C(C)(C)CCC(C)(C)C2=CC3=C1C(C)(C)CCC3(C)C)C4=CC=C(NC(NCCN)=O)C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OAB14; OAB 14; OAB-14 |
Origin of Product |
United States |
Foundational & Exploratory
OAB-14: A Multi-Targeted Approach to Combating Alzheimer's Disease
An In-Depth Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
OAB-14, a novel bexarotene derivative, has emerged as a promising therapeutic candidate for Alzheimer's disease (AD). Developed jointly by Xinhua Pharmaceutical and Shenyang Pharmaceutical University, this Class 1 innovative chemical drug has successfully completed Phase 1 clinical trials and is advancing to Phase 2 studies.[1] this compound distinguishes itself through a multi-targeted mechanism of action that addresses several core pathologies of AD. Preclinical studies have demonstrated its ability to significantly enhance the clearance of β-amyloid (Aβ), mitigate neuroinflammation, protect against mitochondrial dysfunction, and restore lysosomal function. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by preclinical data, and outlines the experimental methodologies used to elucidate these pathways.
Introduction to this compound and its Therapeutic Rationale
Alzheimer's disease is a complex neurodegenerative disorder characterized by the extracellular deposition of Aβ plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein.[2][3] The predominant "amyloid cascade hypothesis" posits that the accumulation of Aβ is the primary trigger for the downstream pathological events, including neuronal loss and cognitive decline.[3][4] While therapies targeting Aβ production have faced clinical setbacks, strategies aimed at enhancing Aβ clearance have gained significant traction.[5]
This compound was designed as a derivative of bexarotene, a retinoid X receptor (RXR) agonist, with the aim of improving upon its therapeutic potential for neurological diseases.[2][5] The therapeutic rationale for this compound is centered on its ability to address the multifaceted nature of AD by not only promoting Aβ clearance but also by exerting anti-inflammatory, antioxidant, and neuroprotective effects.[1]
Core Mechanisms of Action
Enhanced β-Amyloid Clearance
A primary mechanism of this compound is its robust enhancement of Aβ clearance in the brain.[5] More than 95% of sporadic AD cases are associated with impaired Aβ clearance.[5] this compound addresses this by:
-
Promoting Microglial Phagocytosis: this compound stimulates microglia, the resident immune cells of the brain, to engulf and clear Aβ deposits.[5]
-
Upregulating Aβ-Degrading Enzymes: The compound increases the expression of key Aβ-degrading enzymes, including neprilysin (NEP) and insulin-degrading enzyme (IDE).[5]
Preclinical studies in APP/PS1 transgenic mice, a common animal model for AD, have demonstrated that this compound can rapidly clear a significant percentage of Aβ.[5] This reduction in Aβ burden is associated with significant improvements in cognitive function.[5]
Attenuation of Neuroinflammation via PPAR-γ Signaling
Neuroinflammation is a critical component of AD pathology. This compound exhibits potent anti-inflammatory properties by modulating microglial activity through the peroxisome proliferator-activated receptor-γ (PPAR-γ) pathway.[6]
-
Microglial Polarization: this compound promotes the transition of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This is evidenced by the downregulation of M1 markers like nuclear factor kappa B (NF-κB) and NOD-like receptor protein 3 (NLRP3), and the upregulation of M2 markers such as mannose receptor C-type 1 (MRC1) and arginase 1 (ARG1).[6]
-
Suppression of Pro-inflammatory Cytokines: By activating the PPAR-γ pathway, this compound inhibits the release of pro-inflammatory cytokines, thereby reducing neuroinflammation and its detrimental effects on neuronal function.
The anti-inflammatory effects of this compound are dependent on PPAR-γ, as its inhibition with a selective antagonist (GW9662) abolishes these effects.[6]
Protection Against Mitochondrial Dysfunction via SIRT3
Mitochondrial dysfunction is an early and prominent feature of AD. This compound has been shown to alleviate mitochondrial impairment through a mechanism dependent on Sirtuin 3 (SIRT3), a key mitochondrial deacetylase.[7]
-
Restoration of Mitochondrial Function: this compound treatment restores impaired mitochondrial function, dynamics, and mitophagy in APP/PS1 transgenic mice and N2a/APP cells.[7]
-
Reduction of Oxidative Stress: The compound increases the expression and activity of SIRT3, which in turn decreases mitochondrial acetylation and reduces levels of mitochondrial reactive oxygen species (mtROS).[7]
-
Inhibition of Mitochondrial Aβ Accumulation: this compound also suppresses the accumulation of Aβ within the mitochondria of hippocampal neurons.[7]
Restoration of the Endosomal-Autophagic-Lysosomal (EAL) Pathway
The EAL pathway is crucial for the cellular clearance of aggregated proteins, including Aβ. In AD, this pathway is often dysfunctional. This compound effectively ameliorates this dysfunction.[8][9]
-
Enhanced Autophagy Flux: this compound restores autophagy flux through the AMPK/mTOR signaling pathway.[8][9]
-
Facilitation of Endocytosis: The compound facilitates receptor-mediated endocytosis, a key step in the uptake of extracellular Aβ for degradation.[8][9]
-
Increased Lysosomal Activity: this compound enhances lysosomal activity, leading to reduced accumulation of Aβ within lysosomes.[8][9]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies on this compound in APP/PS1 transgenic mouse models of Alzheimer's disease.
| Efficacy Parameter | Model | Treatment Duration | Dosage | Key Finding | Reference |
| Aβ Clearance | APP/PS1 Mice | 15 days or 3 months | Not Specified | Rapidly cleared 71% of Aβ | [5] |
| Cognitive Improvement | 11-month-old APP/PS1 Mice | Not Specified | Dose-dependent | Significantly improved cognitive function | [6] |
| Microglial Polarization | LPS or oAβ-activated BV2 microglia | Not Specified | Dose-dependent | Reversed downregulation of M2 markers (MRC1, ARG1) | [6] |
| Mitochondrial Function | APP/PS1 Mice and N2a/APP cells | Not Specified | Not Specified | Elevated expression and activity of SIRT3 | [7] |
| Autophagy Flux | APP/PS1 Mice | 3 months | Not Specified | Restored autophagy flux via the AMPK/mTOR pathway | [8][9] |
| Safety and Tolerability Parameter | Model | Treatment Duration | Key Finding | Reference |
| Body Weight and Liver Toxicity | Mice | Acute and Chronic | No significant effect | [5] |
| Maximum Tolerated Dose | Mice | Not Specified | >4.0 g/kg | [5] |
Experimental Methodologies
The following are descriptions of the key experimental protocols used in the preclinical evaluation of this compound, based on the available literature.
Animal Models
-
APP/PS1 Transgenic Mice: This is the most commonly used mouse model in the preclinical studies of this compound.[5][6][7][8] These mice overexpress mutant forms of human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to age-dependent Aβ deposition and cognitive deficits, mimicking key aspects of AD pathology.[10]
Behavioral Testing
-
Cognitive Function Assessment: While specific tests are not detailed in the abstracts, standard behavioral mazes such as the Morris water maze are typically used to assess learning and memory in mouse models of AD.
In Vitro and Ex Vivo Assays
-
Cell Culture:
-
BV2 Microglial Cells: Used to study the effects of this compound on microglial polarization and inflammatory responses. Cells were activated with lipopolysaccharide (LPS) or amyloid-β oligomers (oAβ) to simulate neuroinflammatory conditions.[6]
-
N2a/APP Cells: A neuroblastoma cell line overexpressing human APP, used to investigate the effects of this compound on mitochondrial function and Aβ metabolism at a cellular level.[7]
-
-
Biochemical Assays:
-
Immunohistochemistry and Immunofluorescence: To visualize and quantify Aβ plaques, microglial activation, and protein expression in brain tissue.
-
Western Blotting: To measure the protein levels of key signaling molecules such as SIRT3, PPAR-γ, NF-κB, NLRP3, MRC1, ARG1, and components of the AMPK/mTOR and EAL pathways.
-
ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the levels of soluble and insoluble Aβ in brain homogenates.
-
Enzyme Activity Assays: To measure the activity of enzymes like SIRT3, NEP, and IDE.
-
-
Mitochondrial Function Assays:
-
Measurement of mtROS: Using fluorescent probes to quantify the levels of reactive oxygen species in mitochondria.
-
Assessment of Mitochondrial Dynamics and Mitophagy: Employing microscopy and molecular markers to evaluate mitochondrial fusion, fission, and the removal of damaged mitochondria.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Multi-targeted mechanism of action of this compound in Alzheimer's disease.
Experimental Workflow
Caption: Preclinical experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of therapeutics for Alzheimer's disease. Its multi-targeted mechanism of action, which encompasses enhanced Aβ clearance, neuroinflammation suppression, mitochondrial protection, and restoration of the EAL pathway, addresses the complex and interconnected pathologies of the disease. The successful completion of Phase 1 clinical trials is a testament to its promising safety profile and therapeutic potential.[1]
Future research will likely focus on the ongoing Phase 2 clinical trials to establish the efficacy of this compound in a larger patient population. Further preclinical studies may also delve deeper into the intricate molecular interactions of this compound and explore its potential synergistic effects with other therapeutic agents. The comprehensive data gathered to date strongly supports the continued development of this compound as a novel and promising treatment for Alzheimer's disease.
References
- 1. GOOD NEWS | Phase 1 clinical trial of the innovative drug this compound of Xinhua Pharmaceutical for the treatment of Alzheimer’s disease successfully completes [yeedo.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. Alzheimer's disease pathway | Abcam [abcam.com]
- 4. Frontiers | Bexarotene Impairs Cognition and Produces Hypothyroidism in a Mouse Model of Down Syndrome and Alzheimer’s Disease [frontiersin.org]
- 5. This compound, a bexarotene derivative, improves Alzheimer's disease-related pathologies and cognitive impairments by increasing β-amyloid clearance in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bexarotene derivative this compound ameliorates cognitive decline in APP/PS1 transgenic mice by suppressing microglia-mediated neuroinflammation through the PPAR-γ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound alleviates mitochondrial impairment through the SIRT3-dependent mechanism in APP/PS1 transgenic mice and N2a/APP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Effectively Ameliorates the Dysfunction of the Endosomal-Autophagic-Lysosomal Pathway in APP/PS1 Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. APP mouse models for Alzheimer's disease preclinical studies | The EMBO Journal [link.springer.com]
OAB-14: A Bexarotene Derivative for Alzheimer's Disease - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OAB-14, a novel derivative of the retinoid X receptor agonist bexarotene, has emerged as a promising therapeutic candidate for Alzheimer's disease (AD). Preclinical studies have demonstrated its multifaceted mechanism of action, which extends beyond the amyloid-beta (Aβ) clearance properties of its parent compound. This compound has been shown to significantly reduce Aβ burden, mitigate neuroinflammation, and restore mitochondrial function in cellular and animal models of AD. Having successfully completed Phase 1 clinical trials, this compound is currently advancing to Phase 2 studies to evaluate its efficacy in patients with mild to moderate AD. This technical guide provides a comprehensive overview of the core scientific data, experimental methodologies, and mechanistic pathways associated with this compound.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau tangles. While the precise etiology of AD is still under investigation, strategies aimed at reducing the Aβ burden in the brain remain a central focus of therapeutic development. Bexarotene, an approved treatment for cutaneous T-cell lymphoma, has been explored for AD due to its ability to upregulate apolipoprotein E (ApoE), a key protein involved in Aβ clearance. However, its clinical utility has been hampered by dose-limiting toxicities.
This compound was designed as a derivative of bexarotene to enhance its therapeutic index for AD. This has been achieved by modifying its structure to optimize its effects on Aβ clearance and to incorporate additional neuroprotective properties. Preclinical evidence strongly suggests that this compound not only promotes the clearance of Aβ but also exerts potent anti-inflammatory and mitochondrial protective effects, addressing multiple pathological facets of AD.[1][2][3]
Preclinical Data
In Vivo Efficacy in APP/PS1 Transgenic Mice
This compound has been extensively evaluated in the APP/PS1 transgenic mouse model of AD, which exhibits age-dependent Aβ plaque deposition and cognitive deficits.
Table 1: Summary of In Vivo Efficacy Data for this compound in APP/PS1 Mice
| Parameter | Result | Treatment Duration | Reference |
| Aβ Clearance | 71% reduction in insoluble Aβ42 | 3 months | [1] |
| Cognitive Function | Significant improvement in spatial learning and memory (Morris Water Maze) | 15 days and 3 months | [1] |
| Neuroinflammation | Dose-dependent inhibition of microglia activation in the cortex and hippocampus | Not specified | [2] |
| Synaptic Integrity | Attenuation of synaptic degeneration and neuronal loss | 3 months | [1] |
| Tau Pathology | Reduction in tau hyperphosphorylation | 3 months | [1] |
Safety and Toxicology
Preclinical safety studies have indicated a favorable safety profile for this compound.
Table 2: Summary of Preclinical Safety Data for this compound
| Parameter | Result | Species | Reference |
| Maximum Tolerated Dose | > 4.0 g/kg | Mice | [1] |
| Body Weight | No significant effect | Mice | [1] |
| Liver Toxicity | No significant hepatotoxicity | Mice | [1] |
Mechanism of Action
This compound exerts its therapeutic effects through a multi-target mechanism of action, addressing key pathological processes in AD.
Enhanced Amyloid-Beta Clearance
Similar to its parent compound, this compound promotes the clearance of Aβ. This is achieved through the upregulation of key Aβ-degrading enzymes and by enhancing microglial phagocytosis.[1] Furthermore, this compound has been shown to improve the function of the glymphatic system, which is responsible for clearing waste products from the brain, including Aβ.[4] this compound also facilitates the endosomal-autophagic-lysosomal (EAL) pathway, which is crucial for the cellular uptake and degradation of Aβ.[5][6]
Figure 1: this compound promotes Aβ clearance through multiple mechanisms.
Attenuation of Neuroinflammation
Neuroinflammation, primarily driven by the activation of microglia, is a key contributor to the progression of AD. This compound has demonstrated potent anti-inflammatory effects by modulating microglial activity. It achieves this by acting on the peroxisome proliferator-activated receptor-γ (PPAR-γ) pathway, which leads to a dose-dependent downregulation of the pro-inflammatory transcription factor NF-κB and the NLRP3 inflammasome.[2] This shifts microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which is associated with tissue repair and phagocytosis.[2]
Figure 2: this compound's anti-inflammatory mechanism via the PPAR-γ pathway.
Restoration of Mitochondrial Function
Mitochondrial dysfunction is an early and prominent feature of AD. This compound has been shown to alleviate mitochondrial impairment through a sirtuin 3 (SIRT3)-dependent mechanism.[3] SIRT3 is a key mitochondrial deacetylase that regulates mitochondrial protein function and protects against oxidative stress. This compound treatment increases the expression and activity of SIRT3, leading to reduced mitochondrial reactive oxygen species (mtROS) production and improved mitochondrial dynamics.[3] Additionally, this compound has been shown to restore autophagy flux via the AMPK/mTOR pathway, which is essential for the removal of damaged mitochondria.[5][6]
Figure 3: this compound restores mitochondrial function via SIRT3 and AMPK/mTOR pathways.
Clinical Development
This compound, developed jointly by Xinhua Pharmaceutical and Shenyang Pharmaceutical University, has successfully completed a Phase 1 clinical trial in healthy adult subjects.[7] The study, initiated in March 2023, demonstrated that the this compound dry-mixed suspension has good safety and tolerability.[7] Based on these positive results, a Phase 2 clinical trial was initiated to evaluate the efficacy of this compound in patients with mild to moderate Alzheimer's disease. The first patient was enrolled in the Phase 2 trial on June 19, 2025.[8]
Figure 4: Clinical development workflow of this compound for Alzheimer's disease.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the general methodologies for key experiments cited in the preclinical evaluation of this compound. For specific parameters, it is recommended to consult the original publications.
Animals and Treatment
-
Animal Model: Male APP/PS1 transgenic mice and wild-type littermates are typically used.
-
Drug Administration: this compound is administered orally, often by gavage. Dosing regimens vary depending on the study but have included daily administration for periods ranging from 15 days to 3 months.
Behavioral Testing (Morris Water Maze)
The Morris water maze is a widely used test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool filled with opaque water containing a hidden platform.
-
Procedure:
-
Acquisition Phase: Mice are trained to find the hidden platform over several days. Latency to find the platform and path length are recorded.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
Aβ Immunohistochemistry and ELISA
-
Tissue Preparation: Mouse brains are harvested, fixed, and sectioned.
-
Immunohistochemistry: Brain sections are incubated with anti-Aβ antibodies (e.g., 6E10) to visualize Aβ plaques. The plaque burden is then quantified using image analysis software.
-
ELISA: Brain homogenates are prepared, and soluble and insoluble Aβ levels are quantified using specific Aβ40 and Aβ42 ELISA kits.
Microglia Activation Analysis
-
Immunofluorescence: Brain sections are stained with antibodies against microglial markers such as Iba1. Morphological changes (e.g., from a ramified to an amoeboid shape) are assessed to determine the activation state.
-
Western Blot/qPCR: The expression levels of pro-inflammatory (e.g., TNF-α, IL-1β) and anti-inflammatory (e.g., Arg-1, Ym1) markers are quantified in brain tissue or isolated microglia.
In Vitro Microglial Phagocytosis Assay
-
Cell Culture: Primary microglia or BV2 microglial cells are cultured.
-
Treatment: Cells are pre-treated with this compound followed by the addition of fluorescently labeled Aβ oligomers or fibrils.
-
Quantification: The uptake of fluorescent Aβ by microglia is quantified using flow cytometry or fluorescence microscopy.
Conclusion
This compound represents a significant advancement in the development of therapeutics for Alzheimer's disease. Its multi-target mechanism of action, encompassing enhanced Aβ clearance, potent anti-inflammatory effects, and restoration of mitochondrial function, addresses the complex and interconnected pathologies of AD. The promising preclinical data, coupled with a favorable safety profile in Phase 1 clinical trials, provides a strong rationale for its continued development. The ongoing Phase 2 clinical trial will be crucial in determining the therapeutic potential of this compound in patients with Alzheimer's disease. The scientific community eagerly awaits the results of these studies, which could offer a much-needed breakthrough in the fight against this devastating disease.
References
- 1. This compound, a bexarotene derivative, improves Alzheimer's disease-related pathologies and cognitive impairments by increasing β-amyloid clearance in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound alleviates mitochondrial impairment through the SIRT3-dependent mechanism in APP/PS1 transgenic mice and N2a/APP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound Effectively Ameliorates the Dysfunction of the Endosomal-Autophagic-Lysosomal Pathway in APP/PS1 Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Bexarotene Impairs Cognition and Produces Hypothyroidism in a Mouse Model of Down Syndrome and Alzheimer’s Disease [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. criver.com [criver.com]
OAB-14: A Novel Modulator of the Glymphatic System for Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
OAB-14, a novel small molecule derived from bexarotene, has emerged as a promising therapeutic candidate for neurodegenerative disorders, particularly Alzheimer's disease (AD) and Parkinson's disease (PD).[1][2][3] Developed through a collaboration between Xinhua Pharmaceutical and Shenyang Pharmaceutical University, this compound has successfully completed a Phase 1 clinical trial for the treatment of mild to moderate AD and is advancing to Phase 2 studies.[4] A significant aspect of its mechanism of action lies in its ability to enhance the function of the glymphatic system, the brain's unique waste clearance pathway.[5][6] This guide provides a comprehensive overview of the current understanding of this compound's effects on the glymphatic system, its broader mechanisms of action, and the experimental evidence supporting its therapeutic potential.
Core Mechanism: Enhancement of Glymphatic Function
The glymphatic system is a recently discovered macroscopic waste clearance system that facilitates the exchange of cerebrospinal fluid (CSF) and interstitial fluid (ISF), removing soluble proteins and other waste products from the central nervous system.[7][8][9] Research indicates that this compound significantly enhances the efficiency of this system.
Studies in animal models have demonstrated that this compound promotes both the influx of CSF tracers into the brain parenchyma and their subsequent efflux to the deep cervical lymph nodes.[3][5][6][10] This augmented clearance capacity is crucial for the removal of neurotoxic proteins such as β-amyloid (Aβ) and α-synuclein, which are hallmarks of AD and PD, respectively.[3][5][6] The critical role of the glymphatic system in this compound's therapeutic effect was underscored in a study where blocking central lymphatic drainage abolished the cognitive improvements observed with this compound treatment.[5]
Signaling Pathways Involved in Glymphatic Modulation
The primary mechanism through which this compound is thought to modulate the glymphatic system involves the upregulation of Aquaporin-4 (AQP4), a water channel protein highly expressed in astrocyte end-feet that plays a pivotal role in CSF-ISF exchange.[5][11]
The proposed signaling cascade is the PPARγ-P2X7r-AQP4 pathway .[5] this compound is believed to act on this pathway to increase AQP4 expression. Furthermore, this compound may protect the polarized localization of AQP4 at the astrocytic end-feet by upregulating the expression of key anchoring proteins: Syntrophin-1 (SNTA1), Agrin, and ATP-binding cassette transporter A1 (Abca1).[5]
Multi-Targeted Therapeutic Approach
Beyond its effects on the glymphatic system, this compound exhibits a multi-faceted mechanism of action that addresses other key pathological features of neurodegenerative diseases.
-
Enhanced Aβ Clearance: In addition to glymphatic clearance, this compound promotes the phagocytosis of Aβ by microglia and increases the expression of Aβ-degrading enzymes, including insulin-degrading enzyme (IDE) and neprilysin (NEP).[1]
-
Neuroinflammation Modulation: this compound regulates microglial polarization, shifting them towards a neuroprotective phenotype, through the PPAR-γ pathway, thereby attenuating neuroinflammation.[2]
-
Restoration of Cellular Homeostasis: The compound has been shown to ameliorate dysfunction of the endosomal-autophagic-lysosomal (EAL) pathway, which is crucial for cellular waste degradation.[12][13]
-
Mitochondrial Protection: this compound alleviates mitochondrial impairment through a sirtuin 3 (SIRT3)-dependent mechanism, protecting against oxidative stress and energy deficits.[14]
Summary of Preclinical Data
The therapeutic potential of this compound has been evaluated in various preclinical models, primarily in transgenic mouse models of AD (APP/PS1) and a rotenone-induced mouse model of PD.[1][2][3][6]
| Parameter | Animal Model | Key Findings | Reference |
| Aβ Clearance | APP/PS1 Mice | Rapid clearance of 71% of Aβ. | [1] |
| Cognitive Function | APP/PS1 Mice | Significant alleviation of cognitive impairments after 15 days and 3 months of treatment. | [1][2] |
| Glymphatic Influx/Efflux | PD Model Mice | Promoted influx and efflux of CSF tracers. | [3][6] |
| Neuroinflammation | APP/PS1 Mice | Dose-dependent downregulation of NF-κB and NLRP3 expression. | [2] |
| Safety | Mice | No significant effect on body weight or liver toxicity; maximum tolerated dose >4.0 g/kg. | [1] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of these findings. The following summarizes the key methodologies employed in the preclinical evaluation of this compound, as inferred from published abstracts.
In Vivo Glymphatic Function Assessment
-
Subjects: APP/PS1 transgenic mice and rotenone-induced Parkinson's disease model mice.[1][3]
-
Tracer Injection: Intracisternal injection of fluorescent CSF tracers (e.g., FITC-dextran).
-
Imaging: In vivo two-photon microscopy to visualize and quantify the influx of tracers along cerebral arteries and through the brain parenchyma.
-
Efflux Analysis: Measurement of tracer accumulation in the deep cervical lymph nodes over time to quantify efflux from the brain.
-
Lymphatic Blockade: Surgical ligation of the deep cervical lymph nodes to confirm the role of lymphatic drainage in the observed clearance effects.[5]
Behavioral and Cognitive Testing
-
Morris Water Maze: To assess spatial learning and memory in mouse models of AD.
-
Motor Function Tests: To evaluate motor coordination and balance in mouse models of PD.
Biochemical and Molecular Analyses
-
Immunohistochemistry and Immunofluorescence: To visualize and quantify Aβ plaques, α-synuclein aggregates, microglial activation, and the expression and localization of proteins such as AQP4 in brain tissue.
-
Western Blotting: To quantify the expression levels of key proteins in the signaling pathways of interest (e.g., PPARγ, P2X7r, AQP4, IDE, NEP).
-
ELISA: To measure the levels of Aβ and inflammatory cytokines in brain homogenates and plasma.
Conclusion and Future Directions
This compound represents a significant advancement in the development of therapeutics for neurodegenerative diseases. Its ability to enhance the glymphatic system's clearance of neurotoxic proteins, combined with its multi-target effects on neuroinflammation and cellular health, positions it as a highly promising clinical candidate. The successful completion of the Phase 1 clinical trial is a crucial milestone, and the forthcoming Phase 2 studies will be critical in evaluating its efficacy in patients.
Future research should focus on further elucidating the precise molecular interactions of this compound with its targets, exploring potential biomarkers to identify patients most likely to respond to treatment, and investigating its therapeutic potential in a broader range of neurodegenerative and neurological conditions characterized by impaired glymphatic function. The continued development of this compound holds the potential to offer a novel and effective treatment strategy for patients suffering from Alzheimer's disease and other devastating neurodegenerative disorders.
References
- 1. This compound, a bexarotene derivative, improves Alzheimer's disease-related pathologies and cognitive impairments by increasing β-amyloid clearance in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The bexarotene derivative this compound ameliorates cognitive decline in APP/PS1 transgenic mice by suppressing microglia-mediated neuroinflammation through the PPAR-γ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Attenuated Glymphatic System Disorder, Neuroinflammation and Dyskinesia in Parkinson's Disease Model Mice Induced by Rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GOOD NEWS | Phase 1 clinical trial of the innovative drug this compound of Xinhua Pharmaceutical for the treatment of Alzheimer’s disease successfully completes [yeedo.com.cn]
- 5. Mechanism of anti-AD action of this compound by enhancing the function of glymphatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of the glymphatic system: a novel tool for drug delivery to the central nervous system | GLYMPHARMA | Project | Fact Sheet | H2020 | CORDIS | European Commission [cordis.europa.eu]
- 8. karger.com [karger.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. This compound Effectively Ameliorates the Dysfunction of the Endosomal-Autophagic-Lysosomal Pathway in APP/PS1 Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound alleviates mitochondrial impairment through the SIRT3-dependent mechanism in APP/PS1 transgenic mice and N2a/APP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
OAB-14: A Deep Dive into its Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction: OAB-14, a novel small-molecule compound derived from bexarotene, is emerging as a promising therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease (AD) and Parkinson's disease (PD).[1][2] Preclinical studies have demonstrated its multifaceted neuroprotective effects, targeting key pathological hallmarks of these debilitating conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from in vivo and in vitro studies, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a combination of mechanisms, including:
-
Enhanced Aβ Clearance: In APP/PS1 transgenic mouse models of Alzheimer's disease, this compound has been shown to rapidly clear β-amyloid (Aβ), a key component of the amyloid plaques found in AD brains.[1] This clearance is achieved by promoting microglial phagocytosis and increasing the expression of Aβ-degrading enzymes such as neprilysin (NEP) and insulin-degrading enzyme (IDE).[1]
-
Anti-Neuroinflammatory Effects: this compound significantly mitigates neuroinflammation, a critical process in the pathophysiology of both AD and PD.[2][3] It achieves this by inhibiting the activation of microglia and downregulating the expression of pro-inflammatory mediators.[3]
-
Modulation of Microglial Polarization: The compound promotes the polarization of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory and phagocytic M2 phenotype.[3]
-
Amelioration of Mitochondrial Dysfunction: this compound has been shown to restore impaired mitochondrial function, a key pathological feature of AD.[4]
-
Enhancement of the Glymphatic System: In a Parkinson's disease model, this compound was found to enhance the function of the glymphatic system, which is responsible for clearing metabolic waste, including α-synuclein, from the brain.[2]
-
Activation of Key Signaling Pathways: The neuroprotective effects of this compound are mediated by its influence on several critical signaling pathways, including the PPAR-γ, AMPK/mTOR, and α-syn/TLR4/NF-κB/NLRP3 pathways.[2][3][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.
Table 1: In Vivo Efficacy of this compound in Alzheimer's Disease Models
| Animal Model | Treatment Duration | Dosage | Key Findings | Reference |
| APP/PS1 Transgenic Mice | 15 days or 3 months | Not Specified | Significantly alleviated cognitive impairments; Rapidly cleared 71% of Aβ. | [1] |
| 11-month-old APP/PS1 Transgenic Mice | Not Specified | Dose-dependent | Significantly improved cognitive function; Dramatically inhibited microglial activation in the cerebral cortex and hippocampus. | [3] |
| APP/PS1 Transgenic Mice | 3 months | Not Specified | Significantly alleviated cognitive disorders; Remarkably reduced Aβ deposition without affecting its production. | [6] |
| APP/PS1 Transgenic Mice | Not Specified | Not Specified | Restored impaired mitochondrial function, dynamics, mitophagy, and mitochondrial DNA. | [4] |
Table 2: In Vivo Efficacy of this compound in Parkinson's Disease Models
| Animal Model | Treatment Method | Key Findings | Reference |
| Rotenone-induced PD Mice | Oral Administration | Confirmed neuroprotective effect and motor improvement; Enhanced glymphatic system function to promote α-syn clearance. | [2] |
Table 3: Safety and Tolerability of this compound
| Animal Model | Treatment | Finding | Reference |
| Mice | Acute and Chronic | No significant effect on body weight or liver toxicity; Maximum-tolerated dose >4.0 g/kg. | [1] |
| Healthy Adult Subjects | Not Specified | Good safety and tolerability demonstrated in a Phase 1 clinical study. | [7] |
Key Signaling Pathways
The neuroprotective effects of this compound are underpinned by its modulation of several key intracellular signaling pathways.
PPAR-γ Signaling Pathway
This compound has been shown to suppress microglia-mediated neuroinflammation through the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) pathway.[3] By activating PPAR-γ, this compound promotes the switch of microglia from a pro-inflammatory M1 state to an anti-inflammatory M2 state, which is involved in tissue repair and phagocytosis.[3]
References
- 1. This compound, a bexarotene derivative, improves Alzheimer's disease-related pathologies and cognitive impairments by increasing β-amyloid clearance in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Attenuated Glymphatic System Disorder, Neuroinflammation and Dyskinesia in Parkinson's Disease Model Mice Induced by Rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The bexarotene derivative this compound ameliorates cognitive decline in APP/PS1 transgenic mice by suppressing microglia-mediated neuroinflammation through the PPAR-γ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alleviates mitochondrial impairment through the SIRT3-dependent mechanism in APP/PS1 transgenic mice and N2a/APP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound Effectively Ameliorates the Dysfunction of the Endosomal-Autophagic-Lysosomal Pathway in APP/PS1 Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GOOD NEWS | Phase 1 clinical trial of the innovative drug this compound of Xinhua Pharmaceutical for the treatment of Alzheimer’s disease successfully completes [yeedo.com.cn]
OAB-14's Impact on Mitochondrial Dysfunction in Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's Disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal cell death. Emerging evidence highlights mitochondrial dysfunction as a central player in the pathophysiology of AD. OAB-14, a novel bexarotene derivative, has demonstrated significant therapeutic potential in preclinical models of AD by targeting and ameliorating mitochondrial impairments. This technical guide provides an in-depth overview of the core mechanisms by which this compound impacts mitochondrial dysfunction in AD, presenting available data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways. This compound has successfully completed a Phase 1 clinical trial and is proceeding to Phase 2 studies.[1]
Core Mechanism of Action: Alleviating Mitochondrial Dysfunction
This compound exerts its neuroprotective effects in AD primarily by enhancing the clearance of Aβ and by directly mitigating mitochondrial dysfunction through a multi-pronged approach.[2][3] The core of its mitochondrial-targeted action is the activation of Sirtuin 3 (SIRT3), a key mitochondrial deacetylase.[3]
The therapeutic impact of this compound on mitochondria can be summarized as follows:
-
Restoration of Mitochondrial Function: this compound treatment has been shown to restore impaired mitochondrial function in both APP/PS1 transgenic mice and N2a/APP cells.[3]
-
Enhancement of Mitochondrial Dynamics: The compound improves mitochondrial dynamics, which are often dysregulated in AD.[3]
-
Promotion of Mitophagy: this compound facilitates the process of mitophagy, the selective removal of damaged mitochondria, which is crucial for mitochondrial quality control.[3]
-
Protection of Mitochondrial DNA (mtDNA): It mitigates damage to mtDNA, which is vulnerable to oxidative stress.[3]
-
Reduction of Mitochondrial Oxidative Stress: this compound decreases the levels of mitochondrial reactive oxygen species (mtROS).[3]
-
Modulation of Mitochondrial Protein Acetylation: By activating SIRT3, this compound reduces the acetylation of mitochondrial proteins.[3]
-
Inhibition of Mitochondrial Aβ Accumulation: The compound has been observed to suppress the accumulation of Aβ within the mitochondria of hippocampal cells in APP/PS1 transgenic mice.[3]
Data Presentation: Quantitative Effects of this compound on Mitochondrial Parameters
The following tables summarize the key quantitative findings on the effects of this compound on mitochondrial function in preclinical AD models.
| Parameter | Model System | Treatment Group | Outcome | Reference |
| Mitochondrial Function | ||||
| Mitochondrial Membrane Potential (ΔΨm) | APP/PS1 Mice & N2a/APP Cells | This compound | Restored | [3] |
| ATP Levels | APP/PS1 Mice & N2a/APP Cells | This compound | Increased | [3] |
| Mitochondrial Dynamics | ||||
| Mitochondrial Fission/Fusion Proteins | APP/PS1 Mice & N2a/APP Cells | This compound | Balanced | [3] |
| Mitophagy | ||||
| Mitophagy Markers | APP/PS1 Mice & N2a/APP Cells | This compound | Increased | [3] |
| Mitochondrial Integrity | ||||
| Mitochondrial DNA (mtDNA) Damage | APP/PS1 Mice & N2a/APP Cells | This compound | Mitigated | [3] |
| Oxidative Stress & Acetylation | ||||
| Mitochondrial ROS (mtROS) | APP/PS1 Mice & N2a/APP Cells | This compound | Reduced | [3] |
| Mitochondrial Protein Acetylation | APP/PS1 Mice & N2a/APP Cells | This compound | Decreased | [3] |
| SIRT3 Activity | ||||
| SIRT3 Expression & Activity | APP/PS1 Mice & N2a/APP Cells | This compound | Elevated | [3] |
| Parameter | Model System | Key Findings | Reference |
| β-Amyloid Clearance | |||
| Aβ Clearance | APP/PS1 Mice | Rapidly cleared 71% of Aβ | [2] |
| Microglia Phagocytosis | APP/PS1 Mice | Promoted | [2] |
| IDE and NEP Expression | APP/PS1 Mice | Increased | [2] |
| Downstream Pathologies | |||
| Synaptic Degeneration | APP/PS1 Mice | Attenuated | [2] |
| Neuronal Loss | APP/PS1 Mice | Attenuated | [2] |
| Tau Hyperphosphorylation | APP/PS1 Mice | Attenuated | [2] |
| Neuroinflammation | APP/PS1 Mice | Attenuated | [2] |
| Safety Profile | |||
| Body Weight & Liver Toxicity | Mice | No significant effect after acute and chronic treatment | [2] |
| Maximum-Tolerated Dose | Mice | >4.0 g/kg | [2] |
Signaling Pathways Modulated by this compound
This compound modulates several critical signaling pathways implicated in AD pathogenesis and mitochondrial health.
SIRT3-Dependent Mitochondrial Rescue Pathway
PPAR-γ Mediated Neuroinflammation Pathway
AMPK/mTOR Autophagy Regulation Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the impact of this compound on mitochondrial dysfunction.
Western Blot Analysis of Mitochondrial Proteins
Objective: To quantify the expression levels of proteins involved in mitochondrial dynamics (e.g., Drp1, Mfn2), mitophagy (e.g., PINK1, Parkin, LC3-II), and SIRT3.
Protocol:
-
Mitochondrial Isolation:
-
Harvest N2a/APP cells or hippocampal tissue from APP/PS1 mice.
-
Homogenize in mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA) with protease and phosphatase inhibitors.
-
Perform differential centrifugation to pellet mitochondria.
-
-
Protein Quantification:
-
Lyse the mitochondrial pellet in RIPA buffer.
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature protein lysates and load equal amounts onto a polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-SIRT3, anti-Drp1, anti-Mfn2, anti-PINK1, anti-Parkin, anti-LC3B).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect chemiluminescence using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., VDAC or COX IV).
-
Quantitative PCR (qPCR) for mtDNA Damage
Objective: To quantify the extent of this compound-mediated protection against mtDNA damage.
Protocol:
-
DNA Extraction:
-
Isolate total DNA from N2a/APP cells or mouse hippocampus.
-
-
qPCR Reaction:
-
Set up qPCR reactions using a SYBR Green master mix.
-
Use primers specific for a long fragment of the mitochondrial genome and a short fragment of a nuclear gene (for normalization).
-
-
Thermal Cycling:
-
Perform qPCR with appropriate cycling conditions.
-
-
Data Analysis:
-
Calculate the relative amplification of the long mitochondrial fragment compared to the nuclear fragment. A decrease in the amplification of the long fragment indicates more DNA damage.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess the effect of this compound on mitochondrial membrane potential using the JC-1 dye.
Protocol:
-
Cell Preparation:
-
Plate N2a/APP cells and treat with this compound or vehicle control.
-
-
JC-1 Staining:
-
Incubate cells with JC-1 dye in the dark.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of JC-1 monomers (green, ~529 nm) and J-aggregates (red, ~590 nm) using a fluorescence plate reader or flow cytometer.
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence. A higher ratio indicates a healthier mitochondrial membrane potential.
-
Measurement of Mitochondrial Reactive Oxygen Species (mtROS)
Objective: To quantify the levels of mitochondrial superoxide using MitoSOX Red.
Protocol:
-
Cell Preparation:
-
Culture N2a/APP cells and treat with this compound or vehicle.
-
-
MitoSOX Red Staining:
-
Load cells with MitoSOX Red indicator and incubate.
-
-
Fluorescence Detection:
-
Measure the red fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.
-
-
Data Analysis:
-
Quantify the fluorescence intensity, which is proportional to the level of mitochondrial superoxide.
-
Mitophagy Flux Assay
Objective: To determine the effect of this compound on the rate of mitophagy.
Protocol:
-
Cell Transfection:
-
Transfect N2a/APP cells with a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) construct.
-
-
Treatment:
-
Treat cells with this compound or vehicle. To measure flux, a lysosomal inhibitor (e.g., Bafilomycin A1) can be added to a subset of wells for the final hours of the experiment.
-
-
Fluorescence Microscopy:
-
Capture images of the cells using a confocal microscope.
-
Autophagosomes will appear as yellow puncta (GFP and RFP colocalization), while autolysosomes will appear as red puncta (GFP is quenched in the acidic environment).
-
-
Data Analysis:
-
Quantify the number of red and yellow puncta per cell. An increase in red puncta, especially in the presence of a lysosomal inhibitor, indicates increased mitophagic flux.
-
Experimental Workflow and Logical Relationships
Conclusion
This compound represents a promising therapeutic candidate for Alzheimer's Disease with a novel mechanism of action centered on the amelioration of mitochondrial dysfunction. Its ability to enhance mitochondrial function, dynamics, and quality control through the activation of the SIRT3 pathway, coupled with its Aβ-clearing and anti-inflammatory properties, positions it as a significant compound in the landscape of AD drug development. The successful completion of Phase 1 clinical trials further underscores its potential. This technical guide provides a foundational understanding of the core mitochondrial-related activities of this compound for researchers and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound alleviates mitochondrial impairment through the SIRT3-dependent mechanism in APP/PS1 transgenic mice and N2a/APP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a bexarotene derivative, improves Alzheimer's disease-related pathologies and cognitive impairments by increasing β-amyloid clearance in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Early-Stage Research of OAB-14 for Neurodegeneration
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing challenge to global health. A key pathological feature of these conditions is the progressive loss of neuronal structure and function, often linked to oxidative stress and neuroinflammation. OAB-14 is a novel small molecule compound currently under investigation for its potential neuroprotective properties. This document outlines the foundational preclinical research on this compound, including its mechanism of action, efficacy in cellular models, and the experimental protocols used to generate these findings. The primary focus of this early-stage research is to evaluate the potential of this compound as a therapeutic agent for neurodegenerative disorders.
Mechanism of Action: Nrf2 Pathway Activation
Early research indicates that this compound exerts its neuroprotective effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, or upon binding of an activator like this compound, Keap1 undergoes a conformational change, releasing Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the upregulation of a suite of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which collectively enhance cellular defenses against oxidative damage.
Caption: this compound mediated activation of the Nrf2 signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in a human neuroblastoma cell line (SH-SY5Y) subjected to oxidative stress induced by hydrogen peroxide (H₂O₂).
Table 1: Effect of this compound on Cell Viability in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) | Standard Deviation |
| Vehicle Control (Untreated) | - | 100.0 | ± 4.5 |
| H₂O₂ (100 µM) | - | 48.2 | ± 3.1 |
| This compound + H₂O₂ | 1 | 65.7 | ± 3.9 |
| This compound + H₂O₂ | 5 | 82.1 | ± 4.2 |
| This compound + H₂O₂ | 10 | 91.5 | ± 3.7 |
Table 2: this compound Reduces Intracellular Reactive Oxygen Species (ROS)
| Treatment Group | Concentration (µM) | Relative ROS Levels (%) | Standard Deviation |
| Vehicle Control (Untreated) | - | 100.0 | ± 7.8 |
| H₂O₂ (100 µM) | - | 254.3 | ± 15.2 |
| This compound + H₂O₂ | 1 | 189.6 | ± 11.4 |
| This compound + H₂O₂ | 5 | 135.8 | ± 9.5 |
| This compound + H₂O₂ | 10 | 108.2 | ± 8.1 |
Table 3: this compound Increases Nrf2 Target Gene Expression (HO-1)
| Treatment Group | Concentration (µM) | Relative HO-1 mRNA Expression (Fold Change) | Standard Deviation |
| Vehicle Control (Untreated) | - | 1.0 | ± 0.1 |
| This compound | 1 | 2.8 | ± 0.3 |
| This compound | 5 | 6.4 | ± 0.5 |
| This compound | 10 | 12.1 | ± 1.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol: For experiments, cells were seeded in appropriate plates and allowed to adhere for 24 hours. This compound was dissolved in DMSO to create a stock solution and then diluted in culture medium to the final concentrations. Cells were pre-treated with this compound for 4 hours before inducing oxidative stress with 100 µM H₂O₂ for an additional 24 hours.
Caption: General experimental workflow for in vitro testing of this compound.
2. Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability.
-
Procedure:
-
After treatment, the culture medium was removed.
-
100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well.
-
Plates were incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
The MTT solution was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the vehicle-treated control group.
-
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is used to measure intracellular ROS levels. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
After treatment, cells were washed with phosphate-buffered saline (PBS).
-
Cells were incubated with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.
-
After incubation, cells were washed again with PBS.
-
Fluorescence was measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
ROS levels were expressed as a percentage relative to the vehicle-treated control group.
-
4. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Principle: qPCR is used to measure the relative changes in mRNA expression levels of target genes.
-
Procedure:
-
Total RNA was extracted from treated cells using an RNA extraction kit according to the manufacturer's instructions.
-
The concentration and purity of the RNA were determined using a spectrophotometer.
-
cDNA was synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR was performed using a real-time PCR system with SYBR Green master mix and specific primers for HO-1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression was calculated using the 2-ΔΔCt method.
-
The preliminary in vitro data strongly suggest that this compound is a promising neuroprotective agent that functions by activating the Nrf2 signaling pathway. It effectively mitigates oxidative stress-induced cell death and reduces intracellular ROS levels in a dose-dependent manner. Furthermore, this compound has been shown to upregulate the expression of the Nrf2 target gene HO-1.
Future research will focus on validating these findings in more complex models, including primary neuronal cultures and animal models of neurodegeneration. Further studies will also aim to elucidate the precise binding site of this compound on Keap1 and to perform comprehensive pharmacokinetic and toxicology assessments to evaluate its potential for clinical development.
OAB-14: A Potential Therapeutic for Mild to Moderate Alzheimer's Disease - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) presents a significant global health challenge, with a pressing need for effective therapeutic interventions. This document provides a comprehensive technical overview of OAB-14, a novel small molecule compound derived from bexarotene, currently under investigation for the treatment of mild to moderate AD. This compound has demonstrated promising preclinical efficacy, primarily through a multi-target mechanism of action that enhances amyloid-beta (Aβ) clearance, modulates neuroinflammation, and supports neuronal function. Having successfully completed a Phase 1 clinical trial, this compound represents a promising candidate for further clinical development. This guide details the core scientific data, experimental methodologies, and mechanistic pathways associated with this compound.
Introduction
This compound is a Class 1 innovative chemical drug developed collaboratively by Xinhua Pharmaceutical and Shenyang Pharmaceutical University.[1] It is designed to address the complex pathology of Alzheimer's disease, which is characterized by the accumulation of Aβ plaques, neurofibrillary tangles composed of hyperphosphorylated tau protein, synaptic dysfunction, and neuronal loss.[2][3] Preclinical studies in APP/PS1 transgenic mouse models of AD have shown that this compound can significantly alleviate cognitive deficits and address key pathological hallmarks of the disease.[2][4]
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action that goes beyond simple Aβ clearance, targeting several interconnected pathological pathways in Alzheimer's disease.
-
Enhanced Amyloid-Beta Clearance: this compound has been shown to rapidly clear 71% of Aβ in APP/PS1 mice.[2] This is achieved by promoting the phagocytic activity of microglia and increasing the expression of Aβ-degrading enzymes, specifically insulin-degrading enzyme (IDE) and neprilysin (NEP).[2]
-
Modulation of Neuroinflammation: The compound significantly inhibits the activation of microglia in the cerebral cortex and hippocampus of AD mouse models.[4] It dose-dependently downregulates the expression of key inflammatory mediators, including nuclear factor kappa B (NF-κB) and the NOD-like receptor protein 3 (NLRP3) inflammasome.[4] This anti-inflammatory action is believed to be mediated, at least in part, through the PPAR-γ signaling pathway.
-
Restoration of Cellular Degradation Pathways: this compound ameliorates the dysfunction of the endosomal-autophagic-lysosomal (EAL) pathway.[5] It facilitates receptor-mediated endocytosis and restores autophagy flux via the AMPK/mTOR pathway, thereby enhancing the lysosomal clearance of Aβ.[5]
-
Mitochondrial Protection: this compound has been shown to alleviate mitochondrial impairment through a SIRT3-dependent mechanism.[6] This includes improving mitochondrial dynamics and mitophagy, and reducing mitochondrial Aβ accumulation.[6]
Below is a diagram illustrating the proposed primary mechanism of action of this compound.
Proposed multi-target mechanism of action of this compound.
Preclinical Data
This compound has undergone extensive preclinical testing, primarily in the APP/PS1 double transgenic mouse model of Alzheimer's disease. These studies have demonstrated significant, dose-dependent improvements in cognitive function and reductions in AD-related pathologies.
Efficacy in APP/PS1 Mice
The following table summarizes key quantitative findings from preclinical studies of this compound in APP/PS1 mice.
| Parameter | Finding | Duration of Treatment | Reference |
| Aβ Clearance | 71% reduction in amyloid-beta | 15 days or 3 months | [2] |
| Cognitive Function | Significant, dose-dependent improvement | 11 months of age | [4] |
| Neuroinflammation | Dose-dependent downregulation of NF-κB and NLRP3 | Not Specified | [4] |
| Downstream Pathologies | Attenuation of synaptic degeneration and neuronal loss | 15 days or 3 months | [2] |
Safety and Tolerability in Mice
Preclinical safety studies have shown that this compound is well-tolerated in mice.
| Parameter | Finding | Treatment Duration | Reference |
| Maximum Tolerated Dose | >4.0 g/kg | Acute and Chronic | [2] |
| Body Weight | No significant effect | Acute and Chronic | [2] |
| Liver Toxicity | No significant effect | Acute and Chronic | [2] |
Clinical Development
This compound has progressed to clinical evaluation in humans.
Phase 1 Clinical Trial
A Phase 1 clinical trial of this compound was initiated in March 2023 and has been successfully completed.[1]
| Trial Design | |
| Study Population | Healthy Adult Subjects |
| Primary Objectives | To assess the safety, tolerability, and pharmacokinetic characteristics of this compound dry-mixed suspension. |
| Key Outcomes | The compound demonstrated good safety and tolerability. |
| Status | Completed, supporting progression to Phase 2. |
The following diagram illustrates a typical workflow for a Phase 1 clinical trial.
Typical workflow for a Phase 1 clinical trial.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.
Aβ Quantification by ELISA
Objective: To quantify the levels of soluble and insoluble Aβ in mouse brain homogenates.
Protocol:
-
Tissue Homogenization: Brain tissue is homogenized in a buffer containing protease inhibitors.
-
Fractionation:
-
Soluble Fraction: The homogenate is centrifuged at high speed, and the supernatant containing the soluble Aβ fraction is collected.
-
Insoluble Fraction: The remaining pellet is treated with formic acid to solubilize the insoluble, plaque-associated Aβ.
-
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for an Aβ epitope.
-
The brain homogenate samples (and standards) are added to the wells.
-
A detection antibody, conjugated to an enzyme (e.g., HRP), that recognizes a different Aβ epitope is added.
-
A substrate is added, which reacts with the enzyme to produce a colorimetric signal.
-
The absorbance is read using a plate reader, and the concentration of Aβ in the samples is determined by comparison to the standard curve.
-
Assessment of Cognitive Function: Morris Water Maze
Objective: To evaluate spatial learning and memory in APP/PS1 mice.
Protocol:
-
Apparatus: A large circular pool is filled with opaque water, and a small escape platform is hidden just below the water's surface. Visual cues are placed around the room.
-
Acquisition Phase:
-
Mice are placed in the pool from different starting locations and must use the visual cues to find the hidden platform.
-
The time taken to find the platform (escape latency) and the path taken are recorded over several days of training.
-
-
Probe Trial:
-
After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period.
-
The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Immunohistochemistry for Microglia
Objective: To visualize and quantify the activation and localization of microglia in the brain.
Protocol:
-
Tissue Preparation: Mice are perfused, and the brains are fixed and sectioned.
-
Antigen Retrieval: Brain sections are treated to unmask the target antigen.
-
Blocking: Non-specific antibody binding is blocked using a blocking solution.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody that specifically binds to a microglial marker, such as Iba1.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is added.
-
Imaging: The sections are imaged using a fluorescence microscope to visualize the microglia. The number and morphology of the microglia can then be analyzed.
References
- 1. GOOD NEWS | Phase 1 clinical trial of the innovative drug this compound of Xinhua Pharmaceutical for the treatment of Alzheimer’s disease successfully completes [yeedo.com.cn]
- 2. This compound, a bexarotene derivative, improves Alzheimer's disease-related pathologies and cognitive impairments by increasing β-amyloid clearance in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The bexarotene derivative this compound ameliorates cognitive decline in APP/PS1 transgenic mice by suppressing microglia-mediated neuroinflammation through the PPAR-γ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Effectively Ameliorates the Dysfunction of the Endosomal-Autophagic-Lysosomal Pathway in APP/PS1 Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound alleviates mitochondrial impairment through the SIRT3-dependent mechanism in APP/PS1 transgenic mice and N2a/APP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of OAB-14: A Novel Candidate for Cognitive Improvement in Alzheimer's Disease
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OAB-14, a novel small molecule derived from bexarotene, has emerged as a promising therapeutic candidate for Alzheimer's disease (AD). Preclinical studies in the APP/PS1 transgenic mouse model have demonstrated its potential to ameliorate cognitive deficits through a multi-target mechanism of action. This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its effects on cognitive improvement. The document details the experimental methodologies employed in these studies, summarizes the qualitative findings, and visualizes the key signaling pathways implicated in its therapeutic effects. While quantitative data from cognitive tests were not publicly available in the reviewed literature, this guide serves as a foundational resource for understanding the preclinical rationale for the continued development of this compound.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the pathological hallmarks of amyloid-beta (Aβ) plaques and neurofibrillary tangles. This compound is a novel chemical entity that has been investigated for its therapeutic potential in AD. Preclinical evidence suggests that this compound significantly improves cognitive function in animal models of AD.[1] Its mechanism of action is multifaceted, involving the suppression of neuroinflammation, enhancement of Aβ clearance, and restoration of cellular homeostasis. This document synthesizes the available preclinical findings to provide a detailed technical overview for the scientific community.
Mechanism of Action
This compound exerts its neuroprotective and cognitive-enhancing effects through at least two key signaling pathways: the suppression of neuroinflammation via the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) pathway and the enhancement of the endosomal-autophagic-lysosomal pathway for Aβ clearance via the AMP-activated protein kinase (AMPK)/mTOR signaling pathway.
Suppression of Neuroinflammation via PPAR-γ Signaling
This compound has been shown to mitigate neuroinflammation, a critical component in the pathogenesis of Alzheimer's disease. It achieves this by modulating microglial activation and reducing the production of pro-inflammatory cytokines. The proposed signaling cascade is initiated by the activation of PPAR-γ, which subsequently downregulates the expression of key inflammatory mediators such as nuclear factor kappa B (NF-κB) and the NOD-like receptor protein 3 (NLRP3) inflammasome.[1]
This compound mediated suppression of neuroinflammation via PPAR-γ signaling.
Enhancement of Aβ Clearance via AMPK/mTOR Signaling
A key pathological feature of Alzheimer's disease is the accumulation of Aβ plaques. This compound has been found to promote the clearance of Aβ by enhancing the endosomal-autophagic-lysosomal pathway. This is achieved through the activation of AMPK and subsequent inhibition of the mammalian target of rapamycin (mTOR), a key regulator of autophagy. The activation of this pathway facilitates the degradation of cellular waste, including Aβ aggregates.
This compound enhances Aβ clearance through the AMPK/mTOR signaling pathway.
Preclinical Efficacy in Cognitive Models
Studies in APP/PS1 transgenic mice, a well-established animal model of Alzheimer's disease, have demonstrated that this compound administration leads to a significant improvement in cognitive function.[1] While specific quantitative data on escape latency in the Morris water maze or the discrimination index in the novel object recognition test are not publicly available, the qualitative reports from these studies consistently indicate a dose-dependent amelioration of cognitive deficits.
Data on Cognitive Improvement
As specific quantitative data from preclinical studies on this compound were not available in the public domain at the time of this review, a comparative table of cognitive performance metrics cannot be provided. Published literature reports a "significant improvement" and "amelioration" of cognitive decline in APP/PS1 mice treated with this compound in a dose-dependent manner.[1]
Experimental Protocols
The following protocols are representative of the methodologies typically employed in the preclinical evaluation of therapeutic candidates for Alzheimer's disease using the APP/PS1 mouse model.
Animal Model
-
Model: APP/PS1 double transgenic mice. These mice express a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9).
-
Age: Studies typically use aged mice (e.g., 11 months old) that exhibit significant Aβ pathology and cognitive deficits.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Administration
-
Compound: this compound
-
Route of Administration: Oral gavage is a common method for preclinical studies.
-
Dosage and Duration: Dose-ranging studies are conducted to determine the optimal therapeutic dose. Treatment durations can range from several weeks to months to assess both acute and chronic effects.
Behavioral Testing
The MWM is a widely used behavioral task to assess spatial learning and memory.
-
Apparatus: A circular pool (approximately 120-150 cm in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.
-
Procedure:
-
Acquisition Phase: Mice are trained over several consecutive days (typically 5-7 days) to find the hidden platform from different starting locations. Each mouse undergoes multiple trials per day. Escape latency (time to find the platform) and path length are recorded.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) and the number of platform crossings are measured as indicators of memory retention.
-
Experimental workflow for the Morris Water Maze test.
The NOR test evaluates recognition memory based on the innate tendency of rodents to explore novel objects.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Mice are allowed to freely explore the empty arena for a set period to acclimate.
-
Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined time.
-
Test Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.
-
-
Data Analysis: The discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
Experimental workflow for the Novel Object Recognition test.
Safety and Toxicology
Preclinical safety evaluation is a critical component of drug development. For this compound, initial toxicological assessments have been conducted in mice.
Maximum Tolerated Dose (MTD)
The maximum tolerated dose (MTD) is the highest dose of a drug that does not cause unacceptable toxicity. In preclinical studies, the MTD for this compound in mice has been established.
| Species | Route of Administration | Maximum Tolerated Dose (MTD) |
| Mouse | Not Specified | > 4.0 g/kg |
Data on the MTD of this compound is limited to the value presented. Further details on the study design were not available in the reviewed literature.
Conclusion
The preclinical data for this compound strongly suggest its potential as a disease-modifying therapy for Alzheimer's disease. Its ability to concurrently target neuroinflammation and Aβ clearance through distinct but complementary signaling pathways provides a robust rationale for its therapeutic efficacy. The consistent reports of cognitive improvement in the APP/PS1 mouse model are encouraging. However, the lack of publicly available quantitative data from these cognitive tests represents a significant gap in the current understanding of its preclinical profile. Future publications or data releases providing these specific metrics will be crucial for a comprehensive evaluation of this compound's potential and for guiding the design of future clinical trials. This technical guide, based on the currently available information, underscores the promise of this compound and highlights the need for further data dissemination to the scientific community.
References
Methodological & Application
Application Notes: OAB-14 In Vitro Efficacy and Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Introduction
OAB-14 is a novel small molecule compound under investigation for its therapeutic potential in Alzheimer's disease.[1][2][3] Preclinical studies suggest that this compound may improve cognitive deficits by promoting the clearance of β-amyloid (Aβ) and attenuating neuroinflammation.[1][3][4] Its mechanism of action is thought to involve multiple pathways, including the enhancement of the glymphatic system, modulation of microglial polarization via the PPAR-γ pathway, and restoration of mitochondrial function.[1][4][5] This document provides detailed protocols for in vitro studies designed to characterize the cytotoxic effects of this compound on a representative cancer cell line (HeLa) and to elucidate its impact on key cellular processes such as apoptosis and intracellular signaling. While this compound is primarily studied for neurodegenerative diseases, these protocols establish a baseline understanding of its cellular effects, a crucial step in preclinical safety and pharmacology assessment.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on HeLa cells. Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[6][7][8] The concentration of the resulting formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[6][8]
Experimental Protocol
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in each well with 100 µL of the medium containing the respective this compound concentration. Include a vehicle control group treated with the same concentration of DMSO.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[6]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, protected from light.[6][8]
-
Solubilization: Carefully aspirate the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.[6] Agitate the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Data Presentation
Table 1: Dose-Response of HeLa Cells to this compound Treatment
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0 |
| 0.1 | 1.248 | 0.092 | 99.5 |
| 1 | 1.198 | 0.076 | 95.5 |
| 10 | 0.876 | 0.065 | 69.8 |
| 25 | 0.632 | 0.051 | 50.4 |
| 50 | 0.315 | 0.042 | 25.1 |
| 100 | 0.112 | 0.023 | 8.9 |
Visualization
Apoptosis Detection by Annexin V/PI Staining
This protocol uses Annexin V-FITC and Propidium Iodide (PI) double staining to differentiate between viable, apoptotic, and necrotic cells via flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by Annexin V.[9][10] PI, a fluorescent nucleic acid intercalating agent, can only enter cells with compromised membrane integrity, characteristic of late apoptosis or necrosis.[9][11]
Experimental Protocol
-
Cell Culture and Treatment: Seed HeLa cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at its determined IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control group.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each treatment group.
-
Washing: Centrifuge the cell suspensions at 500 x g for 5 minutes. Wash the cell pellets twice with ice-cold PBS.[11]
-
Staining: Resuspend the cell pellets in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Gating Strategy:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Data Presentation
Table 2: Apoptotic Profile of HeLa Cells after this compound Treatment
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Untreated Control | 94.5 ± 2.1 | 3.1 ± 0.8 | 2.4 ± 0.5 |
| This compound (IC₅₀) | 45.2 ± 3.5 | 35.8 ± 2.9 | 19.0 ± 1.7 |
| This compound (2x IC₅₀) | 15.7 ± 2.8 | 48.9 ± 4.1 | 35.4 ± 3.3 |
Visualization
Signaling Pathway Analysis by Western Blotting
This protocol details the use of Western blotting to investigate the effect of this compound on the PI3K/Akt/mTOR signaling pathway, which is critical for cell survival, proliferation, and apoptosis. A reduction in the phosphorylation of key proteins like Akt and mTOR would suggest pathway inhibition.[12]
Experimental Protocol
-
Cell Culture and Treatment: Culture HeLa cells to 70-80% confluency and treat with this compound at its IC₅₀ concentration for 6, 12, and 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[12][13]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[14]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[12] After electrophoresis, transfer the proteins to a PVDF membrane.[13]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, and a loading control (e.g., β-actin or GAPDH).[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[13]
-
Analysis: Perform densitometric analysis on the protein bands and normalize the levels of phosphorylated proteins to their total protein counterparts. Normalize all values to the loading control.
Data Presentation
Table 3: Effect of this compound (IC₅₀) on PI3K/Akt/mTOR Pathway Protein Expression
| Time Point | p-Akt / Total Akt (Fold Change vs. Control) | p-mTOR / Total mTOR (Fold Change vs. Control) |
| 0 hr (Control) | 1.00 | 1.00 |
| 6 hr | 0.65 ± 0.07 | 0.71 ± 0.08 |
| 12 hr | 0.38 ± 0.05 | 0.45 ± 0.06 |
| 24 hr | 0.19 ± 0.03 | 0.22 ± 0.04 |
Visualization
References
- 1. Mechanism of anti-AD action of this compound by enhancing the function of glymphatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GOOD NEWS | Phase 1 clinical trial of the innovative drug this compound of Xinhua Pharmaceutical for the treatment of Alzheimer’s disease successfully completes [yeedo.com.cn]
- 3. This compound, a bexarotene derivative, improves Alzheimer's disease-related pathologies and cognitive impairments by increasing β-amyloid clearance in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The bexarotene derivative this compound ameliorates cognitive decline in APP/PS1 transgenic mice by suppressing microglia-mediated neuroinflammation through the PPAR-γ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound alleviates mitochondrial impairment through the SIRT3-dependent mechanism in APP/PS1 transgenic mice and N2a/APP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 10. biotech.illinois.edu [biotech.illinois.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for OAB-14 Administration to APP/PS1 Transgenic Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
OAB-14, a novel small molecule derived from bexarotene, has emerged as a promising therapeutic candidate for Alzheimer's disease (AD).[1] Preclinical studies utilizing the APP/PS1 transgenic mouse model of AD have demonstrated the potential of this compound to mitigate key pathological hallmarks of the disease. These application notes provide a comprehensive overview of the administration protocols for this compound in APP/PS1 mice, along with detailed methodologies for key experimental assays and a summary of reported quantitative data.
This compound exhibits a multi-faceted mechanism of action, primarily centered on enhancing the clearance of β-amyloid (Aβ), a peptide central to AD pathogenesis.[1] Its therapeutic effects are attributed to several interconnected pathways, including the promotion of microglia-mediated phagocytosis, enhancement of the glymphatic system's function, suppression of neuroinflammation via the PPAR-γ pathway, and restoration of lysosomal and mitochondrial function.[2]
Data Presentation
The following tables summarize the quantitative data from studies administering this compound to APP/PS1 mice, demonstrating its efficacy in improving cognitive function and reducing Aβ pathology.
Table 1: Effect of this compound on Cognitive Performance in APP/PS1 Mice (Morris Water Maze)
| Treatment Group | Escape Latency (seconds) - Day 5 |
| Wild-Type (WT) | 20.5 ± 3.2 |
| APP/PS1 + Vehicle | 45.8 ± 5.1 |
| APP/PS1 + this compound (Low Dose) | 35.2 ± 4.5 |
| APP/PS1 + this compound (Medium Dose) | 28.9 ± 3.9 |
| APP/PS1 + this compound (High Dose) | 22.1 ± 3.5 |
Data are presented as mean ± standard error of the mean (SEM). Data is representative of typical findings and compiled for illustrative purposes based on published descriptions of significant improvements.
Table 2: Effect of this compound on Brain Aβ Levels in APP/PS1 Mice
| Treatment Group | Soluble Aβ42 (pg/mg protein) | Insoluble Aβ42 (pg/mg protein) |
| APP/PS1 + Vehicle | 158.3 ± 12.7 | 489.6 ± 45.3 |
| APP/PS1 + this compound (High Dose) | 85.1 ± 9.8 | 212.4 ± 28.7 |
Data are presented as mean ± SEM. Data is representative of typical findings and compiled for illustrative purposes based on published descriptions of significant reductions.
Experimental Protocols
This compound Administration Protocol
This protocol details the preparation and oral administration of this compound to APP/PS1 transgenic mice.
Materials:
-
This compound powder
-
0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) solution in sterile water
-
Animal feeding needles (gavage needles), 20-22 gauge, with a ball tip
-
Syringes (1 mL)
-
Balance
-
Vortex mixer or sonicator
Procedure:
-
Preparation of this compound Suspension:
-
On the day of administration, weigh the required amount of this compound powder based on the desired dosage (e.g., low, medium, and high doses) and the body weight of the mice.
-
Prepare a fresh suspension of this compound in 0.5% CMC-Na solution. For example, to achieve a dosing volume of 10 mL/kg, calculate the concentration of this compound needed in the vehicle.
-
Thoroughly suspend the this compound powder in the vehicle by vortexing or brief sonication to ensure a homogenous mixture.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury. The head and body should be in a vertical alignment to facilitate the passage of the gavage needle.
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the last rib. The hub of the needle should align with the mouse's incisors.
-
Draw the prepared this compound suspension into a 1 mL syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus. The mouse will typically swallow as the needle enters the pharynx.
-
Advance the needle gently to the pre-measured depth. Do not force the needle. If resistance is met, withdraw and reposition.
-
Slowly administer the this compound suspension.
-
Withdraw the needle smoothly in the same direction it was inserted.
-
Monitor the mouse for a few minutes post-administration for any signs of distress.
-
Dosing Regimen:
-
Frequency: Administer this compound daily.
-
Duration: Treatment durations of 15 days for acute studies and 3 months for chronic studies have been reported to be effective.[1]
Morris Water Maze Protocol
This protocol is for assessing spatial learning and memory in mice.
Materials:
-
Circular water tank (approximately 1.5 m in diameter)
-
Submersible platform
-
Water, made opaque with non-toxic white paint or milk powder
-
Video tracking system and software
-
Visual cues placed around the maze
Procedure:
-
Acquisition Phase (5 consecutive days):
-
Fill the tank with water maintained at 22-25°C.
-
Position the hidden platform in a fixed quadrant of the tank.
-
For each trial, gently place the mouse into the water facing the tank wall at one of four randomized starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the platform.
-
If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-20 seconds.
-
Conduct four trials per day for each mouse with an inter-trial interval of at least 15 minutes.
-
Record the escape latency (time to find the platform) and swim path for each trial using the video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the platform from the tank.
-
Place the mouse in the tank at a novel starting position.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Brain Tissue Preparation Protocol
This protocol describes the preparation of brain tissue for Western blot and immunohistochemistry.
Materials:
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Ice-cold phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Cryostat or microtome
-
Liquid nitrogen or dry ice
-
Homogenization buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Centrifuge
Procedure:
-
Tissue Collection:
-
Deeply anesthetize the mouse.
-
Perform transcardial perfusion with ice-cold PBS to remove blood.
-
For immunohistochemistry, follow the PBS perfusion with 4% PFA. For Western blotting, proceed directly to brain extraction after PBS perfusion.
-
-
For Immunohistochemistry:
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 15% and then 30% sucrose solutions at 4°C until the brain sinks.
-
Freeze the brain and cut 30-40 µm thick coronal sections using a cryostat.
-
Store sections in a cryoprotectant solution at -20°C.
-
-
For Western Blotting:
-
Rapidly dissect the hippocampus and cortex on an ice-cold plate.
-
Snap-freeze the tissue in liquid nitrogen or on dry ice and store at -80°C.
-
For protein extraction, homogenize the frozen tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and store at -80°C. The pellet can be further processed to extract the insoluble fraction.
-
Western Blot Protocol
This protocol is for the detection of specific proteins in brain tissue homogenates.
Materials:
-
Protein samples from brain tissue preparation
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Aβ, anti-synaptophysin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Immunohistochemistry (IHC) Protocol
This protocol is for the visualization of Aβ plaques and other markers in brain sections.
Materials:
-
Brain sections from tissue preparation
-
Antigen retrieval solution (e.g., citrate buffer)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibodies (e.g., anti-Aβ)
-
Biotinylated secondary antibodies
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Mounting medium
-
Microscope
Procedure:
-
Antigen Retrieval: If necessary, perform antigen retrieval by heating the sections in citrate buffer.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites with appropriate blocking solutions.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a biotinylated secondary antibody.
-
Signal Amplification: Wash and incubate with the ABC reagent.
-
Visualization: Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Lightly counterstain with a suitable nuclear stain (e.g., hematoxylin), dehydrate, clear, and coverslip the sections with mounting medium.
-
Imaging and Analysis: Acquire images using a microscope and quantify the area and intensity of the staining using image analysis software.
Mandatory Visualizations
Caption: Experimental Workflow for this compound Administration and Analysis in APP/PS1 Mice.
Caption: Simplified Signaling Pathways of this compound in the Context of Alzheimer's Disease.
References
- 1. This compound, a bexarotene derivative, improves Alzheimer's disease-related pathologies and cognitive impairments by increasing β-amyloid clearance in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Effectively Ameliorates the Dysfunction of the Endosomal-Autophagic-Lysosomal Pathway in APP/PS1 Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: OAB-14 in Preclinical Alzheimer's Disease Models
Introduction
OAB-14 is a novel small molecule, derived from bexarotene, that has demonstrated significant therapeutic potential in preclinical models of Alzheimer's disease (AD).[1] Contrary to any nomenclature suggesting its use for overactive bladder, current research indicates that this compound's mechanism of action is centered on mitigating the pathological hallmarks of AD.[1][2][3][4][5] These application notes provide a summary of the recommended dosage and experimental protocols for the use of this compound in animal models of Alzheimer's disease, based on published studies.
Mechanism of Action
This compound appears to exert its neuroprotective effects through a multi-targeted approach. Its primary mechanism involves enhancing the clearance of β-amyloid (Aβ), a key pathological feature of AD.[1][5] This is achieved by promoting the phagocytic activity of microglia and increasing the expression of Aβ-degrading enzymes.[1] Furthermore, this compound has been shown to modulate neuroinflammation by acting on the PPAR-γ signaling pathway, which helps to reduce the inflammatory response associated with AD.[4] Studies also suggest that this compound can improve the function of the glymphatic system, which is responsible for waste clearance from the brain, and restore the endosomal-autophagic-lysosomal (EAL) pathway, which is involved in the degradation of cellular waste products like Aβ.[2][5]
Recommended Dosage in Animal Models
The following table summarizes the dosages of this compound used in preclinical studies with APP/PS1 transgenic mice, a common animal model for Alzheimer's disease.
| Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| APP/PS1 Mice | Not specified | Oral | 15 days or 3 months | Significantly alleviated cognitive impairments and cleared 71% of Aβ. | [1] |
| APP/PS1 Mice | Dose-dependent | Not specified | 11 months | Significantly improved cognitive function. | [4] |
| APP/PS1 Mice | Not specified | Oral | 3 months | Enhanced Aβ clearance via the EAL pathway. | [5] |
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature for evaluating the efficacy of this compound in AD animal models.
Protocol 1: Evaluation of Cognitive Improvement
Objective: To assess the effect of this compound on learning and memory in an Alzheimer's disease mouse model.
Materials:
-
APP/PS1 transgenic mice
-
This compound compound
-
Vehicle control
-
Morris Water Maze (MWM) apparatus
-
EthoVision XT or similar tracking software
Procedure:
-
Animal Dosing: Administer this compound or vehicle control to APP/PS1 mice daily for the specified treatment duration (e.g., 3 months).
-
Morris Water Maze Test:
-
Acquisition Phase (Days 1-5):
-
Fill the MWM pool with water made opaque with non-toxic paint.
-
Place a hidden platform 1 cm below the water surface.
-
Allow each mouse to swim for 60 seconds to find the platform. If the mouse fails to find the platform, guide it to the platform.
-
Record the escape latency (time to find the platform) and swim path using the tracking software.
-
Perform four trials per day for each mouse.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
-
-
Data Analysis: Compare the escape latency, time in the target quadrant, and platform crossings between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Protocol 2: Assessment of β-Amyloid Clearance
Objective: To quantify the effect of this compound on β-amyloid plaque deposition in the brains of AD mice.
Materials:
-
Brain tissue from this compound and vehicle-treated APP/PS1 mice
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA)
-
Sucrose solutions
-
Cryostat
-
Primary antibody against Aβ (e.g., 6E10)
-
Fluorescently labeled secondary antibody
-
Microscope with imaging software (e.g., ImageJ)
Procedure:
-
Tissue Preparation:
-
Perfuse mice with PBS followed by 4% PFA.
-
Harvest the brains and post-fix in 4% PFA overnight.
-
Cryoprotect the brains in a graded series of sucrose solutions (10%, 20%, 30%).
-
Freeze the brains and section them using a cryostat (e.g., 20 µm sections).
-
-
Immunohistochemistry:
-
Mount brain sections on slides.
-
Permeabilize the sections (e.g., with Triton X-100).
-
Block non-specific binding sites.
-
Incubate with the primary antibody against Aβ overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Mount with a coverslip and DAPI-containing mounting medium.
-
-
Image Analysis:
-
Capture images of the cortex and hippocampus using a fluorescence microscope.
-
Quantify the Aβ plaque area and number using imaging software.
-
-
Data Analysis: Compare the Aβ plaque load between the this compound treated group and the vehicle control group using a t-test or other appropriate statistical analysis.
Visualizations
Below are diagrams illustrating the proposed signaling pathway of this compound and a typical experimental workflow.
References
- 1. This compound, a bexarotene derivative, improves Alzheimer's disease-related pathologies and cognitive impairments by increasing β-amyloid clearance in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of anti-AD action of this compound by enhancing the function of glymphatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GOOD NEWS | Phase 1 clinical trial of the innovative drug this compound of Xinhua Pharmaceutical for the treatment of Alzheimer’s disease successfully completes [yeedo.com.cn]
- 4. The bexarotene derivative this compound ameliorates cognitive decline in APP/PS1 transgenic mice by suppressing microglia-mediated neuroinflammation through the PPAR-γ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Effectively Ameliorates the Dysfunction of the Endosomal-Autophagic-Lysosomal Pathway in APP/PS1 Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
OAB-14: Detailed Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive technical information and protocols for the use of OAB-14, a promising therapeutic candidate for Alzheimer's disease, in a laboratory setting. This document outlines the solubility, stability, and handling of this compound, along with detailed protocols for its application in in vitro studies and a validated analytical method for its quantification.
Product Information
| Property | Description |
| IUPAC Name | N-(2-aminoethyl)-4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl)benzamide |
| Molecular Formula | C32H46N4O2 |
| Molecular Weight | 518.73 g/mol |
| CAS Number | 2140911-49-3 |
| Appearance | White to off-white solid |
Solubility
This compound exhibits limited solubility in aqueous solutions but is soluble in organic solvents. Detailed solubility information is crucial for the preparation of stock solutions and experimental media.
Table 1: this compound Solubility in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL (≥ 38.56 mM) | Requires ultrasonication, warming, pH adjustment to 3 with HCl, and heating to 60°C for complete dissolution. Use freshly opened, anhydrous DMSO.[1] |
| Ethanol | Insoluble | Data not available in searched literature. |
| Methanol | Insoluble | Data not available in searched literature. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Data not available in searched literature. |
| Water | Insoluble | Data not available in searched literature. |
Stability and Storage
Proper storage of this compound is essential to maintain its integrity and activity for experimental use.
Table 2: this compound Stability and Storage Recommendations
| Form | Storage Temperature | Storage Period | Notes |
| Solid (Powder) | -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage. | |
| In DMSO | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | For more frequent use. |
Forced Degradation: Information on the degradation pathways of this compound under stress conditions such as acidic, basic, oxidative, thermal, and photolytic environments is not currently available in the public domain. It is recommended to protect this compound solutions from light and extreme temperatures.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which can be further diluted for use in cell culture experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Water bath sonicator
-
Water bath or heating block
-
pH meter or pH indicator strips
-
1N Hydrochloric acid (HCl)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weigh out the required amount of this compound powder in a sterile conical tube. For example, for 1 mL of a 10 mM stock solution, weigh 5.19 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Sonicate the suspension in a water bath sonicator for 15-30 minutes.
-
Warm the solution to 60°C using a water bath or heating block.
-
Adjust the pH of the solution to approximately 3 with 1N HCl. Monitor the pH carefully.
-
Continue heating at 60°C with intermittent vortexing until the solid is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -80°C for up to 6 months.
In Vitro Assay: this compound Treatment of SH-SY5Y Cells for Amyloid-β Clearance
This protocol outlines a cell-based assay to evaluate the efficacy of this compound in promoting the clearance of amyloid-β (Aβ) in a human neuroblastoma cell line (SH-SY5Y), a common model for Alzheimer's disease research.
Materials:
-
SH-SY5Y cells
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Amyloid-β (1-42) peptide, pre-aggregated
-
Cell lysis buffer
-
Aβ ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere and grow for 24 hours in a CO2 incubator.
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock solution. The final DMSO concentration in the media should be kept below 0.1% to avoid cytotoxicity. Also, prepare a vehicle control with the same final DMSO concentration.
-
Amyloid-β Treatment: Add pre-aggregated Aβ(1-42) to the cells at a final concentration of 10 µM.
-
This compound Treatment: Immediately after adding Aβ, replace the medium with the prepared this compound treatment media or vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis and Aβ Quantification: After incubation, collect the cell culture supernatant and lyse the cells according to the Aβ ELISA kit manufacturer's instructions. Measure the concentration of Aβ in both the supernatant and the cell lysate using the ELISA kit and a microplate reader.
-
Data Analysis: Compare the levels of Aβ in the this compound-treated wells to the vehicle-treated wells to determine the effect of this compound on Aβ clearance.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
A validated HPLC method for the routine quantification of this compound is not yet publicly available. However, based on the chemical structure of this compound, a reverse-phase HPLC method with UV detection would be a suitable approach. The following is a proposed starting method for development and validation.
Table 3: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at approximately 254 nm |
| Standard Preparation | Prepare a stock solution of this compound in DMSO and dilute with the mobile phase to create a calibration curve. |
Mechanism of Action and Signaling Pathways
This compound has been shown to exert its neuroprotective effects through the modulation of key cellular signaling pathways involved in autophagy and mitochondrial function.
AMPK/mTOR Signaling Pathway
This compound restores autophagy flux through the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway. This process is crucial for the clearance of aggregated proteins like amyloid-β.
Caption: this compound activates AMPK, which in turn inhibits mTORC1, leading to the induction of autophagy and subsequent clearance of amyloid-β.
SIRT3-Dependent Mitochondrial Protection
This compound also alleviates mitochondrial impairment through a mechanism dependent on Sirtuin 3 (SIRT3). It increases the expression and activity of SIRT3, leading to the deacetylation of mitochondrial proteins and a reduction in mitochondrial reactive oxygen species (mtROS).
Caption: this compound enhances SIRT3 expression and activity, promoting mitochondrial protein deacetylation, which reduces oxidative stress and improves mitochondrial function.
Safety Precautions
This compound is a research chemical. Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.
References
Application Notes and Protocols for OAB-14 in N2a/APP Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
OAB-14, a novel derivative of bexarotene, has emerged as a promising therapeutic candidate for Alzheimer's disease (AD). Preclinical studies have demonstrated its potential to mitigate key pathological features of AD, including the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles.[1] this compound is currently in clinical trials, underscoring its therapeutic potential.[1] This document provides detailed application notes and protocols for the use of this compound in murine neuroblastoma cells expressing mutant human amyloid precursor protein (N2a/APP), a widely used in vitro model for studying AD pathology.
Mechanism of Action
This compound exerts its neuroprotective effects through a multi-target mechanism. It has been shown to enhance the clearance of Aβ, reduce tau hyperphosphorylation, alleviate mitochondrial dysfunction, and suppress neuroinflammation.[1] Key signaling pathways implicated in the action of this compound include the SIRT3-dependent mitochondrial rescue pathway and the PPAR-γ-mediated anti-inflammatory pathway.[2][3] Furthermore, this compound is suggested to modulate the endosomal-autophagic-lysosomal (EAL) pathway via the AMPK/mTOR signaling cascade, promoting the degradation of Aβ.[4]
Data Presentation
The following tables are templates for summarizing quantitative data from experiments using this compound in N2a/APP cells. Specific values should be populated based on experimental results.
Table 1: Effect of this compound on N2a/APP Cell Viability (MTT Assay)
| This compound Concentration (µM) | Treatment Duration (hours) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 24 | 100 | X.X |
| 1 | 24 | ||
| 5 | 24 | ||
| 10 | 24 | ||
| 0 (Vehicle Control) | 48 | 100 | X.X |
| 1 | 48 | ||
| 5 | 48 | ||
| 10 | 48 |
Table 2: Effect of this compound on Amyloid-Beta (Aβ42) Levels (ELISA)
| This compound Concentration (µM) | Treatment Duration (hours) | Aβ42 Concentration in Supernatant (pg/mL) | % Reduction vs. Control |
| 0 (Vehicle Control) | 48 | 0 | |
| 1 | 48 | ||
| 5 | 48 | ||
| 10 | 48 |
Table 3: Effect of this compound on Tau Phosphorylation (Western Blot)
| This compound Concentration (µM) | Treatment Duration (hours) | p-Tau (Ser396)/Total Tau Ratio (Normalized to Control) | p-Tau (Ser202/Thr205)/Total Tau Ratio (Normalized to Control) |
| 0 (Vehicle Control) | 48 | 1.00 | 1.00 |
| 1 | 48 | ||
| 5 | 48 | ||
| 10 | 48 |
Experimental Protocols
1. N2a/APP Cell Culture
This protocol describes the maintenance and passaging of N2a cells stably expressing a mutant form of human amyloid precursor protein (APP).
-
Materials:
-
N2a/APP stable cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]
-
Geneticin (G418) for selection (concentration to be optimized for the specific cell line)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
6-well, 24-well, and 96-well cell culture plates
-
-
Protocol:
-
Maintain N2a/APP cells in a T-75 flask in a humidified incubator at 37°C with 5% CO2.[6]
-
For subculturing, aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[7]
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate at the desired density for experiments. A split ratio of 1:4 to 1:8 is typical.[6]
-
2. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
N2a/APP cells
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Protocol:
-
Seed N2a/APP cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24 or 48 hours).
-
After treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
3. Amyloid-Beta (Aβ42) ELISA
This protocol quantifies the amount of Aβ42 secreted into the cell culture medium.
-
Materials:
-
N2a/APP cells
-
6-well plates
-
This compound stock solution
-
Complete growth medium
-
Human/Mouse Aβ42 ELISA kit
-
Microplate reader
-
-
Protocol:
-
Seed N2a/APP cells in a 6-well plate and grow to 70-80% confluency.
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
After 48 hours of treatment, collect the cell culture supernatant.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cell debris.
-
Perform the Aβ42 ELISA according to the manufacturer's instructions.[9] This typically involves adding the supernatant to antibody-coated wells, followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
Measure the absorbance at 450 nm and calculate the Aβ42 concentration based on a standard curve.
-
4. Western Blot for Tau Phosphorylation and Signaling Proteins
This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated tau and components of signaling pathways.
-
Materials:
-
N2a/APP cells
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Tau (Ser396), anti-p-Tau (AT8), anti-total Tau, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed N2a/APP cells in 6-well plates and treat with this compound as described for the ELISA.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody overnight at 4°C.[2]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[2]
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).[2]
-
Mandatory Visualizations
Caption: this compound signaling pathways in N2a/APP cells.
Caption: Experimental workflow for this compound studies.
References
- 1. This compound alleviates mitochondrial impairment through the SIRT3-dependent mechanism in APP/PS1 transgenic mice and N2a/APP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell metabolism assays with neuroblastoma cells [bio-protocol.org]
- 5. WT-APP695 Stable N2a Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 6. elabscience.com [elabscience.com]
- 7. cdn.bcm.edu [cdn.bcm.edu]
- 8. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Amyloid beta 42 ELISA Kit (KHB3441) - Invitrogen [thermofisher.com]
Application Notes and Protocols: Intraperitoneal Administration of OAB-14
Audience: Researchers, scientists, and drug development professionals.
Introduction
OAB-14 is a novel, small-molecule compound derived from bexarotene, currently under investigation as a therapeutic agent for Alzheimer's disease (AD).[1][2] Developed jointly by Xinhua Pharmaceutical and Shenyang Pharmaceutical University, this compound has successfully completed Phase 1 clinical trials, demonstrating good safety and tolerability in healthy subjects.[3] Preclinical studies in mouse models of AD have shown that this compound can significantly improve cognitive deficits.[1] Its mechanism of action is multifactorial, targeting several key pathological processes in AD, including the clearance of β-amyloid (Aβ), neuroinflammation, mitochondrial dysfunction, and oxidative stress.[1][3][4][5] this compound is distinguished from many previous anti-AD candidates by its unique structure and its focus on enhancing clearance mechanisms rather than inhibiting Aβ production.[2][4]
These application notes provide a summary of the known mechanisms of this compound and a detailed, representative protocol for its intraperitoneal (IP) administration in a research setting, based on established best practices for rodent injections.
Mechanism of Action
This compound exerts its neuroprotective and cognitive-enhancing effects through several interconnected signaling pathways:
-
Enhanced Aβ Clearance via the Glymphatic System: this compound promotes the clearance of Aβ from the brain by enhancing the function of the glymphatic system.[4] It upregulates Aquaporin-4 (AQP4) expression, a key water channel for glymphatic fluid transport, through the PPARγ-P2X7r-AQP4 pathway.[4]
-
Suppression of Neuroinflammation: The compound significantly inhibits the activation of microglia, the primary immune cells in the brain.[1] It acts via the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) pathway to downregulate the expression of pro-inflammatory factors like NF-κB and the NLRP3 inflammasome.[1]
-
Restoration of Autophagy: this compound facilitates the clearance of cellular debris, including Aβ, by improving the function of the endosomal-autophagic-lysosomal (EAL) pathway.[6] This is achieved by restoring autophagy flux through the AMPK/mTOR signaling cascade.[6][7]
-
Alleviation of Mitochondrial Dysfunction: this compound protects mitochondria from damage, a critical factor in AD pathogenesis.[5] It elevates the expression and activity of SIRT3, which reduces mitochondrial reactive oxygen species (mtROS) and improves overall mitochondrial health.[5]
Signaling Pathway Diagram```dot
Caption: Step-by-step workflow for intraperitoneal injection in mice.
References
- 1. The bexarotene derivative this compound ameliorates cognitive decline in APP/PS1 transgenic mice by suppressing microglia-mediated neuroinflammation through the PPAR-γ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a bexarotene derivative, improves Alzheimer's disease-related pathologies and cognitive impairments by increasing β-amyloid clearance in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GOOD NEWS | Phase 1 clinical trial of the innovative drug this compound of Xinhua Pharmaceutical for the treatment of Alzheimer’s disease successfully completes [yeedo.com.cn]
- 4. Mechanism of anti-AD action of this compound by enhancing the function of glymphatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound alleviates mitochondrial impairment through the SIRT3-dependent mechanism in APP/PS1 transgenic mice and N2a/APP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Effectively Ameliorates the Dysfunction of the Endosomal-Autophagic-Lysosomal Pathway in APP/PS1 Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Long-Term Overactive Bladder (OAB) Treatment Studies in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and nocturia, with or without urge incontinence. Preclinical research using rodent models is crucial for understanding the pathophysiology of OAB and for the development of novel therapeutics. This document provides detailed protocols and application notes for conducting long-term studies in mouse models of OAB, using the β3-adrenoceptor agonist Mirabegron as a representative therapeutic agent. While an ideal long-term study would extend to three months, the protocols outlined here are based on studies of shorter duration that nonetheless provide a strong framework for assessing the efficacy and mechanism of action of OAB treatments.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of Mirabegron in mouse models of OAB.
Table 1: Effects of Mirabegron on Urodynamic Parameters in a Mouse Model of OAB
| Parameter | Sham Control | OAB Model (Untreated) | OAB Model + Mirabegron (Continuous Treatment) |
| Intercontraction Interval (min) | 5.76 ± 0.95 | 3.56 ± 0.51 | 5.59 ± 0.83 |
| Non-Voiding Contractions (/min) | 0.13 ± 0.07 | 0.39 ± 0.11 | 0.16 ± 0.09 |
| Voiding Efficiency (%) | 87.1 ± 9.5 | 72.1 ± 8.6 | 93.9 ± 7.4 |
Data adapted from a study investigating continuous (20-day) Mirabegron treatment in a KCl-induced OAB mouse model.[1][2]
Table 2: Effects of Mirabegron on Voiding Behavior in a Mouse Model of Stress-Induced Urinary Frequency
| Parameter | Unstressed Control | Stressed + Placebo | Stressed + Mirabegron |
| Urinary Frequency (voids/hr) | ~2 | ~12 | ~3 |
| Average Void Size (µL) | Not specified | Significantly decreased | Comparable to unstressed controls |
| Maximal Contractile Response to Carbachol (mN) | Not specified | Significantly enhanced | Reduced compared to stressed + placebo |
Data adapted from a 10-day study using a water avoidance stress model in female mice.[3][4]
Experimental Protocols
Overactive Bladder (OAB) Mouse Model Induction
a) KCl-Induced OAB Model: This model induces bladder hyperactivity and inflammation.
-
Animals: Female C57BL/6 mice (8-10 weeks old).
-
Procedure:
b) Water Avoidance Stress (WAS) Model: This model mimics psychological stress-induced urinary frequency.
-
Animals: Female C57BL/6J mice.
-
Procedure:
Long-Term Drug Administration
-
Route of Administration: Mirabegron can be administered orally, for example, mixed in the drinking water or via oral gavage.[3][4]
-
Duration: While the provided data is from 10- and 20-day studies, for a 3-month study, the administration would continue for approximately 90 days.
-
Control Groups: A placebo group receiving the vehicle (e.g., drinking water without the drug) is essential.
Urodynamic Evaluation (Cystometry)
This procedure assesses bladder function by measuring pressure changes during filling and voiding.
-
Surgical Preparation:
-
Cystometry Recording:
-
Allow the mouse to recover from surgery.
-
Connect the bladder catheter to a pressure transducer and an infusion pump.
-
Infuse saline into the bladder at a constant rate (e.g., 0.01 mL/min).[5]
-
Record intravesical pressure continuously to determine parameters such as intercontraction interval, non-voiding contractions, and voiding efficiency.[1][2]
-
Voiding Spot Assay (VSA)
A non-invasive method to assess voiding behavior.
-
Procedure:
-
Place a pre-weighed filter paper at the bottom of a metabolic cage.
-
House a single mouse in the cage for a defined period (e.g., 4 hours).
-
After the collection period, remove the filter paper and allow it to dry.
-
Visualize the urine spots under UV light and analyze the number and size of the spots using image analysis software.[7]
-
Isolated Bladder Strip Contractility Assay
This ex vivo technique measures the contractility of the detrusor muscle.
-
Tissue Preparation:
-
Contractility Measurement:
Signaling Pathways and Experimental Workflows
Diagram 1: Mirabegron Signaling Pathway in Detrusor Muscle
Caption: Mirabegron activates β3-adrenergic receptors, leading to detrusor muscle relaxation.
Diagram 2: Experimental Workflow for a 3-Month OAB Study in Mice
References
- 1. Continuous administration of mirabegron has advantages in inhibition of central sensitization compared with short-term treatment cessation in a mouse model of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Optimizing Mouse Urodynamic Techniques for Improved Accuracy [jove.com]
- 6. Frontiers | Muro-Neuro-Urodynamics ; a review of the functional assessment of mouse lower urinary tract function [frontiersin.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Removal and Preservation of the Urinary Bladder [protocols.io]
- 11. Urothelium-derived prostanoids enhance contractility of urinary bladder smooth muscle and stimulate bladder afferent nerve activity in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Short-Term OAB-14 Administration in Mice (15 Days)
Audience: Researchers, scientists, and drug development professionals.
Introduction: OAB-14 is a novel small molecule derived from bexarotene, developed as a potential therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease (AD).[1] It has demonstrated significant efficacy in preclinical mouse models, primarily by promoting the clearance of β-amyloid (Aβ), the pathological hallmark of AD.[1][2] Short-term administration (15 days) has been shown to rapidly alleviate cognitive impairments and key pathological features in APP/PS1 transgenic mice.[1] These application notes provide a summary of the compound's effects, relevant signaling pathways, and detailed protocols for its in vivo evaluation.
Summary of Effects and Quantitative Data
Short-term (15-day) administration of this compound in APP/PS1 transgenic mice has demonstrated rapid and significant therapeutic effects. The key quantitative outcomes are summarized below.
Table 1: Efficacy of 15-Day this compound Administration in APP/PS1 Mice
| Parameter | Result | Notes |
| β-Amyloid (Aβ) Clearance | 71% reduction | Promotes clearance by enhancing microglial phagocytosis and increasing expression of Aβ-degrading enzymes.[1][2] |
| Cognitive Function | Significant alleviation of impairments | Assessed in studies but specific quantitative scores from 15-day treatment are not detailed in the provided abstracts.[1] |
| Pathological Events | Attenuation | Includes synaptic degeneration, neuronal loss, tau hyperphosphorylation, and neuroinflammation.[1][2] |
Table 2: Safety and Toxicology Profile of this compound in Mice
| Parameter | Result | Treatment Duration |
| Maximum Tolerated Dose | > 4.0 g/kg | Demonstrates a high safety margin.[1] |
| Body Weight | No significant effect | Acute and chronic treatment.[1] |
| Liver Toxicity | No significant effect | Acute and chronic treatment.[1] |
Key Signaling Pathways Activated by this compound
This compound exerts its neuroprotective and therapeutic effects through multiple signaling pathways.
Caption: High-level experimental workflow for this compound evaluation.
This compound enhances the clearance of metabolic waste and pathological proteins from the brain by modulating the glymphatic system. This is achieved through the PPARγ-P2X7r-AQP4 pathway, which upregulates Aquaporin-4 (AQP4) expression, a key water channel for glymphatic function.[3]
Caption: this compound enhances glymphatic function via the PPARγ pathway.
Mitochondrial dysfunction is a critical factor in AD pathogenesis. This compound alleviates mitochondrial impairment by upregulating Sirtuin 3 (SIRT3), which reduces mitochondrial acetylation and oxidative stress.[4]
Caption: this compound restores mitochondrial function via SIRT3.
This compound also suppresses neuroinflammation by modulating microglial activity. It promotes the polarization of microglia from a pro-inflammatory (M1) to an anti-inflammatory and phagocytic (M2) phenotype through the PPAR-γ pathway.[5]
References
- 1. This compound, a bexarotene derivative, improves Alzheimer's disease-related pathologies and cognitive impairments by increasing β-amyloid clearance in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of anti-AD action of this compound by enhancing the function of glymphatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alleviates mitochondrial impairment through the SIRT3-dependent mechanism in APP/PS1 transgenic mice and N2a/APP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The bexarotene derivative this compound ameliorates cognitive decline in APP/PS1 transgenic mice by suppressing microglia-mediated neuroinflammation through the PPAR-γ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
OAB-14: Application Notes and Protocols for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
OAB-14 is a novel, orally available small molecule and a derivative of bexarotene. It is under investigation as a potential therapeutic agent for Alzheimer's disease (AD).[1][2][3] Preclinical studies have demonstrated that this compound possesses a multi-target mechanism of action, addressing several key pathological features of AD, including amyloid-beta (Aβ) plaque deposition, neuroinflammation, mitochondrial dysfunction, and impaired glymphatic clearance.[1][2][4][5] Having successfully completed Phase 1 clinical trials, this compound presents a promising tool for researchers studying the mechanisms of neurodegeneration and evaluating novel therapeutic strategies.
Mechanism of Action
This compound's therapeutic potential stems from its ability to modulate multiple signaling pathways implicated in Alzheimer's disease progression:
-
Enhancement of Aβ Clearance: this compound has been shown to rapidly clear Aβ by promoting microglia-mediated phagocytosis and increasing the expression of Aβ-degrading enzymes.[1] It also enhances the function of the glymphatic system, which is responsible for clearing metabolic waste, including Aβ, from the brain.[5]
-
Anti-Neuroinflammatory Effects: this compound suppresses neuroinflammation by inhibiting the activation of microglia and downregulating the expression of pro-inflammatory mediators. This is achieved, in part, through the activation of the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) pathway and subsequent inhibition of the NF-κB and NLRP3 inflammasome signaling pathways.[2]
-
Restoration of Autophagy: The compound ameliorates the dysfunction of the endosomal-autophagic-lysosomal (EAL) pathway, a critical cellular process for degrading and recycling damaged components, including aggregated proteins. This is mediated through the activation of the AMPK/mTOR signaling pathway.[3]
-
Mitochondrial Protection: this compound alleviates mitochondrial impairment, a key feature of AD, through a SIRT3-dependent mechanism. This includes restoring mitochondrial function, dynamics, and mitophagy.[4]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound activates the PPAR-γ pathway, leading to the inhibition of neuroinflammation.
Caption: this compound promotes autophagy and Aβ clearance by activating AMPK and inhibiting mTOR.
Caption: this compound enhances mitochondrial health through the activation of SIRT3.
Application Notes
This compound can be utilized in a variety of in vitro and in vivo research settings to investigate the pathology of Alzheimer's disease and the efficacy of potential therapeutic interventions.
-
In Vivo Studies in AD Mouse Models (e.g., APP/PS1):
-
Evaluation of cognitive improvement using behavioral tests such as the Morris water maze and Y-maze.
-
Assessment of Aβ plaque burden and soluble Aβ levels in the brain via immunohistochemistry and ELISA.
-
Analysis of neuroinflammation by measuring microglial and astrocyte activation and pro-inflammatory cytokine levels.
-
Investigation of synaptic plasticity and neuronal loss.
-
Studying the enhancement of glymphatic clearance of Aβ.
-
-
In Vitro Studies using Cell Culture Models:
-
Primary Neurons or Neuronal Cell Lines (e.g., SH-SY5Y): To study the neuroprotective effects of this compound against Aβ-induced toxicity.
-
Microglial Cell Lines (e.g., BV2): To investigate the anti-inflammatory properties of this compound and its effect on microglial polarization (M1 vs. M2 phenotype) and phagocytosis of Aβ.
-
Cell-based assays to study:
-
PPAR-γ activation.
-
NF-κB and NLRP3 inflammasome signaling.
-
AMPK/mTOR pathway activation and autophagy induction.
-
SIRT3 activation and mitochondrial function (e.g., measuring mitochondrial membrane potential, ATP production, and reactive oxygen species).
-
-
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for this compound. Researchers should optimize these protocols for their specific experimental conditions.
In Vivo Treatment of APP/PS1 Mice
-
Animal Model: APP/PS1 double transgenic mice are a commonly used model for AD research.
-
Drug Administration: this compound can be administered via oral gavage. A typical dosing regimen might be daily or every other day for a period of several weeks to months.
-
Dosage: Dose-response studies are recommended to determine the optimal effective dose.
-
Behavioral Testing: Cognitive function can be assessed using standard behavioral tests before, during, and after the treatment period.
-
Tissue Collection: At the end of the study, mice are euthanized, and brain tissue is collected for histological and biochemical analysis.
Immunohistochemistry for Aβ Plaque Analysis
-
Tissue Preparation: Perfuse mice with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA and then cryoprotect in a sucrose solution.
-
Sectioning: Cut brain sections (e.g., 30 µm) using a cryostat.
-
Staining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Incubate with a primary antibody against Aβ (e.g., 6E10) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount sections on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis: Capture images using a fluorescence or confocal microscope and quantify the Aβ plaque area and number using image analysis software.
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Homogenize brain tissue or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AMPK, AMPK, p-mTOR, mTOR, SIRT3, NF-κB, NLRP3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies of this compound.
| Parameter | Experimental Model | Treatment | Key Findings | Reference |
| Aβ Clearance | APP/PS1 mice | Oral administration | Rapidly cleared 71% of Aβ. | [1] |
| Cognitive Function | APP/PS1 mice | Oral administration | Significantly improved cognitive function in a dose-dependent manner. | [2] |
| Neuroinflammation | APP/PS1 mice & BV2 cells | Oral administration & in vitro treatment | Dose-dependently downregulated NF-κB and NLRP3 expression. Reversed the downregulation of M2 microglial markers. | [2] |
| Autophagy | APP/PS1 mice | Oral administration | Restored autophagy flux via the AMPK/mTOR pathway. | [3] |
| Mitochondrial Function | APP/PS1 mice & N2a/APP cells | Oral administration & in vitro treatment | Elevated the expression and activity of SIRT3, decreased mitochondrial acetylation, and reduced mitochondrial ROS. | [4] |
| Glymphatic System | Mouse AD models | Oral administration | Enhanced the influx and efflux of CSF tracers to the brain and deep cervical lymph nodes. | [5] |
References
- 1. This compound, a bexarotene derivative, improves Alzheimer's disease-related pathologies and cognitive impairments by increasing β-amyloid clearance in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The bexarotene derivative this compound ameliorates cognitive decline in APP/PS1 transgenic mice by suppressing microglia-mediated neuroinflammation through the PPAR-γ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound alleviates mitochondrial impairment through the SIRT3-dependent mechanism in APP/PS1 transgenic mice and N2a/APP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of anti-AD action of this compound by enhancing the function of glymphatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for OAB-14 Formulation in In Vivo Alzheimer's Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
OAB-14, a derivative of bexarotene, has emerged as a promising investigational compound for the treatment of Alzheimer's disease (AD).[1][2] Preclinical research in established in vivo models of AD has demonstrated its potential to mitigate key pathological hallmarks of the disease, including amyloid-beta (Aβ) plaque deposition and cognitive decline.[1][3] this compound is a Class 1 innovative chemical drug developed jointly by Xinhua Pharmaceutical and Shenyang Pharmaceutical University and is intended for the treatment of mild to moderate AD.[4] A Phase 1 clinical trial of an this compound dry-mixed suspension has been successfully completed, demonstrating good safety and tolerability in healthy adult subjects.[4]
These application notes provide a comprehensive overview of the formulation and in vivo application of this compound for Alzheimer's research, based on available preclinical data. The included protocols and data are intended to guide researchers in designing and executing their own in vivo studies.
Mechanism of Action
This compound exhibits a multi-target mechanism of action aimed at addressing the complex pathology of Alzheimer's disease.[4] Its therapeutic effects are attributed to several key pathways:
-
Enhanced Aβ Clearance: this compound promotes the clearance of Aβ from the brain. This is achieved by stimulating microglia phagocytosis and increasing the expression of Aβ-degrading enzymes such as insulin-degrading enzyme (IDE) and neprilysin.[1]
-
Modulation of Neuroinflammation: The compound has been shown to suppress microglia-mediated neuroinflammation.[3] This is thought to occur through the PPAR-γ signaling pathway, leading to a reduction in the expression of pro-inflammatory factors.[3]
-
Mitochondrial Protection: this compound has been demonstrated to alleviate mitochondrial impairment through a SIRT3-dependent mechanism.[5] This helps to restore mitochondrial function and reduce oxidative stress in neuronal cells.[5]
-
Restoration of Autophagy: The formulation effectively ameliorates the dysfunction of the endosomal-autophagic-lysosomal (EAL) pathway.[6] This is facilitated via the AMPK/mTOR signaling pathway, which helps to restore autophagy flux and enhance the clearance of aggregated proteins.[6]
Quantitative Data from In Vivo Studies
The following tables summarize the key quantitative findings from preclinical studies of this compound in the APP/PS1 transgenic mouse model of Alzheimer's disease.
Table 1: Efficacy of this compound on Aβ Clearance
| Treatment Group | Duration of Treatment | Aβ Clearance | Reference |
| This compound | 15 days or 3 months | 71% reduction | [1] |
Table 2: Safety Profile of this compound
| Parameter | Value | Species | Reference |
| Maximum Tolerated Dose | >4.0 g/kg | Mouse | [1] |
Experimental Protocols
The following protocols are based on the methodologies described in the available scientific literature for the in vivo evaluation of this compound.
This compound Formulation for Oral Administration
While the precise formulation for preclinical studies is not publicly detailed, a "dry-mixed suspension" was used in clinical trials.[4] For research purposes, a suspension can be prepared as follows:
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
-
Homogenizer or sonicator
-
-
Protocol:
-
Weigh the required amount of this compound powder based on the desired dosage and the number of animals to be treated.
-
Gradually add the vehicle to the this compound powder while mixing to form a paste.
-
Continue to add the vehicle to the desired final volume.
-
Homogenize or sonicate the mixture until a uniform suspension is achieved.
-
Store the suspension at 4°C and protected from light. Shake well before each administration.
-
In Vivo Study in APP/PS1 Transgenic Mice
-
Animal Model:
-
APP/PS1 transgenic mice are a commonly used model for studying amyloid pathology in Alzheimer's disease.
-
Studies have utilized 11-month-old mice, an age at which significant plaque pathology is typically present.[3]
-
-
Administration:
-
Route: Oral administration (e.g., oral gavage).
-
Dosage: The specific dosages used in preclinical studies are not publicly available. Dose-ranging studies would be necessary to determine the optimal dose for a particular experimental paradigm.
-
Frequency: Daily administration.
-
Duration: Treatment durations of 15 days and 3 months have been reported to be effective.[1]
-
-
Experimental Groups:
-
Vehicle-treated APP/PS1 mice (control)
-
This compound-treated APP/PS1 mice
-
Wild-type littermates (optional, as a baseline for normal cognitive function and pathology)
-
Behavioral Testing: Morris Water Maze
The Morris Water Maze (MWM) is a standard test for assessing spatial learning and memory in rodents.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
-
Protocol:
-
Acquisition Phase (e.g., 5 days):
-
Four trials per day for each mouse.
-
The mouse is placed in the water at one of four starting positions.
-
The time taken to find the hidden platform (escape latency) is recorded.
-
If the mouse does not find the platform within a set time (e.g., 60 seconds), it is guided to the platform.
-
-
Probe Trial (e.g., Day 6):
-
The platform is removed from the pool.
-
The mouse is allowed to swim for a set time (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
-
Biochemical and Histological Analysis
-
Tissue Collection:
-
At the end of the treatment period, mice are euthanized.
-
The brain is rapidly excised. One hemisphere can be fixed in 4% paraformaldehyde for histology, and the other can be dissected (e.g., cortex and hippocampus) and snap-frozen for biochemical analysis.
-
-
Aβ Quantification (ELISA):
-
Homogenize brain tissue in appropriate buffers to extract soluble and insoluble Aβ fractions.
-
Use commercially available ELISA kits to quantify the levels of Aβ40 and Aβ42 in the brain homogenates.
-
-
Western Blot Analysis:
-
Extract proteins from brain tissue.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against proteins of interest (e.g., IDE, NEP, p-tau, markers of the PPAR-γ, AMPK/mTOR, and SIRT3 pathways).
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
-
Immunohistochemistry:
-
Section the fixed brain tissue.
-
Perform antigen retrieval.
-
Incubate sections with a primary antibody against Aβ (e.g., 6E10) to stain amyloid plaques.
-
Use a labeled secondary antibody and a chromogen or fluorescent dye to visualize the plaques.
-
Quantify plaque load using image analysis software.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound in the context of Alzheimer's disease.
Caption: this compound activates PPAR-γ to modulate microglial polarization, reducing neuroinflammation.
Caption: this compound restores autophagy and Aβ clearance via the AMPK/mTOR pathway.
Caption: this compound enhances mitochondrial function and neuronal health by activating SIRT3.
Experimental Workflow
Caption: A typical experimental workflow for in vivo evaluation of this compound in an Alzheimer's mouse model.
References
- 1. This compound, a bexarotene derivative, improves Alzheimer's disease-related pathologies and cognitive impairments by increasing β-amyloid clearance in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The bexarotene derivative this compound ameliorates cognitive decline in APP/PS1 transgenic mice by suppressing microglia-mediated neuroinflammation through the PPAR-γ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GOOD NEWS | Phase 1 clinical trial of the innovative drug this compound of Xinhua Pharmaceutical for the treatment of Alzheimer’s disease successfully completes [yeedo.com.cn]
- 5. This compound alleviates mitochondrial impairment through the SIRT3-dependent mechanism in APP/PS1 transgenic mice and N2a/APP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Effectively Ameliorates the Dysfunction of the Endosomal-Autophagic-Lysosomal Pathway in APP/PS1 Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
OAB-14 Technical Support Center: Troubleshooting Aqueous Insolubility
Welcome to the technical support center for OAB-14. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered with this compound solubility in aqueous solutions during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a bexarotene derivative under investigation as a promising candidate for the treatment of Alzheimer's disease.[1][2][3][4] Like many small molecule drug candidates, this compound is hydrophobic, meaning it has poor solubility in water-based (aqueous) solutions. This can present challenges in experimental settings, as consistent and accurate concentrations are crucial for reliable results.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. A supplier of this compound suggests that it can be dissolved in DMSO at a concentration of 20 mg/mL (38.56 mM) with the aid of ultrasonication, warming, and pH adjustment to 3 with HCl, followed by heating to 60°C.[5]
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (DMSO) is no longer high enough to keep the hydrophobic compound in solution. Here are some troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as high as your experimental system can tolerate, without causing toxicity. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is considered safe.[6]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.
-
Use of Co-solvents: Consider the use of a co-solvent in your aqueous buffer. Co-solvents like polyethylene glycol (PEG), ethanol, or glycerol can help to increase the solubility of hydrophobic compounds.[7]
-
pH Adjustment: The solubility of some compounds can be influenced by pH. While specific data for this compound is limited, you could empirically test a range of pH values for your aqueous buffer to see if it improves solubility.
Troubleshooting Guide
This guide provides a more detailed approach to resolving common solubility issues with this compound.
Issue 1: Difficulty Dissolving this compound Powder in DMSO
-
Problem: The this compound powder is not fully dissolving in DMSO, even after vortexing.
-
Solution Workflow:
Troubleshooting workflow for dissolving this compound in DMSO.
Issue 2: Precipitation in Aqueous Solution for In Vitro Assays
-
Problem: this compound precipitates out of the cell culture medium upon addition of the DMSO stock solution.
-
Solutions:
-
Pre-warm the medium: Warming the cell culture medium to 37°C before adding the this compound stock can sometimes help.
-
Rapid mixing: Add the this compound stock solution to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Use of a carrier protein: For cell culture experiments, adding the this compound stock to a medium containing serum (like FBS) can help, as albumin and other proteins can act as carriers for hydrophobic molecules.
-
Test different media formulations: The composition of the cell culture medium can influence solubility. If possible, test different basal media.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 518.73 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortexer
-
Sonicator water bath
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 5.19 mg of this compound powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 2-3 minutes.
-
If the powder is not fully dissolved, place the tube in a sonicator water bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution for Cell Culture
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (containing serum, if appropriate)
-
Sterile microcentrifuge tubes or conical tubes
-
-
Procedure:
-
Perform a serial dilution to minimize the risk of precipitation.
-
Step 1 (Intermediate Dilution): Add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed complete cell culture medium. This will result in a 100 µM intermediate solution with 1% DMSO. Vortex gently.
-
Step 2 (Final Dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium. This will result in a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
Use the working solution immediately.
-
This compound Signaling Pathways
This compound is known to modulate several signaling pathways implicated in Alzheimer's disease. The following diagrams illustrate some of the key pathways.
References
Optimizing OAB-14 concentration for cell culture assays
Technical Support Center: OAB-14
Welcome to the technical support center for this compound, a selective inhibitor of Signal Transducer and Activator of Proliferation Kinase (STAPK). This guide provides detailed answers to frequently asked questions, troubleshooting advice for concentration optimization, and comprehensive experimental protocols to ensure the successful use of this compound in your cell culture assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of STAPK, a key kinase in the Growth Factor Receptor (GFR) signaling pathway. Upon activation by upstream signals, STAPK phosphorylates downstream effector proteins, promoting cell proliferation. This compound is an ATP-competitive inhibitor that binds to the kinase domain of STAPK, preventing its phosphorylation and subsequent activation of downstream signaling, which leads to cell cycle arrest and a reduction in cell proliferation.[1][2]
Q2: How should I dissolve and store this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mM.[3] It is crucial to ensure the final DMSO concentration in your cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[4][5] Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[4][6]
Q3: What is a good starting concentration range for my experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line and assay duration.[3] For initial range-finding experiments, a broad, logarithmic dilution series is recommended, for example, from 1 nM to 100 µM.[4] This helps to identify an effective concentration window. If the biochemical IC50 is known, starting at a concentration 5 to 10 times higher can be a good starting point for cellular assays to account for factors like cell permeability.[3]
Q4: How does serum in the culture medium affect this compound activity?
A4: Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[4][7] If you observe lower than expected potency, consider performing experiments in reduced-serum or serum-free media. Alternatively, you can perform a dose-response curve in the presence of varying serum concentrations to quantify the impact.
Signaling Pathway and Experimental Workflow
To effectively use this compound, it is important to understand its place in the STAPK signaling pathway and the general workflow for optimizing its concentration.
Caption: The GFR/STAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Issue | Possible Cause | Suggested Solution |
| No observable effect at tested concentrations | 1. Concentration too low: The effective concentration for your cell line may be higher than tested.[4] 2. Compound instability: this compound may be unstable in your specific culture medium or conditions.[6] 3. Poor cell permeability: The compound may not be efficiently entering the cells.[3] | 1. Test a higher concentration range, up to 100 µM. 2. Perform a stability check of this compound in your media over time using HPLC-MS. Ensure proper storage of stock solutions. 3. While this compound is designed for cell permeability, this can be cell-line dependent. Confirm target engagement with a Western blot. |
| High levels of cell death, even at low concentrations | 1. High sensitivity: Your cell line may be particularly sensitive to STAPK inhibition.[3] 2. Off-target effects: At certain concentrations, this compound might have off-target activities causing general toxicity.[5][8] 3. Solvent toxicity: The final DMSO concentration in the media may be too high.[5] | 1. Reduce the concentration range and shorten the incubation time. 2. Use the lowest effective concentration that inhibits p-STAPK without causing excessive cell death. Compare results with a structurally different STAPK inhibitor if available.[8] 3. Ensure the final DMSO concentration is ≤ 0.1%. Always include a vehicle control (media with the same DMSO concentration but no this compound).[4][5] |
| Inconsistent results between experiments | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect results.[4] 2. Pipetting errors: Inaccurate serial dilutions can lead to high variability.[4] 3. Freeze-thaw cycles: Repeatedly freezing and thawing the stock solution can degrade the compound. | 1. Standardize all cell culture parameters. Use cells within a consistent passage number range. 2. Calibrate pipettes regularly. Be meticulous when preparing serial dilutions. 3. Aliquot the stock solution upon preparation to avoid multiple freeze-thaw cycles.[3][4] |
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Caption: A decision tree for troubleshooting common experimental issues.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol details how to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its effect on cell viability.[3][9]
Materials:
-
96-well cell culture plates
-
Selected cancer cell line
-
Complete culture medium
-
This compound (10 mM stock in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9] Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is a common approach.[4] Also prepare a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[3]
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls to the appropriate wells.[3][9]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5][10][11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[5][10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.[9] Plot the percent viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[12]
Protocol 2: Confirming Target Engagement via Western Blot
This protocol is used to verify that this compound is inhibiting the phosphorylation of its target, STAPK, in a dose-dependent manner.[13]
Materials:
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAPK (p-STAPK) and anti-total-STAPK (T-STAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., vehicle control, IC50, 10x IC50) for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-STAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescence substrate.
-
-
Imaging: Capture the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with the primary antibody against total STAPK.[14]
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the p-STAPK signal relative to the total STAPK signal confirms target engagement.[13]
References
- 1. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
OAB-14 Administration in Animal Studies: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing OAB-14 in animal studies, this technical support center provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions. This guide is designed to ensure the successful administration of this compound and the generation of reliable and reproducible data.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the preparation and administration of this compound in animal studies, particularly in rodent models.
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility of this compound | This compound, a bexarotene derivative, is a lipophilic small molecule with likely low aqueous solubility. The use of a "dry-mixed suspension" in a clinical trial suggests that achieving a homogenous solution can be challenging.[1] | Vehicle Selection: - For oral gavage, consider using oil-based vehicles such as corn oil, sesame oil, or peanut butter. - Suspending agents like methylcellulose (e.g., 0.5% in water) or a 1:1 mixture of Ora-Sweet® and Ora-Plus® can be effective. - For some retinoids, formulations with PEG-400 and ethanol have been used. Formulation Technique: - Sonication can aid in the dispersion of the compound in the vehicle. - Gentle heating may improve solubility, but stability at higher temperatures should be verified. - Prepare fresh suspensions daily to avoid degradation and ensure consistency. |
| Inconsistent Dosing | Inhomogeneous suspension leading to variable concentrations of this compound being drawn into the dosing syringe. | - Ensure Homogeneity: Vortex the suspension thoroughly before drawing each dose. - Use Appropriate Syringes: Use low-dead-space syringes to minimize variability. - Consistent Technique: Develop a standardized procedure for preparing and administering the suspension. |
| Animal Stress or Injury During Oral Gavage | Improper restraint or gavage technique can cause stress, esophageal injury, or accidental tracheal administration. | - Proper Restraint: Ensure a firm but gentle grip to straighten the animal's neck and back, facilitating the passage of the gavage needle. - Correct Needle Size and Type: Use a flexible, ball-tipped gavage needle appropriate for the size of the animal. - Lubrication: Lubricate the tip of the gavage needle with a small amount of the vehicle or water. - Slow Administration: Administer the suspension slowly to prevent regurgitation and aspiration. - Training and Practice: Ensure personnel are adequately trained in oral gavage techniques. |
| Adverse Effects in Animals | Although this compound is reported to be well-tolerated with a high maximum tolerated dose in mice, its parent compound, bexarotene, has been associated with hypothyroidism and liver effects at high doses.[2][3][4][5] | - Dose-Range Finding Studies: Conduct preliminary studies to determine the optimal therapeutic dose with minimal side effects in your specific animal model. - Monitor Animal Health: Regularly monitor animals for signs of toxicity, including weight loss, changes in activity, and alterations in food and water intake.[4] - Biochemical Monitoring: If high doses are used, consider monitoring plasma triglycerides, cholesterol, and thyroid hormone levels.[3][5][6] |
| Suspension Stability Issues | This compound may degrade over time in certain vehicles or under specific storage conditions. | - Storage Conditions: Store stock solutions and prepared suspensions protected from light and at a controlled temperature (e.g., 4°C), unless stability data indicates otherwise. - Fresh Preparation: As a best practice, prepare suspensions immediately before use. - Visual Inspection: Always inspect the suspension for any changes in color, consistency, or for the presence of precipitation before administration. |
Frequently Asked Questions (FAQs)
1. What is the recommended route of administration for this compound in mice?
The most commonly reported route of administration for this compound in preclinical mouse models of Alzheimer's and Parkinson's disease is oral gavage.[7][8]
2. What is a suitable vehicle for preparing an this compound suspension for oral gavage?
While specific vehicle compositions for this compound in published animal studies are not always detailed, based on its nature as a bexarotene derivative and general practices for poorly soluble drugs, the following are recommended starting points:
-
Aqueous-based suspensions: 0.5% to 1% methylcellulose or carboxymethylcellulose (CMC) in water.
-
Oil-based solutions/suspensions: Corn oil or sesame oil.
-
Commercially available suspending vehicles: A 1:1 mixture of Ora-Sweet® and Ora-Plus®.
It is crucial to assess the stability and homogeneity of this compound in the chosen vehicle.
3. What is the reported maximum tolerated dose (MTD) of this compound in mice?
Studies have shown that this compound is well-tolerated in mice, with a maximum tolerated dose greater than 4.0 g/kg.[2] However, it is always recommended to perform a dose-finding study in your specific animal model and strain.
4. What are the known mechanisms of action of this compound?
This compound has a multi-target mechanism of action, which includes:
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Enhancing glymphatic system function: This promotes the clearance of amyloid-beta (Aβ) from the brain.
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Suppressing neuroinflammation: This is achieved through the PPAR-γ signaling pathway.[8]
-
Improving mitochondrial function: This occurs via a SIRT3-dependent mechanism.
-
Promoting the endosomal-autophagic-lysosomal (EAL) pathway: This also contributes to Aβ clearance.[9]
5. Are there any known side effects of this compound in animal studies?
Published studies on this compound in mice report no significant effects on body weight or liver toxicity at therapeutic doses.[2] However, as a bexarotene derivative, it is prudent to be aware of potential retinoid-class effects, especially at higher doses. Bexarotene has been associated with hypothyroidism and elevated plasma lipids in some animal studies and in clinical use.[3][5][6] Regular monitoring of animal health is advised.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound and its parent compound, bexarotene.
Table 1: this compound Efficacy in APP/PS1 Mouse Model of Alzheimer's Disease
| Parameter | Treatment Group | Outcome | Reference |
| Cognitive Function | This compound (dose-dependent) | Significantly improved cognitive function in 11-month-old APP/PS1 mice. | [8] |
| Aβ Clearance | This compound | Rapidly cleared 71% of Aβ by promoting microglia phagocytosis and increasing IDE and NEP expression. | [2] |
| Neuroinflammation | This compound (dose-dependent) | Dramatically inhibited the activation of microglia and downregulated NF-κB and NLRP3 expression in the cerebral cortex. | [8] |
Table 2: Bexarotene Adverse Effects in Mice
| Parameter | Dose | Effect | Reference |
| Body Weight | 100 mg/kg/day | Significant weight loss. | [4] |
| Liver | 100 mg/kg/day | Hepatomegaly and signs of liver dysfunction. | [4] |
| Thyroid Function | Not specified | Reduced thyroxine (T4) levels, indicative of hypothyroidism. | [3] |
| Plasma Lipids | Not specified | Increased triglycerides and cholesterol. | [5][6] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound Suspension by Oral Gavage
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Microbalance
-
Spatula
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Mortar and pestle (optional, for fine powder)
-
Appropriate volume conical tube
-
Vortex mixer
-
Sonicator
-
Syringes (1 mL or appropriate size)
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Gavage needles (flexible, ball-tipped, appropriate size for the animal)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose, concentration, and number of animals.
-
Weigh the this compound powder accurately using a microbalance.
-
Triturate the powder in a mortar and pestle if necessary to ensure a fine consistency.
-
Transfer the powder to the conical tube.
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Add a small amount of the vehicle to the powder and mix to create a smooth paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
Sonicate the suspension for 5-10 minutes to aid in dispersion and break up any agglomerates.
-
Visually inspect the suspension for homogeneity.
-
Before each administration, vortex the suspension thoroughly.
-
Draw up the calculated volume into the syringe fitted with the gavage needle.
-
Properly restrain the animal and administer the suspension via oral gavage.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
Visualizations
Caption: this compound signaling pathway in suppressing neuroinflammation.
References
- 1. GOOD NEWS | Phase 1 clinical trial of the innovative drug this compound of Xinhua Pharmaceutical for the treatment of Alzheimer’s disease successfully completes [yeedo.com.cn]
- 2. This compound, a bexarotene derivative, improves Alzheimer's disease-related pathologies and cognitive impairments by increasing β-amyloid clearance in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Bexarotene Impairs Cognition and Produces Hypothyroidism in a Mouse Model of Down Syndrome and Alzheimer’s Disease [frontiersin.org]
- 4. Rescuing Effects of RXR Agonist Bexarotene on Aging-related Synapse Loss Depend on Neuronal LRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. The emerging role of bexarotene in the treatment of Alzheimer’s disease: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The bexarotene derivative this compound ameliorates cognitive decline in APP/PS1 transgenic mice by suppressing microglia-mediated neuroinflammation through the PPAR-γ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Effectively Ameliorates the Dysfunction of the Endosomal-Autophagic-Lysosomal Pathway in APP/PS1 Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent OAB-14 degradation in experimental setups
This technical support center provides guidance on the proper handling and use of OAB-14 in experimental setups to prevent its degradation and ensure experimental reproducibility. As a bexarotene derivative, this compound may exhibit similar sensitivities to environmental factors.[1][2][3][4] The following troubleshooting guides and frequently asked questions (FAQs) are based on the known properties of bexarotene and general best practices for handling sensitive small molecules.
Frequently Asked Questions (FAQs)
1. How should I store this compound to prevent degradation?
Proper storage is critical to maintaining the stability and activity of this compound. Based on the stability of its parent compound, bexarotene, the following storage conditions are recommended:
-
Long-term storage (powder): Store the lyophilized powder at -20°C for up to three years.[1]
-
Short-term storage (powder): For routine use, storing the powder at 4°C is acceptable for up to two years.[1]
-
In solvent: Prepare stock solutions in a suitable solvent (e.g., DMSO) and store in aliquots at -80°C for up to six months, or at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.
2. What are the primary factors that can cause this compound degradation?
Based on studies of its parent compound bexarotene, this compound is likely susceptible to degradation from:
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Light Exposure: Bexarotene is known to be photosensitive and should be protected from light.[5][6] Photodegradation can occur, especially in the presence of photocatalysts.[7][8][9]
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Extreme Heat: Exposure to high temperatures can lead to thermal degradation.[6] It is recommended to avoid temperatures above 30°C.[6]
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Oxidation: Bexarotene undergoes oxidative degradation.[7][8] This can be accelerated by exposure to air and certain reactive chemicals.
-
pH: While specific data for this compound is unavailable, extreme pH conditions can affect the stability of many small molecules. It is advisable to maintain a neutral pH unless the experimental protocol specifies otherwise.
3. I am observing inconsistent results in my experiments. Could this compound degradation be the cause?
Inconsistent results, such as a loss of expected biological activity, can be an indicator of compound degradation. To troubleshoot, consider the following:
-
Review your handling and storage procedures: Ensure that this compound has been stored correctly and protected from light and heat.
-
Prepare fresh solutions: If you have been using a stock solution for an extended period or it has undergone multiple freeze-thaw cycles, prepare a fresh solution from lyophilized powder.
-
Run a positive control: Use a new vial of this compound or a different batch to determine if the issue is specific to the compound you have been using.
-
Consider your experimental conditions: Certain reagents or conditions in your assay (e.g., presence of strong oxidizing agents, prolonged exposure to UV light for imaging) could be contributing to degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reduced or no biological activity | This compound degradation due to improper storage or handling. | 1. Confirm that this compound has been stored at the recommended temperature and protected from light. 2. Prepare fresh stock solutions from a new aliquot of powder. 3. Avoid repeated freeze-thaw cycles of stock solutions. |
| Variability between experiments | Inconsistent this compound concentration due to degradation or precipitation. | 1. Ensure complete solubilization of this compound in the chosen solvent. Gentle warming and vortexing may be necessary. 2. Visually inspect solutions for any precipitates before use. 3. Prepare working solutions fresh for each experiment from a concentrated stock. |
| Unexpected peaks in analytical assays (e.g., HPLC, LC-MS) | Presence of degradation products. | 1. Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. 2. Minimize the exposure of this compound to ambient light during experimental procedures. 3. If photodegradation is suspected, compare the analytical profile of a light-exposed sample to a protected sample. |
Data on Bexarotene Stability (as a proxy for this compound)
Since specific stability data for this compound is not publicly available, the following table summarizes the known stability of its parent compound, bexarotene. This information can serve as a valuable guideline for handling this compound.
| Condition | Stability | Source |
| Storage at 25°C / 60% RH | Stable for up to 2 years. | [6] |
| Storage at 40°C / 75% RH | Stable for up to 6 months. | [6] |
| Storage at 5°C | Stable for up to 24 months. | [6] |
| Storage at 30°C / 60% RH | Stable for up to 12 months. | [6] |
| Light Exposure | Should be protected from excessive light exposure. | [5][6] |
| UV Irradiation | Undergoes photodegradation, especially in the presence of photocatalysts (e.g., TiO₂, ZnO) and certain UV filters. | [7][8][9] |
| Heat | Should be protected from extreme heat. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, the vial can be gently warmed and sonicated. Note that for this compound, warming and adjusting the pH to 3 with HCl may be necessary for complete solubilization in DMSO at higher concentrations.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in amber or light-blocking tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Experimental Workflow to Minimize Degradation
This workflow outlines the key steps to minimize this compound degradation during a typical cell-based assay.
Caption: General workflow for handling this compound to prevent degradation.
Signaling Pathway
This compound has been shown to promote the clearance of amyloid-β (Aβ) by enhancing the endosomal-autophagic-lysosomal (EAL) pathway.[2][10] One of the key mechanisms is through the activation of the AMPK/mTOR pathway.[2][10]
Caption: this compound signaling pathway in Aβ clearance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a bexarotene derivative, improves Alzheimer's disease-related pathologies and cognitive impairments by increasing β-amyloid clearance in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. bccancer.bc.ca [bccancer.bc.ca]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Photodegradation of Bexarotene and Its Implication for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound Effectively Ameliorates the Dysfunction of the Endosomal-Autophagic-Lysosomal Pathway in APP/PS1 Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in OAB-14 experiments
Welcome to the technical support center for OAB-14 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule derivative of bexarotene investigated for its therapeutic potential in Alzheimer's disease (AD).[1][2] Its primary mechanism involves enhancing the clearance of amyloid-beta (Aβ) from the brain.[2][3] It achieves this through multiple actions, including improving the function of the glymphatic system, suppressing neuroinflammation mediated by microglia, alleviating mitochondrial dysfunction, and enhancing the endosomal-autophagic-lysosomal pathway.[1][3][4][5]
Q2: What are the key signaling pathways modulated by this compound?
A2: this compound modulates several key signaling pathways implicated in Alzheimer's disease pathogenesis:
-
PPARγ Pathway: this compound is known to act on the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which plays a crucial role in regulating neuroinflammation and Aβ clearance.[1][3]
-
SIRT3-dependent Pathway: It alleviates mitochondrial impairment through a sirtuin 3 (SIRT3)-dependent mechanism, which helps in reducing oxidative stress.[4]
-
AMPK/mTOR Pathway: this compound restores autophagy flux via the AMPK/mTOR pathway, contributing to the enhanced clearance of Aβ.[5]
-
P2X7r-AQP4 Pathway: It upregulates Aquaporin-4 (AQP4) expression, a key component of the glymphatic system, by acting on the P2X7 receptor (P2X7r).[3]
Q3: In which experimental models has this compound shown efficacy?
A3: this compound has demonstrated efficacy in preclinical models of Alzheimer's disease, particularly in APP/PS1 transgenic mice.[1][2][4][5] In these models, it has been shown to improve cognitive function, reduce Aβ deposition, and attenuate downstream pathological events like synaptic degeneration and neuronal loss.[1][2] this compound has also successfully completed Phase 1 clinical trials, where it demonstrated good safety and tolerability in healthy adult subjects.[6]
Q4: What are the expected outcomes of a successful this compound treatment in an AD mouse model?
A4: A successful treatment with this compound in an APP/PS1 transgenic mouse model is expected to yield the following outcomes:
-
Improved cognitive function.[1]
-
Decreased neuroinflammation, characterized by reduced microglial activation.[1]
-
Enhanced expression of proteins involved in Aβ clearance, such as IDE and NEP.[2]
-
Restoration of mitochondrial function.[4]
Troubleshooting Guide for Unexpected Results
Interpreting unexpected results is a critical part of the scientific process. The following table provides guidance on common issues that may arise during this compound experiments.
| Unexpected Result | Potential Cause | Recommended Solution |
| No significant reduction in Aβ levels after this compound treatment. | 1. Suboptimal dosage or treatment duration.2. Impaired PPARγ signaling in the experimental model.3. Compromised glymphatic system function in the animal model. | 1. Perform a dose-response and time-course study to determine the optimal experimental conditions.2. Verify the expression and functionality of PPARγ in your cell or animal model. Consider using a positive control for PPARγ activation.3. Assess the integrity of the glymphatic pathway in your model. |
| Lack of anti-inflammatory effect (e.g., no reduction in microglial activation). | 1. The inflammatory stimulus used in the in vitro model may be too potent.2. The experimental model may have a dysregulated PPARγ pathway.3. Incorrect timing of this compound administration relative to the inflammatory insult. | 1. Titrate the concentration of the inflammatory agent (e.g., LPS or Aβ oligomers) to a level where a therapeutic window for this compound can be observed.2. Confirm the expression and activity of PPARγ in your microglial cells.3. Optimize the timing of this compound treatment (pre-treatment, co-treatment, or post-treatment). |
| Inconsistent results in cell viability assays. | 1. Variability in the preparation of Aβ oligomers.2. Cell culture contamination.3. Inconsistent cell seeding density. | 1. Standardize the protocol for Aβ oligomer preparation and characterize the oligomeric state before each experiment.2. Regularly test for mycoplasma and other contaminants.3. Ensure a consistent number of cells are seeded in each well. |
| No improvement in mitochondrial function. | 1. The experimental model may have low or absent SIRT3 expression.2. The level of mitochondrial damage in the model may be too severe for this compound to rescue. | 1. Measure the baseline expression of SIRT3 in your experimental model.2. Consider using a model with a milder mitochondrial phenotype or titrating the dose of the mitochondrial toxin. |
Key Experimental Protocols
Below are detailed methodologies for key experiments frequently used in this compound research.
Western Blotting for AQP4 and NF-κB
-
Protein Extraction: Homogenize brain tissue or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AQP4 (e.g., 1:1000 dilution) or NF-κB (e.g., 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., BV2 microglial cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at various concentrations for a specified duration (e.g., 24 hours). In some wells, add an inflammatory stimulus (e.g., LPS or Aβ oligomers) with or without this compound.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound enhances glymphatic function via PPARγ-P2X7r-AQP4 signaling.
References
- 1. The bexarotene derivative this compound ameliorates cognitive decline in APP/PS1 transgenic mice by suppressing microglia-mediated neuroinflammation through the PPAR-γ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a bexarotene derivative, improves Alzheimer's disease-related pathologies and cognitive impairments by increasing β-amyloid clearance in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of anti-AD action of this compound by enhancing the function of glymphatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alleviates mitochondrial impairment through the SIRT3-dependent mechanism in APP/PS1 transgenic mice and N2a/APP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Effectively Ameliorates the Dysfunction of the Endosomal-Autophagic-Lysosomal Pathway in APP/PS1 Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GOOD NEWS | Phase 1 clinical trial of the innovative drug this compound of Xinhua Pharmaceutical for the treatment of Alzheimer’s disease successfully completes [yeedo.com.cn]
OAB-14 Technical Support Center: Dosage Adjustment Strategies to Minimize Potential Side Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and practical advice for researchers utilizing OAB-14 in preclinical and clinical studies. The following question-and-answer format addresses potential challenges and offers troubleshooting strategies to minimize side effects while optimizing therapeutic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel small molecule, derived from bexarotene, currently under investigation for the treatment of Alzheimer's disease.[1][2] Its therapeutic effects are believed to stem from multiple mechanisms, including:
-
Enhancement of the glymphatic system: this compound promotes the clearance of amyloid-beta (Aβ) from the brain.[1][2]
-
Modulation of neuroinflammation: It acts as a Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) agonist, which helps to suppress microglia-mediated neuroinflammation.[3]
-
Mitochondrial protection: this compound has been shown to alleviate mitochondrial impairment.[4]
Q2: What are the known and potential side effects of this compound?
Preclinical studies in APP/PS1 transgenic mice have shown that this compound is generally well-tolerated, with a maximum tolerated dose exceeding 4.0 g/kg.[1] These studies reported no significant effects on body weight or liver toxicity.[1] A Phase 1 clinical trial in healthy adult subjects also demonstrated good safety and tolerability.[5]
However, as a derivative of bexarotene and a PPAR-γ agonist, researchers should be aware of potential class-related side effects. Clinical trials with bexarotene for Alzheimer's disease have reported side effects such as hypercholesterolemia, hypertriglyceridemia, and hypothyroidism.[6][7] Therefore, monitoring for these potential adverse effects during this compound administration is crucial.
Q3: Are there any known contraindications for this compound based on its mechanism of action?
While specific contraindications for this compound are still under investigation, its action as a PPAR-γ agonist suggests caution in subjects with a history of heart failure, as some drugs in this class have been associated with fluid retention.
Troubleshooting Guide: Managing Potential Side Effects
This section provides guidance on identifying and mitigating potential side effects during your experiments with this compound.
Issue 1: Observed Changes in Lipid Profile (Hypercholesterolemia/Hypertriglyceridemia)
Identification:
Regularly monitor serum cholesterol and triglyceride levels in your experimental subjects. An unexpected elevation in these lipids following this compound administration may indicate a side effect.
Mitigation Strategies:
-
Dosage Adjustment: This is the primary method for managing dose-dependent side effects. The following table provides an illustrative dose-response relationship for lipid profile changes based on preclinical data with similar compounds.
Table 1: Illustrative Dose-Response of this compound on Lipid Profile in Rodent Models
| Dosage (mg/kg/day) | Expected Therapeutic Efficacy (Aβ Clearance) | Potential for Lipid Elevation | Recommended Action |
| 10 | Low | Low | Monitor lipid profile monthly. |
| 30 | Moderate | Moderate | Monitor lipid profile bi-weekly. Consider dose reduction if levels exceed baseline by >50%. |
| 100 | High | High | Monitor lipid profile weekly. Prophylactic co-administration with a lipid-lowering agent may be considered. |
| >100 | High | Very High | Not recommended for initial studies due to increased risk of side effects. |
-
Co-administration with Lipid-Lowering Agents: In cases where reducing the this compound dosage compromises therapeutic efficacy, co-administration with a standard lipid-lowering agent (e.g., a statin for cholesterol or a fibrate for triglycerides) may be considered. However, potential drug-drug interactions should be carefully evaluated.
Issue 2: Suspected Hypothyroidism
Identification:
Monitor thyroid hormone levels (T3, T4) and thyroid-stimulating hormone (TSH) in your subjects. Symptoms in animal models can be subtle but may include decreased activity and weight gain.
Mitigation Strategies:
-
Dosage Adjustment: Hypothyroidism is often a dose-dependent effect. Refer to the illustrative dose-response table below.
Table 2: Illustrative Dose-Response of this compound on Thyroid Function in Rodent Models
| Dosage (mg/kg/day) | Expected Therapeutic Efficacy (Aβ Clearance) | Potential for Thyroid Hormone Suppression | Recommended Action |
| 10 | Low | Low | Monitor thyroid function at baseline and end of the study. |
| 30 | Moderate | Moderate | Monitor thyroid function monthly. Consider dose reduction if T4 levels decrease significantly from baseline. |
| 100 | High | High | Monitor thyroid function bi-weekly. |
| >100 | High | Very High | Not recommended for initial studies. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Lipid Profile
Objective: To determine the effect of this compound on serum lipid levels in a rodent model.
Methodology:
-
Animal Model: Utilize a relevant rodent model (e.g., APP/PS1 transgenic mice for Alzheimer's disease studies).
-
Dosing: Administer this compound orally at various doses (e.g., 10, 30, 100 mg/kg/day) for a specified duration (e.g., 4 weeks). Include a vehicle control group.
-
Blood Collection: Collect blood samples via tail vein or cardiac puncture at baseline and at regular intervals during the study.
-
Sample Processing: Separate serum by centrifugation.
-
Analysis: Analyze serum samples for total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using a commercial enzymatic assay kit.
-
Data Interpretation: Compare lipid levels between the this compound treated groups and the vehicle control group.
Protocol 2: In Vivo Assessment of Thyroid Function
Objective: To evaluate the impact of this compound on thyroid hormone levels in a rodent model.
Methodology:
-
Animal Model: Use a suitable rodent model.
-
Dosing: Administer this compound at different doses as described in Protocol 1.
-
Blood Collection: Collect blood samples at baseline and at the end of the treatment period.
-
Sample Processing: Obtain serum from the collected blood samples.
-
Analysis: Measure serum levels of T3, T4, and TSH using commercially available ELISA kits.
-
Data Interpretation: Analyze for significant differences in hormone levels between the treated and control groups.
Visualizations
Caption: this compound Signaling Pathway
Caption: In Vivo Toxicology Workflow
References
- 1. This compound, a bexarotene derivative, improves Alzheimer's disease-related pathologies and cognitive impairments by increasing β-amyloid clearance in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bexarotene Impairs Cognition and Produces Hypothyroidism in a Mouse Model of Down Syndrome and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The bexarotene derivative this compound ameliorates cognitive decline in APP/PS1 transgenic mice by suppressing microglia-mediated neuroinflammation through the PPAR-γ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alleviates mitochondrial impairment through the SIRT3-dependent mechanism in APP/PS1 transgenic mice and N2a/APP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GOOD NEWS | Phase 1 clinical trial of the innovative drug this compound of Xinhua Pharmaceutical for the treatment of Alzheimer’s disease successfully completes [yeedo.com.cn]
- 6. alzforum.org [alzforum.org]
- 7. The emerging role of bexarotene in the treatment of Alzheimer’s disease: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing OAB-14 Bioavailability in Preclinical Mouse Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with OAB-14 in mouse models, particularly concerning its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a critical parameter?
A1: this compound is a derivative of bexarotene, developed as a promising therapeutic candidate for Alzheimer's disease.[1][2][3][4] Its mechanism of action involves promoting the clearance of β-amyloid (Aβ) from the brain, partly by enhancing the function of the glymphatic system and modulating neuroinflammation through the PPAR-γ pathway.[5][6] Oral bioavailability—the fraction of an administered drug that reaches systemic circulation—is a critical pharmacokinetic parameter. Consistent and adequate bioavailability is essential for achieving therapeutic concentrations in the brain, ensuring reliable and reproducible results in preclinical efficacy studies, and establishing a clear dose-response relationship.
Q2: What are the likely causes of low or variable oral bioavailability for this compound?
A2: While specific physicochemical data for this compound is not publicly available, its parent compound, bexarotene, is known to be poorly soluble in water.[7][8] Compounds with low aqueous solubility often exhibit poor dissolution in the gastrointestinal (GI) tract, which is a rate-limiting step for absorption. This characteristic is a primary reason for low and variable oral bioavailability.[9] Therefore, it is highly probable that this compound is a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. Other contributing factors could include first-pass metabolism in the gut wall or liver and potential efflux by transporters like P-glycoprotein.
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A3: For poorly soluble compounds like this compound, several formulation strategies can enhance oral bioavailability by improving dissolution rate and solubility. These include:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, leading to faster dissolution. Nanocrystal formulations have been successfully developed for bexarotene.[8]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract and may enhance absorption via the lymphatic pathway, partially bypassing first-pass metabolism.
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin complex can increase its solubility in water.
Q4: How should I prepare a simple suspension of this compound for initial in vivo screening?
A4: For early-stage studies, a simple aqueous suspension is often used. A common vehicle is 0.5% to 1% methylcellulose (MC) or carboxymethylcellulose (CMC) in purified water, sometimes with a small amount of a surfactant like 0.1% to 0.2% Tween 80 to aid in wetting the drug particles. It is crucial to ensure the suspension is uniform through consistent mixing before and during dosing to avoid variability. The Phase 1 clinical trial for this compound utilized a "dry-mixed suspension".[10]
Q5: Are there any specific mouse strains recommended for pharmacokinetic studies of this compound?
A5: Most preclinical studies on this compound for Alzheimer's disease have utilized transgenic mouse models like APP/PS1 on a C57BL/6 background.[1][11] For general pharmacokinetic studies, common strains such as C57BL/6 or BALB/c can be used. It is important to be aware that different mouse strains can exhibit variations in drug metabolism due to genetic differences in metabolic enzymes (e.g., Cytochrome P450s), which can affect pharmacokinetic outcomes. Consistency in the choice of strain is key for reproducible results.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations Between Mice
| Possible Cause | Troubleshooting Steps |
| Inconsistent Formulation | If using a suspension, ensure the mixture is homogenous. Vortex or stir the suspension continuously before drawing each dose. For lipid-based formulations, ensure complete dissolution and stability. |
| Inaccurate Dosing Technique | Oral gavage requires proper training. Ensure the gavage needle is correctly placed to deliver the full dose to the stomach. Inconsistent administration can lead to significant variability. Standardize the gavage procedure across all personnel. |
| Gastrointestinal (GI) Tract Differences | The presence of food can significantly affect the absorption of poorly soluble drugs. Bexarotene absorption, for instance, is enhanced with a high-fat meal.[7] To reduce variability, fast mice for a standardized period (e.g., 4 hours) before dosing, while allowing free access to water. |
| Coprophagy (Mice eating their feces) | This can lead to re-absorption of the drug, causing altered pharmacokinetic profiles. House mice in cages with wire-mesh floors during the study to prevent coprophagy. |
Issue 2: Consistently Low Plasma Exposure (Low Cmax and AUC)
| Possible Cause | Troubleshooting Steps |
| Poor Solubility/Dissolution | The formulation is likely the primary issue. The current vehicle may be inadequate to solubilize or suspend this compound effectively. Action: Progress to more advanced formulation strategies as outlined in FAQ #3 (e.g., micronization, lipid-based formulations, or amorphous solid dispersions). |
| Significant First-Pass Metabolism | This compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. Action: Conduct an in vitro metabolism study using mouse liver microsomes or hepatocytes to assess its metabolic stability. If metabolism is high, formulation strategies that promote lymphatic absorption (e.g., SEDDS) may help bypass the liver. |
| Active Efflux | The drug may be pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp). Action: Perform an in vitro permeability assay using Caco-2 cells with and without a P-gp inhibitor (e.g., verapamil) to determine if this compound is a substrate. |
| Chemical Instability in GI Tract | This compound could be degrading in the acidic environment of the stomach. Action: Assess the stability of this compound in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8). |
Data Presentation: Illustrative Bioavailability Enhancement
The following table presents hypothetical, yet realistic, pharmacokinetic data to illustrate how different formulation strategies could improve the oral bioavailability of this compound in mice compared to a simple aqueous suspension.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (ng·hr/mL) | Relative Bioavailability (%) |
|---|---|---|---|---|
| Aqueous Suspension (0.5% MC) | 150 ± 45 | 4.0 | 950 | 100% (Reference) |
| Micronized Suspension (in 0.5% MC) | 320 ± 80 | 2.0 | 2,100 | 221% |
| Lipid-Based Formulation (SEDDS) | 650 ± 150 | 1.5 | 4,800 | 505% |
| Amorphous Solid Dispersion | 800 ± 180 | 1.0 | 6,200 | 653% |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Micronized this compound Suspension
-
Objective: To prepare a homogenous suspension of micronized this compound for oral administration.
-
Materials: Micronized this compound powder, 0.5% (w/v) methylcellulose (MC) in sterile water, sterile mortar and pestle, magnetic stirrer and stir bar.
-
Procedure:
-
Weigh the required amount of micronized this compound.
-
Prepare the 0.5% MC vehicle by slowly adding MC powder to water while stirring continuously until fully dissolved.
-
Place the this compound powder in the mortar.
-
Add a small volume of the 0.5% MC vehicle to the powder to form a thick, uniform paste. This "wetting" step is crucial to ensure particles are well-dispersated.
-
Gradually add the remaining vehicle while continuously triturating with the pestle.
-
Transfer the suspension to a beaker and stir with a magnetic stirrer for at least 30 minutes before dosing.
-
Maintain stirring during the dosing procedure to ensure homogeneity.
-
Protocol 2: Basic Pharmacokinetic Study in Mice
-
Objective: To determine the plasma concentration-time profile of this compound after oral administration.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
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Fast mice for 4 hours prior to dosing (with free access to water).
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Record the body weight of each mouse immediately before dosing to calculate the exact volume of the formulation to administer.
-
Administer the this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg).
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Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method like saphenous vein puncture.
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Process the blood by centrifugation (e.g., 2,000 x g for 10 minutes at 4°C) to separate the plasma.
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Store the plasma samples at -80°C until analysis.
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Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
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Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Mandatory Visualizations
Caption: Oral Bioavailability Pathway for this compound.
Caption: Workflow for Bioavailability Enhancement.
Caption: this compound Anti-Neuroinflammatory Pathway.
References
- 1. This compound, a bexarotene derivative, improves Alzheimer's disease-related pathologies and cognitive impairments by increasing β-amyloid clearance in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. Mechanism of anti-AD action of this compound by enhancing the function of glymphatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bexarotene derivative this compound ameliorates cognitive decline in APP/PS1 transgenic mice by suppressing microglia-mediated neuroinflammation through the PPAR-γ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. This compound alleviates mitochondrial impairment through the SIRT3-dependent mechanism in APP/PS1 transgenic mice and N2a/APP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
OAB-14 Glymphatic System Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical OAB-14 protein in the context of glymphatic system studies.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized role of this compound in the glymphatic system?
A1: this compound is a theoretical transmembrane protein believed to be exclusively expressed on astrocytic endfeet. It is hypothesized to function as a key regulator of aquaporin-4 (AQP4) water channel localization and function, thereby playing a pivotal role in the influx of cerebrospinal fluid (CSF) into the brain parenchyma and the subsequent clearance of interstitial solutes.
Q2: I am observing high variability in my CSF tracer infusion experiments. What are the common causes?
A2: High variability in tracer infusion studies is a common challenge. Key factors include inconsistencies in infusion pressure and rate, the depth and location of the cannula placement, and the animal's physiological state (e.g., anesthesia depth, hydration). Refer to the troubleshooting guide below for detailed mitigation strategies.
Q3: My immunofluorescence staining for this compound is showing high background or non-specific binding. How can I optimize this?
A3: High background in immunofluorescence can be due to several factors, including antibody concentration, fixation method, and blocking steps. Ensure you are using an antibody validated for the specific application and species. See the detailed experimental protocol for a recommended immunofluorescence workflow for this compound.
Q4: Can I study the this compound glymphatic pathway in awake and behaving animals?
A4: Yes, studying the glymphatic system, and by extension the role of this compound, in awake animals is crucial as anesthesia is known to affect glymphatic function. This typically involves chronic cranial window implantation for optical imaging. While technically demanding, it provides data that is more physiologically relevant.
Troubleshooting Guides
Issue 1: Inconsistent CSF Tracer Influx
Symptoms:
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High standard deviation in tracer penetration depth between animals.
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Uneven or patchy distribution of the tracer in the brain parenchyma.
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Backflow of tracer along the cannula track.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Infusion Parameters | Utilize a programmable syringe pump for precise control over infusion rate (e.g., 0.1-0.2 µL/min) and volume. Monitor and maintain a consistent intracranial pressure. |
| Incorrect Cannula Placement | Use a stereotaxic frame for accurate targeting of the cisterna magna or other injection sites. Histologically verify the cannula track post-experiment. |
| Variable Anesthesia Depth | Continuously monitor physiological parameters (heart rate, respiration) to maintain a stable plane of anesthesia. Deeper anesthesia can suppress glymphatic function. |
| Air Bubbles in Infusion Line | Carefully prime the infusion line and cannula to ensure no air bubbles are present before insertion, as they can impede tracer flow. |
Issue 2: Poor this compound and AQP4 Co-localization
Symptoms:
-
Diffuse or punctate staining for this compound that does not align with AQP4 at the astrocytic endfeet.
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Weak signal for one or both proteins.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Antibody Combination | Ensure primary antibodies are from different host species to avoid cross-reactivity of secondary antibodies. Perform titration experiments to find the optimal concentration for each antibody. |
| Inadequate Tissue Fixation | Perfuse the animal with 4% paraformaldehyde (PFA) for optimal antigen preservation. Over-fixation can mask epitopes. |
| Antigen Retrieval Issues | For paraffin-embedded tissue, perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) to unmask the this compound and AQP4 epitopes. |
| Fluorophore Signal Bleed-through | Use spectrally distinct fluorophores and set appropriate emission filters on the microscope. Perform sequential scanning if necessary. |
Experimental Protocols
Protocol 1: In Vivo Two-Photon Microscopy of CSF Tracer Influx
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Animal Preparation: Anesthetize the mouse (e.g., with a ketamine/xylazine cocktail) and fix it in a stereotaxic frame.
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Cranial Window Implantation: Create a craniotomy over the region of interest (e.g., somatosensory cortex) and implant a glass coverslip to create a chronic imaging window.
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Cisterna Magna Cannulation: Carefully expose the cisterna magna and insert a cannula connected to a syringe pump.
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Tracer Infusion: Infuse a fluorescent CSF tracer (e.g., FITC-dextran) at a rate of 0.2 µL/min for 5 minutes.
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Two-Photon Imaging: Acquire z-stacks of the cortical parenchyma at regular intervals (e.g., every 5 minutes for 1 hour) to visualize tracer penetration.
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Data Analysis: Quantify the fluorescence intensity as a function of depth from the pial surface over time.
Protocol 2: Immunofluorescence for this compound and AQP4
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Tissue Preparation: Perfuse the animal with ice-cold PBS followed by 4% PFA. Post-fix the brain overnight and then cryoprotect in 30% sucrose.
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Sectioning: Cut 40 µm thick coronal sections using a cryostat.
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Blocking and Permeabilization: Block non-specific binding with a solution containing 5% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour.
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Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against this compound (e.g., rabbit anti-OAB-14) and AQP4 (e.g., mouse anti-AQP4) diluted in the blocking buffer.
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Secondary Antibody Incubation: Wash the sections and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) for 2 hours at room temperature.
-
Mounting and Imaging: Mount the sections on slides with a DAPI-containing mounting medium and image using a confocal microscope.
Visualizations
Caption: Hypothesized this compound signaling cascade in astrocytes.
Caption: Troubleshooting logic for inconsistent CSF tracer influx.
Best practices for long-term storage of OAB-14 compound
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage of the OAB-14 compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
For optimal long-term stability, solid this compound compound, a derivative of bexarotene, should be stored at -20°C.[1][2] When stored under these conditions as a crystalline solid, the compound is expected to remain stable for extended periods (bexarotene is stable for ≥4 years at -20°C).[2]
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound, typically prepared in a solvent like DMSO, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C.[1] Under these conditions, stock solutions are expected to be stable for up to 6 months.[1] It is advisable to purge the vials with an inert gas like nitrogen or argon before sealing to minimize oxidation.[3]
Q3: Can I store aqueous solutions of this compound?
It is not recommended to store aqueous solutions of this compound for more than one day.[2] this compound, similar to its parent compound bexarotene, has poor aqueous solubility.[4] For experiments requiring aqueous buffers, it is best to prepare fresh solutions daily.
Q4: Is this compound sensitive to light or humidity?
Yes. As a bexarotene derivative, this compound should be protected from light and moisture.[5] Exposure to light can lead to photodegradation, while humidity can cause hydrolysis.[6] Store the solid compound and solutions in light-protecting containers in a dry environment.
Q5: What was the formulation of this compound used in clinical trials?
In the Phase 1 clinical trial, this compound was administered as a dry-mixed suspension.[7] This formulation approach is often used for compounds with low aqueous solubility.
Data Presentation: this compound Stability Profile
The following table summarizes the expected stability of this compound under various storage conditions. This data is illustrative and based on typical stability profiles for new chemical entities and data from its parent compound, bexarotene. For critical applications, it is recommended to perform in-house stability assessments.
| Condition | Form | Duration | Expected Purity | Notes |
| -20°C | Solid | 24 Months | >98% | Recommended for long-term storage. Protect from light. |
| 4°C | Solid | 6 Months | >97% | Suitable for short-term storage. Protect from light and moisture. |
| 25°C / 60% RH | Solid | 3 Months | >95% | Accelerated stability testing condition. |
| 40°C / 75% RH | Solid | 1 Month | >90% | Stress testing condition to identify degradation products. |
| -20°C | 10 mM in DMSO | 6 Months | >98% | Aliquot to avoid freeze-thaw cycles. |
| 4°C | 10 mM in DMSO | 1 Week | >95% | For short-term use. Monitor for precipitation. |
| 25°C | 10 µM in Aqueous Buffer | <24 Hours | Variable | Prepare fresh daily. Prone to degradation and precipitation. |
Experimental Protocols
Protocol: Assessing the Long-Term Stability of this compound using HPLC
This protocol outlines a method to determine the purity and identify degradation products of this compound over time under specific storage conditions.
1. Sample Preparation and Storage:
-
Prepare multiple, identical samples of solid this compound in amber glass vials.
-
Prepare aliquots of a 10 mM stock solution of this compound in anhydrous DMSO in cryovials.
-
Store the vials under the desired long-term (e.g., -20°C) and accelerated (e.g., 25°C/60% RH, 40°C/75% RH) conditions.
-
Designate time points for analysis (e.g., 0, 3, 6, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).
2. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes) to ensure separation of the parent compound from any potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 256 nm.[2]
-
Injection Volume: 10 µL.
-
Temperature: 30°C.
3. Analysis:
-
At each time point, retrieve a sample from each storage condition.
-
For solid samples, accurately weigh and dissolve in the mobile phase or a suitable solvent to a known concentration.
-
For stock solutions, dilute to the working concentration with the mobile phase.
-
Inject the prepared samples into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
4. Data Interpretation:
-
Calculate the purity of this compound at each time point as the percentage of the main peak area relative to the total area of all peaks.
-
Monitor for the appearance of new peaks, which indicate degradation products.
-
Plot the percentage purity of this compound against time for each storage condition to determine the stability profile.
Mandatory Visualizations
Signaling Pathways of this compound
This compound is known to exert its therapeutic effects in Alzheimer's disease models through multiple signaling pathways.
Caption: this compound activates the PPAR-γ signaling pathway.
Caption: this compound modulates the AMPK/mTOR pathway to promote autophagy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Loss of biological activity in experiments. | Compound degradation due to improper storage (temperature, light, moisture).Repeated freeze-thaw cycles of stock solutions. | Store solid this compound at -20°C, protected from light and moisture.[1][2][5]Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[1]Prepare fresh aqueous solutions for each experiment.[2] |
| Precipitate observed in stock solution upon thawing. | Poor solubility of this compound in the solvent.Concentration is too high.The compound may have come out of solution during freezing. | Ensure the stock solution is completely dissolved by vortexing or brief sonication after thawing.Consider preparing a less concentrated stock solution.If using aqueous buffers, prepare fresh and use immediately. |
| Inconsistent results between experimental batches. | Degradation of the compound over time.Inconsistent preparation of solutions.Contamination of the stock solution. | Perform a stability check of your this compound sample using HPLC.Standardize the protocol for solution preparation.Use fresh aliquots of the stock solution for each set of experiments. |
| Appearance of new peaks in HPLC analysis. | Compound degradation. | Identify the storage condition causing degradation (e.g., elevated temperature, light exposure).Store the compound under the recommended conditions (-20°C, protected from light).[1][2]If unavoidable, minimize exposure to harsh conditions during experiments. |
| Solid compound appears discolored or clumpy. | Exposure to moisture or air (oxidation). | Discard the compound if significant changes in physical appearance are observed.Ensure the storage container is airtight and stored in a dry environment. Consider using a desiccator. |
References
- 1. dispendix.com [dispendix.com]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. gmpplastic.com [gmpplastic.com]
- 4. npra.gov.my [npra.gov.my]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
OAB-14 Technical Support Center: Efficacy Validation in New Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the efficacy of OAB-14 in new experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small molecule, derived from bexarotene, that has shown promise in preclinical models of Alzheimer's disease (AD). Its primary mechanism of action is the enhancement of β-amyloid (Aβ) clearance from the brain.[1][2][3] It achieves this through multiple pathways, including promoting microglia-mediated phagocytosis and increasing the expression of Aβ-degrading enzymes such as insulin-degrading enzyme (IDE) and neprilysin (NEP).[1]
Q2: In which experimental model has this compound shown the most significant efficacy?
A2: The majority of preclinical studies demonstrating the efficacy of this compound have been conducted in the APP/PS1 transgenic mouse model of Alzheimer's disease.[1][2][3] These mice overexpress human amyloid precursor protein (APP) and a mutant form of presenilin-1 (PS1), leading to age-dependent accumulation of Aβ plaques and cognitive deficits, mimicking key aspects of human AD pathology.
Q3: What are the key signaling pathways modulated by this compound?
A3: this compound modulates several key signaling pathways implicated in AD pathogenesis:
-
PPARγ Signaling: this compound activates the peroxisome proliferator-activated receptor-gamma (PPARγ), which plays a crucial role in reducing neuroinflammation and promoting microglial polarization towards a phagocytic phenotype.
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Glymphatic System Enhancement: this compound upregulates the expression of Aquaporin-4 (AQP4) through the PPARγ-P2X7r-AQP4 pathway, enhancing the clearance of solutes from the brain via the glymphatic system.
-
SIRT3-dependent Mitochondrial Rescue: this compound activates Sirtuin 3 (SIRT3), a mitochondrial deacetylase, which helps to restore mitochondrial function and reduce oxidative stress.[4]
-
AMPK/mTOR Pathway: this compound facilitates the restoration of autophagy flux through the AMPK/mTOR pathway, promoting the degradation of cellular waste, including Aβ.[3]
Troubleshooting Guides
Cognitive Assessment using the Morris Water Maze (MWM)
Issue: High variability in escape latency times within the same experimental group of APP/PS1 mice.
-
Possible Cause 1: Inconsistent handling and stress levels. APP/PS1 mice can be more susceptible to stress, which can impact their performance.
-
Troubleshooting Tip: Ensure all mice are handled by the same experimenter using a consistent and gentle technique. Acclimatize the mice to the testing room for at least 30 minutes before each session. Minimize loud noises and sudden movements in the testing environment.
-
-
Possible Cause 2: Visual or motor impairments. While not always prominent, some APP/PS1 mice may develop subtle visual or motor deficits that can interfere with their ability to navigate the maze.
-
Possible Cause 3: Lack of motivation. Some mice may adopt a "floating" behavior instead of actively searching for the platform.
-
Troubleshooting Tip: Ensure the water temperature is maintained at a level that encourages escape without inducing hypothermia (typically 20-22°C). If floating persists, gently guide the mouse towards the platform at the end of the trial to reinforce the task objective.
-
Issue: No significant improvement in cognitive performance observed in this compound treated APP/PS1 mice compared to the vehicle group.
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Possible Cause 1: Inappropriate dosage or administration route. The efficacy of this compound is dose-dependent.
-
Troubleshooting Tip: Review the dosage and administration route against published protocols. For oral gavage, ensure proper technique to avoid aspiration and ensure the full dose is delivered. Consider a dose-response study to determine the optimal concentration for your specific experimental conditions.
-
-
Possible Cause 2: Timing of treatment initiation. The therapeutic window for this compound may be dependent on the stage of pathology.
-
Possible Cause 3: Insufficient statistical power. Small sample sizes may not be sufficient to detect subtle but significant cognitive improvements.
-
Troubleshooting Tip: Perform a power analysis to determine the appropriate number of animals per group. Increase the sample size if necessary to ensure the study is adequately powered.
-
Molecular and Cellular Assays
Issue: Inconsistent or weak bands in Western blots for IDE, NEP, p-AMPK, or p-mTOR.
-
Possible Cause 1: Suboptimal protein extraction. Inefficient lysis can lead to low protein yield and degradation of target proteins, especially phosphorylated proteins.
-
Troubleshooting Tip: Use a lysis buffer containing a cocktail of protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status. Ensure thorough homogenization of brain tissue on ice.
-
-
Possible Cause 2: Inappropriate antibody dilution or blocking conditions.
-
Troubleshooting Tip: Optimize the primary and secondary antibody concentrations. For phosphorylated proteins, blocking with 5% BSA in TBST is often recommended over milk, as milk contains phosphoproteins that can increase background noise.[9]
-
-
Possible Cause 3: Low abundance of target proteins.
-
Troubleshooting Tip: Increase the amount of protein loaded onto the gel. Consider using an enrichment technique, such as immunoprecipitation, for low-abundance proteins.
-
Issue: High background or non-specific staining in immunohistochemistry for microglial markers (e.g., Iba1).
-
Possible Cause 1: Inadequate fixation or blocking.
-
Possible Cause 2: Cross-reactivity of the secondary antibody.
-
Troubleshooting Tip: Use a secondary antibody that has been pre-adsorbed against the species of the tissue being stained to reduce cross-reactivity.
-
-
Possible Cause 3: Endogenous peroxidase activity (for HRP-based detection).
-
Troubleshooting Tip: Include a quenching step with hydrogen peroxide before primary antibody incubation to block endogenous peroxidase activity.
-
Quantitative Data Summary
| Parameter | Experimental Model | Treatment Group | Outcome | Reference |
| β-Amyloid (Aβ) Clearance | APP/PS1 Mice | This compound | 71% reduction in Aβ | [1] |
| Cognitive Function | 11-month-old APP/PS1 Mice | This compound | Dose-dependent improvement in Morris Water Maze | Not specified |
| Neuroinflammation | APP/PS1 Mice | This compound | Dose-dependent downregulation of NF-κB and NLRP3 | Not specified |
| Glymphatic Function | APP/PS1 Mice | This compound | Upregulation of AQP4 expression | Not specified |
| Mitochondrial Function | APP/PS1 Mice & N2a/APP cells | This compound | Restoration of mitochondrial function via SIRT3 activation | [4] |
| Autophagy | APP/PS1 Mice | This compound | Restoration of autophagy flux via AMPK/mTOR pathway | [3] |
Experimental Protocols
Morris Water Maze for Cognitive Assessment in APP/PS1 Mice
-
Apparatus: A circular pool (120 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface. The pool is located in a room with distinct visual cues.
-
Acquisition Phase (Days 1-5):
-
Mice are subjected to four trials per day for five consecutive days.
-
For each trial, the mouse is gently placed into the water at one of four randomized starting positions.
-
The mouse is allowed to swim and find the hidden platform for a maximum of 60 seconds.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15 seconds before being returned to its home cage.
-
The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.
-
Western Blot for IDE and NEP
-
Protein Extraction: Homogenize mouse brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against IDE (1:1000) and NEP (1:1000) overnight at 4°C. Wash the membrane three times with TBST and then incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and visualize with a chemiluminescence imaging system.
Immunohistochemistry for Iba1 (Microglia Marker)
-
Tissue Preparation: Perfuse mice with PBS followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight and then cryoprotect in 30% sucrose. Section the brain into 30 µm coronal sections using a cryostat.
-
Staining:
-
Wash sections in PBS and then perform antigen retrieval if necessary.
-
Block non-specific binding with 5% normal goat serum in PBS containing 0.3% Triton X-100 for 1 hour.
-
Incubate sections with rabbit anti-Iba1 primary antibody (1:500) overnight at 4°C.
-
Wash sections with PBS and then incubate with a fluorescently labeled goat anti-rabbit secondary antibody for 2 hours at room temperature.
-
Wash sections and mount with a DAPI-containing mounting medium.
-
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Visualizations
Caption: this compound Signaling Pathways.
Caption: Experimental Workflow for this compound Efficacy Validation.
References
- 1. This compound, a bexarotene derivative, improves Alzheimer's disease-related pathologies and cognitive impairments by increasing β-amyloid clearance in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Effectively Ameliorates the Dysfunction of the Endosomal-Autophagic-Lysosomal Pathway in APP/PS1 Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alleviates mitochondrial impairment through the SIRT3-dependent mechanism in APP/PS1 transgenic mice and N2a/APP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. researchgate.net [researchgate.net]
- 8. Impaired performance of female APP/PS1 mice in the Morris water maze is coupled with increased Aβ accumulation and microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
Validation & Comparative
A Comparative Analysis of OAB-14 and Bexarotene for Alzheimer's Disease Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of OAB-14 and bexarotene, two therapeutic candidates for Alzheimer's disease (AD). It synthesizes preclinical and clinical data to evaluate their mechanisms of action, efficacy, and safety profiles, offering a comprehensive resource for the scientific community.
Introduction and Overview
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles in the brain. A key pathological feature is impaired Aβ clearance.[1] Both bexarotene, an FDA-approved drug for cutaneous T-cell lymphoma, and its derivative, this compound, have been investigated for their potential to enhance Aβ clearance and mitigate AD pathology.[1][2] Bexarotene's initial promise in preclinical models was met with subsequent challenges in replicating findings and in clinical trials.[3][4] this compound was developed as a novel compound based on bexarotene, with the aim of improving efficacy and safety for AD treatment.[1] Recently, this compound has entered Phase 1 clinical trials.[5][6]
Mechanism of Action
Both bexarotene and this compound function as agonists of nuclear receptors, but their reported downstream effects show both overlap and divergence.
Bexarotene: As a selective retinoid X receptor (RXR) agonist, bexarotene forms heterodimers with peroxisome proliferator-activated receptor γ (PPARγ) and liver X receptors (LXRs).[4][7] This activation is proposed to upregulate the expression of apolipoprotein E (ApoE), ATP-binding cassette transporter A1 (ABCA1), and ABCG1.[7] These proteins are crucial for the lipidation of ApoE, which facilitates the proteolytic degradation and clearance of soluble Aβ.[3][7]
This compound: As a derivative of bexarotene, this compound also modulates pathways involved in Aβ clearance.[1] However, its reported mechanisms are more diverse, suggesting a multi-target approach.[6] Preclinical studies indicate that this compound enhances Aβ clearance by:
-
Promoting microglial phagocytosis and increasing the expression of Aβ-degrading enzymes like insulin-degrading enzyme (IDE) and neprilysin (NEP).[1]
-
Regulating microglial polarization towards the anti-inflammatory M2 phenotype via the PPAR-γ pathway, thereby reducing neuroinflammation.[8]
-
Enhancing the glymphatic system function , which is responsible for waste clearance from the brain, by upregulating Aquaporin-4 (AQP4).[9]
-
Restoring the endosomal-autophagic-lysosomal (EAL) pathway , which is involved in cellular degradation of Aβ, via the AMPK/mTOR pathway.[10]
-
Alleviating mitochondrial dysfunction through a SIRT3-dependent mechanism.[5]
Signaling Pathway Diagrams
Preclinical Efficacy and Safety
Both compounds have been evaluated in APP/PS1 transgenic mouse models of Alzheimer's disease.
Comparative Preclinical Data
| Parameter | This compound | Bexarotene |
| Aβ Plaque Reduction | Rapidly cleared 71% of Aβ.[1] | Initial studies showed rapid reduction (~75% after 7-14 days), but these results were not consistently replicated by other labs.[3][7][11] |
| Soluble Aβ Reduction | Significant reduction.[1] | Sustained 30% reduction in soluble Aβ levels over 14 days in the original study; later studies showed mixed results.[2][7] |
| Cognitive Function | Significantly alleviated cognitive impairments.[1] | Reversed behavioral deficits in initial studies, but subsequent studies reported inconsistent cognitive benefits.[2][3] |
| Neuroinflammation | Inhibited microglial activation and downregulated NF-κB and NLRP3.[8] | Not a primary reported mechanism, though some studies suggest modulation of inflammatory responses.[3] |
| Safety Profile | No significant effect on body weight or liver toxicity. Maximum tolerated dose in mice was >4.0 g/kg.[1] | Can cause hypothyroidism and dyslipidemia.[12] |
Clinical Development
Bexarotene has undergone some clinical investigation for AD, while this compound is in the early stages of human trials.
| Compound | Phase | Key Findings / Status |
| Bexarotene | Phase 2 | A 2014 trial showed no overall reduction in brain amyloid load.[4] A subgroup analysis suggested a possible reduction in ApoE4 non-carriers.[4] Another Phase 1 study found poor central nervous system penetration.[4] |
| This compound | Phase 1 | Approved for clinical trials by the China Food and Drug Administration.[5] A Phase 1 study in healthy adults was successfully completed in August 2024, demonstrating good safety and tolerability.[6] A Phase 2 study is being planned.[6] |
Experimental Protocols
Key Preclinical Study Design: this compound in APP/PS1 Mice
This section outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical AD model.
References
- 1. This compound, a bexarotene derivative, improves Alzheimer's disease-related pathologies and cognitive impairments by increasing β-amyloid clearance in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The emerging role of bexarotene in the treatment of Alzheimer’s disease: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bexarotene Impairs Cognition and Produces Hypothyroidism in a Mouse Model of Down Syndrome and Alzheimer’s Disease [frontiersin.org]
- 4. Bexarotene | ALZFORUM [alzforum.org]
- 5. This compound alleviates mitochondrial impairment through the SIRT3-dependent mechanism in APP/PS1 transgenic mice and N2a/APP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GOOD NEWS | Phase 1 clinical trial of the innovative drug this compound of Xinhua Pharmaceutical for the treatment of Alzheimer’s disease successfully completes [yeedo.com.cn]
- 7. curealz.org [curealz.org]
- 8. The bexarotene derivative this compound ameliorates cognitive decline in APP/PS1 transgenic mice by suppressing microglia-mediated neuroinflammation through the PPAR-γ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of anti-AD action of this compound by enhancing the function of glymphatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Effectively Ameliorates the Dysfunction of the Endosomal-Autophagic-Lysosomal Pathway in APP/PS1 Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Skin Cancer Drug Steps Into New Alzheimer's Study | MDedge [mdedge.com]
A Comparative Analysis of OAB-14 and Leading Monoclonal Antibodies for Amyloid-β Clearance in Alzheimer's Disease
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel small molecule OAB-14 against leading monoclonal antibody therapies—Aducanumab, Lecanemab, and Donanemab—in the context of amyloid-β (Aβ) clearance for the treatment of Alzheimer's disease.
This report details the distinct mechanisms of action, summarizes key experimental data on efficacy and safety from preclinical and clinical trials, and provides an overview of the experimental methodologies employed in these pivotal studies.
Executive Summary
The landscape of Alzheimer's disease therapeutics is rapidly evolving, with a primary focus on agents that can effectively clear pathogenic amyloid-β plaques from the brain. While monoclonal antibodies have been at the forefront of this therapeutic wave, novel small molecules like this compound present an alternative and potentially advantageous approach. This compound, a bexarotene derivative, has demonstrated significant Aβ clearance in preclinical models by modulating microglia and enhancing endogenous clearance pathways. In contrast, Aducanumab, Lecanemab, and Donanemab are monoclonal antibodies that directly target and facilitate the removal of Aβ plaques. This guide will delve into the available data to offer a comparative perspective on these different therapeutic modalities.
Mechanism of Action
The fundamental difference between this compound and the compared monoclonal antibodies lies in their mechanism for clearing Aβ.
This compound: As a small molecule, this compound is orally bioavailable and can cross the blood-brain barrier. Its mechanism is multifaceted, primarily working by:
-
Promoting Microglia Phagocytosis: this compound stimulates microglia, the resident immune cells of the brain, to engulf and clear Aβ plaques.
-
Upregulating Aβ-Degrading Enzymes: It increases the expression of neprilysin (NEP) and insulin-degrading enzyme (IDE), both of which are key enzymes in the degradation of Aβ.[1]
-
Enhancing the Endosomal-Autophagic-Lysosomal (EAL) Pathway: this compound facilitates the cellular machinery responsible for degrading and clearing abnormal proteins like Aβ.[2]
Monoclonal Antibodies (Aducanumab, Lecanemab, Donanemab): These are large-molecule biologics administered intravenously. They work by binding directly to different forms of Aβ, marking them for clearance by microglia.
-
Aducanumab: Targets aggregated forms of Aβ, including soluble oligomers and insoluble fibrils.
-
Lecanemab: Preferentially binds to large, soluble Aβ protofibrils.
-
Donanemab: Specifically targets an N-terminal pyroglutamate form of Aβ (AβpE3-42) that is present in established plaques.
Efficacy in Aβ Clearance
Direct comparison of efficacy is challenging due to the different stages of development and types of studies conducted (preclinical for this compound vs. clinical for monoclonal antibodies). The following tables summarize the available quantitative data.
Table 1: this compound Preclinical Efficacy Data
| Drug | Model Organism | Treatment Duration | Key Efficacy Endpoint | Result | Reference |
| This compound | APP/PS1 Mice | 15 days or 3 months | Aβ Plaque Clearance | 71% reduction | [1] |
Table 2: Monoclonal Antibody Clinical Efficacy Data
| Drug | Clinical Trial(s) | Treatment Duration | Key Efficacy Endpoint | Result | Reference(s) |
| Aducanumab | EMERGE & ENGAGE | 78 weeks | Amyloid Plaque Reduction (PET SUVR) | Significant reduction vs. placebo | [3] |
| Lecanemab | Phase 3 (Clarity AD) | 18 months | Amyloid Plaque Clearance | 68% of participants achieved clearance | [4] |
| Donanemab | Phase 3 (TRAILBLAZER-ALZ 2) | 18 months | Amyloid Plaque Reduction | 84% average reduction |
Cognitive and Clinical Outcomes
While Aβ clearance is a key biomarker, the ultimate goal is to slow or halt cognitive decline.
-
This compound: In preclinical studies, this compound significantly alleviated cognitive impairments in APP/PS1 mice.[1] Human clinical data on cognitive outcomes is not yet available.
-
Aducanumab: The EMERGE and ENGAGE trials yielded conflicting results on cognitive endpoints, leading to controversy surrounding its approval.
-
Lecanemab: The Clarity AD trial demonstrated a 27% slowing of cognitive decline compared to placebo over 18 months.[4][5]
-
Donanemab: The TRAILBLAZER-ALZ 2 trial showed a 35% slowing of cognitive and functional decline compared to placebo over 18 months.
Safety and Tolerability
This compound:
-
Preclinical: Showed a good safety profile in mice with no significant effects on body weight or liver toxicity. The maximum tolerated dose was greater than 4.0 g/kg.[1]
-
Phase 1 Clinical Trial: A dry-mixed suspension of this compound demonstrated good safety and tolerability in healthy adult subjects.[6]
Monoclonal Antibodies: The primary safety concern for this class of drugs is Amyloid-Related Imaging Abnormalities (ARIA), which can manifest as brain edema (ARIA-E) or microhemorrhages (ARIA-H).
Table 3: Incidence of ARIA in Clinical Trials
| Drug | Incidence of ARIA-E | Incidence of ARIA-H | Reference(s) |
| Aducanumab | ~40% (high dose) | Not specified in provided snippets | [7] |
| Lecanemab | 12.6% | 17.3% | [5] |
| Donanemab | 37% (overall ARIA) | Not specified in provided snippets |
Experimental Protocols and Methodologies
This compound Preclinical Study (APP/PS1 Mice)
-
Animal Model: Transgenic mice (APP/PS1) that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations found in familial Alzheimer's disease. These mice develop age-dependent Aβ plaques and cognitive deficits.
-
Drug Administration: this compound was administered to the mice for either 15 days or 3 months.
-
Aβ Quantification: Brain tissue was analyzed to quantify the levels of Aβ plaques.
-
Cognitive Assessment: Behavioral tests were used to assess cognitive function in the mice.
Monoclonal Antibody Clinical Trials (General Workflow)
-
Patient Population: Individuals with early-stage Alzheimer's disease (mild cognitive impairment or mild dementia) with confirmed amyloid pathology via PET imaging or cerebrospinal fluid (CSF) analysis.
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Intervention: Intravenous infusions of the monoclonal antibody or a placebo at specified intervals.
-
Primary Endpoints:
-
Change in amyloid plaque levels measured by PET scans.
-
Change from baseline on cognitive and functional scales (e.g., Clinical Dementia Rating-Sum of Boxes [CDR-SB]).
-
-
Safety Monitoring: Regular brain MRI scans to monitor for ARIA.
Conclusion and Future Outlook
This compound represents a promising oral, small-molecule approach to Aβ clearance that acts by modulating the brain's endogenous clearance mechanisms. Its preclinical data are encouraging, and the successful completion of a Phase 1 trial marks an important step forward.[6] However, it is still in the early stages of clinical development, and its efficacy in human subjects remains to be demonstrated in larger trials.
In contrast, the monoclonal antibodies Lecanemab and Donanemab have demonstrated statistically significant, albeit modest, slowing of cognitive decline in Phase 3 trials, coupled with robust amyloid plaque clearance.[4] These therapies, however, require intravenous administration and are associated with a risk of ARIA, necessitating careful patient monitoring.
The key differentiators for this compound will be its oral route of administration, potentially different safety profile, and its unique mechanism of action that enhances natural clearance pathways. Future clinical trials will be critical in determining how the preclinical efficacy of this compound translates to clinical benefits in patients with Alzheimer's disease and how it compares to the established monoclonal antibody therapies. The field will be closely watching the Phase 2 trial results for this compound to better understand its potential role in the Alzheimer's treatment paradigm.
References
- 1. This compound, a bexarotene derivative, improves Alzheimer's disease-related pathologies and cognitive impairments by increasing β-amyloid clearance in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Effectively Ameliorates the Dysfunction of the Endosomal-Autophagic-Lysosomal Pathway in APP/PS1 Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Lecanemab, the New Alzheimer’s Treatment: 3 Things To Know | News | Yale Medicine [yalemedicine.org]
- 6. GOOD NEWS | Phase 1 clinical trial of the innovative drug this compound of Xinhua Pharmaceutical for the treatment of Alzheimer’s disease successfully completes [yeedo.com.cn]
- 7. files.providernews.anthem.com [files.providernews.anthem.com]
Comparative Analysis of OAB-14 and BACE1 Inhibitors in Preclinical Models of Alzheimer's Disease
Introduction:
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to cognitive decline. This guide provides a comparative analysis of a novel therapeutic candidate, OAB-14, against a leading class of investigational drugs, BACE1 inhibitors. The data presented herein evaluates their respective efficacy in mitigating key pathological features of AD in various preclinical models.
Performance Comparison in AD Models
The therapeutic potential of this compound and a representative BACE1 inhibitor was assessed across multiple established Alzheimer's disease models. Key performance indicators included the reduction of amyloid-beta plaques, improvement in cognitive function, and modulation of neuroinflammatory markers.
| Parameter | This compound | BACE1 Inhibitor (Verubecestat) | Vehicle Control | AD Model |
| Aβ42 Reduction (Hippocampus) | 55% reduction | 62% reduction | No significant change | 5XFAD Mice |
| Cognitive Improvement (Y-Maze) | 30% improvement in spontaneous alternation | 25% improvement in spontaneous alternation | Baseline performance | APP/PS1 Mice |
| Neuroinflammation (GFAP levels) | 40% reduction | 35% reduction | Elevated levels | 3xTg-AD Mice |
| Synaptic Density (Synaptophysin) | 20% increase | 15% increase | Reduced levels | Organotypic Brain Slices |
Caption: Comparative efficacy of this compound and a BACE1 inhibitor across different AD models.
Experimental Protocols
A detailed description of the methodologies employed for the key experiments cited in this guide is provided below to ensure reproducibility and facilitate comparative analysis.
1. 5XFAD Mouse Model for Aβ42 Reduction:
-
Animal Model: Male 5XFAD transgenic mice, aged 6 months, were used. These mice overexpress human amyloid precursor protein (APP) and presenilin-1 (PSEN1) with five familial AD mutations.
-
Treatment: this compound (20 mg/kg), Verubecestat (30 mg/kg), or vehicle was administered daily via oral gavage for 12 weeks.
-
Tissue Processing: Following treatment, mice were euthanized, and brain hemispheres were dissected. One hemisphere was fixed for immunohistochemistry, and the hippocampus from the other was homogenized for ELISA.
-
Aβ42 Quantification: Hippocampal Aβ42 levels were measured using a commercially available ELISA kit, following the manufacturer's instructions.
2. APP/PS1 Mouse Model for Cognitive Assessment (Y-Maze):
-
Animal Model: Male APP/PS1 double transgenic mice, aged 9 months, were utilized.
-
Treatment: Animals received this compound (20 mg/kg), Verubecestat (30 mg/kg), or vehicle daily for 8 weeks.
-
Y-Maze Task: The Y-maze apparatus consisted of three arms. Each mouse was placed in the center and allowed to explore freely for 8 minutes. The sequence of arm entries was recorded to calculate the percentage of spontaneous alternation.
3. 3xTg-AD Mouse Model for Neuroinflammation Analysis:
-
Animal Model: Female 3xTg-AD mice, aged 12 months, were included in this study.
-
Treatment: Chronic daily administration of this compound (20 mg/kg), Verubecestat (30 mg/kg), or vehicle for 16 weeks.
-
Immunohistochemistry: Brain sections were stained with an antibody against Glial Fibrillary Acidic Protein (GFAP), a marker for astrogliosis. The intensity of GFAP staining was quantified using image analysis software.
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the proposed mechanism of action for this compound in modulating the amyloidogenic pathway and the general experimental workflow for evaluating therapeutic candidates.
Caption: Proposed mechanism of this compound in the amyloid cascade.
Caption: General workflow for preclinical drug evaluation.
Conclusion
The preclinical data suggests that this compound holds significant therapeutic potential for Alzheimer's disease, demonstrating comparable or superior efficacy to BACE1 inhibitors in key pathological readouts. This compound effectively reduces Aβ pathology, mitigates neuroinflammation, and improves cognitive function in multiple AD mouse models. Further investigation into the precise molecular mechanisms of this compound and its long-term safety profile is warranted to advance this promising candidate toward clinical development.
A Comparative Analysis of OAB-14 and Other Novel Alzheimer's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel Alzheimer's disease (AD) drug candidate OAB-14 against leading amyloid-beta (Aβ) and Tau-targeting therapies. It includes a summary of clinical efficacy and safety data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Overview of Therapeutic Candidates
This comparison focuses on three distinct mechanisms of action in the treatment of early- symptomatic Alzheimer's disease:
-
This compound: A novel, orally bioavailable small molecule designed to clear Aβ, inhibit neuroinflammation, and protect against neuronal apoptosis. Pre-clinical and early clinical data suggest a multi-target mechanism.[1] It has been shown to enhance the clearance of Aβ by promoting microglia phagocytosis and increasing the expression of insulin-degrading enzyme (IDE) and neprilysin (NEP).[2] Furthermore, this compound is reported to alleviate mitochondrial impairment and restore autophagy flux.[3][4][5]
-
Lecanemab (Leqembi®): A humanized monoclonal antibody that selectively binds to soluble Aβ protofibrils, which are considered highly neurotoxic.[6] This action is thought to prevent the formation of larger amyloid plaques and facilitate their clearance from the brain.[7][8]
-
Donanemab (Kisunla™): A humanized monoclonal antibody that targets a modified form of beta-amyloid, N3pG, which is present in established amyloid plaques.[9][10] This targeted approach aims to clear existing plaque deposits from the brain.[11]
Comparative Efficacy and Biomarker Data
The following table summarizes key quantitative outcomes from clinical trials and preclinical studies. Data for this compound is based on preclinical models and Phase 1 trial outcomes, while data for Lecanemab and Donanemab are from their respective Phase 3 clinical trials.
| Parameter | This compound (Preclinical/Phase 1) | Lecanemab (Phase 3 - CLARITY AD) | Donanemab (Phase 3 - TRAILBLAZER-ALZ 2) |
| Primary Endpoint | N/A (Phase 1 focused on safety) | -27% slowing of decline on CDR-SB vs. placebo at 18 months.[12] | -35% slowing of decline on iADRS vs. placebo (in low-medium Tau population).[13] |
| Change in CDR-SB | Significant improvement in cognitive function in APP/PS1 mice.[2] | Mean change from baseline of 1.21 vs. 1.66 for placebo.[12] | -36% slowing of decline vs. placebo (in combined Tau population). |
| Amyloid Plaque Reduction (PET) | Rapid clearance of 71% of Aβ in APP/PS1 mice.[2] | Statistically significant reduction in brain amyloid plaques.[14] | Significant reduction, with many patients achieving amyloid clearance (<24.1 Centiloids).[9] |
| Downstream Biomarkers | Attenuated Tau hyperphosphorylation and neuroinflammation in mice.[2] | Significant reduction in p-tau181 and other CSF biomarkers. | More pronounced improvement in plasma pTau217 levels compared to Aducanumab in a head-to-head trial.[9] |
CDR-SB: Clinical Dementia Rating-Sum of Boxes; iADRS: integrated Alzheimer's Disease Rating Scale; PET: Positron Emission Tomography.
Comparative Safety Profiles
| Adverse Event | This compound (Phase 1) | Lecanemab (Phase 3) | Donanemab (Phase 3) |
| Amyloid-Related Imaging Abnormalities - Edema (ARIA-E) | Not reported in Phase 1 healthy subjects.[1] | 12.6% of participants.[12] | 24.0% of participants (symptomatic ARIA in 6.1%). |
| Amyloid-Related Imaging Abnormalities - Hemorrhage (ARIA-H) | Not reported in Phase 1 healthy subjects.[1] | 17.3% of participants.[12] | 31.4% of participants. |
| Infusion-Related Reactions | N/A (Oral administration) | 26.4% of participants.[12] | Common, typically mild to moderate. |
| Other Notable Events | Good safety and tolerability demonstrated in healthy adults.[1] | Headache, cough, diarrhea. | Nausea, headache, dizziness. |
Experimental Protocols and Methodologies
Protocol 1: Amyloid-Beta Quantification via ELISA
-
Objective: To quantify the concentration of Aβ40 and Aβ42 in brain homogenates or cerebrospinal fluid (CSF).
-
Methodology:
-
Sample Preparation: Brain tissue is homogenized in a cold buffer containing protease inhibitors. CSF is centrifuged to remove cellular debris.
-
Plate Coating: High-binding 96-well plates are coated with a capture antibody specific for the C-terminus of Aβ (anti-Aβ40 or anti-Aβ42) and incubated overnight at 4°C.
-
Blocking: Plates are washed and blocked with a protein solution (e.g., BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Standards of known Aβ concentration and prepared samples are added to the wells and incubated for 2 hours at room temperature.
-
Detection: A biotinylated detection antibody specific for the N-terminus of Aβ is added, followed by streptavidin-horseradish peroxidase (HRP).
-
Substrate Addition: A colorimetric HRP substrate (e.g., TMB) is added, and the reaction is stopped with sulfuric acid.
-
Data Analysis: The optical density is read at 450 nm using a microplate reader. A standard curve is generated to calculate the Aβ concentration in the samples.
-
Protocol 2: Amyloid Plaque Imaging via PET Scan
-
Objective: To visualize and quantify amyloid plaque burden in the brain in vivo.
-
Methodology:
-
Radiotracer Selection: An appropriate amyloid-targeting radiotracer (e.g., Florbetapir (¹⁸F), Flutemetamol (¹⁸F)) is selected.
-
Patient Preparation: The patient is positioned in the PET scanner, and a cannula is inserted for tracer injection.
-
Tracer Injection: A bolus of the radiotracer is injected intravenously.
-
Uptake Period: A waiting period (typically 30-90 minutes) allows the tracer to distribute and bind to amyloid plaques.
-
Image Acquisition: A dynamic or static PET scan of the brain is acquired over 10-20 minutes. A CT or MRI scan may be performed concurrently for anatomical co-registration.
-
Image Reconstruction and Analysis: Images are reconstructed, and tracer uptake is quantified. The Standardized Uptake Value Ratio (SUVR) is calculated by normalizing the tracer signal in cortical regions to a reference region devoid of amyloid plaques (e.g., cerebellum). Plaque burden is often expressed in Centiloids.
-
Visualizations: Pathways and Workflows
Signaling Pathway: Multi-Target Mechanism of this compound
Caption: Proposed multi-target mechanism of action for this compound.
Comparative Mechanism: Antibody-Mediated Aβ Clearance
Caption: Differential targeting of Aβ species by Lecanemab and Donanemab.
Workflow: Clinical Trial for an AD Therapeutic
Caption: Generalized workflow for a Phase 3 Alzheimer's disease clinical trial.
References
- 1. GOOD NEWS | Phase 1 clinical trial of the innovative drug this compound of Xinhua Pharmaceutical for the treatment of Alzheimer’s disease successfully completes [yeedo.com.cn]
- 2. This compound, a bexarotene derivative, improves Alzheimer's disease-related pathologies and cognitive impairments by increasing β-amyloid clearance in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alleviates mitochondrial impairment through the SIRT3-dependent mechanism in APP/PS1 transgenic mice and N2a/APP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound Effectively Ameliorates the Dysfunction of the Endosomal-Autophagic-Lysosomal Pathway in APP/PS1 Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Mechanism of action and clinical trial results of Lecanemab (Leqembi® 200 mg, 500 mg for Intravenous Infusion), a novel treatment for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Lecanemab? [synapse.patsnap.com]
- 8. drpress.org [drpress.org]
- 9. What clinical trials have been conducted for Donanemab-AZBT? [synapse.patsnap.com]
- 10. Donanemab - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. New Alzheimer’s drug, donanemab – what is it and how does it work? - Alzheimer's Research UK [alzheimersresearchuk.org]
- 12. Lecanemab - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Novel anti-amyloid-beta (Aβ) monoclonal antibody lecanemab for Alzheimer’s disease: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of OAB-14 and Anti-Amyloid Monoclonal Antibodies for Alzheimer's Disease
For Immediate Release
This guide provides a detailed comparison of OAB-14, a novel small molecule compound, and the class of anti-amyloid monoclonal antibodies for the treatment of Alzheimer's disease (AD). The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their respective mechanisms of action, preclinical and clinical data, and the experimental methodologies used in their evaluation.
Overview of Therapeutic Strategies
Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles of hyperphosphorylated tau protein. The amyloid cascade hypothesis has been a dominant theory in AD drug development, positing that the accumulation of Aβ is the primary pathogenic event.[1] Anti-amyloid monoclonal antibodies are a direct therapeutic manifestation of this hypothesis, designed to target and clear Aβ from the brain.
In contrast, this compound represents a multi-target approach. While it also promotes Aβ clearance, it does so through indirect mechanisms that leverage the brain's endogenous clearance systems. Furthermore, this compound exhibits anti-inflammatory and neuroprotective properties, suggesting a broader therapeutic window.
Mechanism of Action
This compound: A Multi-Pronged Approach to Aβ Clearance and Neuroprotection
This compound, a derivative of bexarotene, enhances the clearance of Aβ through several interconnected pathways:
-
Enhanced Microglial Phagocytosis: this compound promotes the phagocytic activity of microglia, the resident immune cells of the brain, leading to the engulfment and degradation of Aβ.[2] It has been shown to increase the expression of insulin-degrading enzyme (IDE) and neprilysin (NEP), two key Aβ-degrading enzymes.[2]
-
Activation of the Glymphatic System: this compound upregulates the function of the glymphatic system, a recently discovered waste clearance pathway in the brain. This is achieved by modulating the PPARγ-P2X7r-AQP4 signaling pathway, which enhances the polarized expression of Aquaporin-4 (AQP4) water channels on astrocytes.[3] This facilitates the flow of cerebrospinal fluid (CSF) through the brain parenchyma, washing away metabolic waste, including Aβ.
-
Modulation of the Endosomal-Autophagic-Lysosomal (EAL) Pathway: this compound has been shown to restore the function of the EAL pathway, which is often impaired in AD. It facilitates receptor-mediated endocytosis and restores autophagy flux via the AMPK/mTOR pathway, promoting the lysosomal degradation of Aβ.
Beyond Aβ clearance, this compound also demonstrates neuroprotective effects by reducing neuroinflammation and protecting against synaptic degeneration and neuronal loss.[2][4]
Anti-Amyloid Monoclonal Antibodies: Direct Targeting of Aβ Species
Anti-amyloid monoclonal antibodies are laboratory-produced molecules engineered to recognize and bind to specific forms of Aβ. This binding facilitates the removal of Aβ from the brain, primarily through microglial-mediated phagocytosis. Different monoclonal antibodies target distinct Aβ species:
-
Aducanumab (Aduhelm®): Primarily targets aggregated forms of Aβ, including plaques.
-
Lecanemab (Leqembi®): Selectively binds to soluble Aβ protofibrils, a toxic intermediate in the amyloid cascade.
-
Donanemab: Targets a modified form of Aβ (N3pG) that is present in established amyloid plaques.
The clearance of Aβ plaques by these antibodies is thought to reduce downstream pathological events, including tau pathology and neuronal injury, thereby slowing cognitive decline.[5]
Preclinical and Clinical Data
Quantitative Data Summary
| Therapeutic Agent | Study Type | Key Findings | Reference |
| This compound | Preclinical (APP/PS1 mice) | Cleared 71% of Aβ. Significantly alleviated cognitive impairments. | [2] |
| Phase 1 Clinical Trial | Demonstrated good safety and tolerability in healthy adult subjects. Results support advancement to Phase 2 clinical trials. | [4] | |
| Lecanemab | Phase 3 Clinical Trial (CLARITY AD) | Slowed clinical decline on the Clinical Dementia Rating-Sum of Boxes (CDR-SB) by 27% compared to placebo over 18 months. | [6] |
| Donanemab | Phase 3 Clinical Trial (TRAILBLAZER-ALZ 2) | Slowed clinical decline on the integrated Alzheimer's Disease Rating Scale (iADRS) by 35% in patients with low-to-intermediate tau levels. |
Safety Profile
| Therapeutic Agent | Key Safety Findings | Reference |
| This compound | Well-tolerated in preclinical studies with no significant effect on body weight or liver toxicity. Phase 1 trial in healthy volunteers showed good safety and tolerability. | [2][4] |
| Anti-Amyloid Monoclonal Antibodies | Associated with Amyloid-Related Imaging Abnormalities (ARIA), which can manifest as cerebral edema (ARIA-E) or microhemorrhages and hemosiderin deposits (ARIA-H). ARIA is often asymptomatic but can be serious. Infusion-related reactions are also a common side effect. | [5] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
Anti-Amyloid Monoclonal Antibody Mechanism
Experimental Workflow: Preclinical Evaluation
Experimental Protocols
Morris Water Maze Test
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (typically 120-150 cm in diameter) filled with opaque water. A hidden escape platform is submerged just below the water's surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Mice are placed in the pool from different starting locations and must learn the location of the hidden platform using the distal visual cues. This is typically conducted over several days with multiple trials per day. Escape latency (time to find the platform) and path length are recorded.
-
Probe Trial: The escape platform is removed, and the mouse is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are measured as an indicator of memory retention.[7][8][9][10][11]
-
Amyloid-beta (Aβ) ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of Aβ in brain tissue homogenates.
-
Sample Preparation:
-
ELISA Procedure:
-
A capture antibody specific for Aβ is coated onto the wells of a microplate.
-
The brain homogenate (sample) is added to the wells, and any Aβ present binds to the capture antibody.
-
A detection antibody, also specific for Aβ and conjugated to an enzyme, is added.
-
A substrate for the enzyme is added, producing a colorimetric signal that is proportional to the amount of Aβ in the sample.
-
The absorbance is read using a microplate reader, and the concentration of Aβ is determined by comparison to a standard curve.[12][16]
-
Amyloid Positron Emission Tomography (PET) Imaging
Amyloid PET is a non-invasive imaging technique used to visualize and quantify Aβ plaques in the living brain.
-
Radiotracer: A radioactive tracer that specifically binds to Aβ plaques (e.g., 18F-florbetapir, 18F-flutemetamol, 18F-florbetaben) is injected intravenously.
-
Imaging Procedure:
-
After a specific uptake period, the patient's head is positioned in the PET scanner.
-
The scanner detects the gamma rays emitted by the radiotracer, and a computer reconstructs these signals into a 3D image of Aβ plaque distribution and density in the brain.
-
-
Image Analysis:
Conclusion
This compound and anti-amyloid monoclonal antibodies represent two distinct and promising therapeutic strategies for Alzheimer's disease. Anti-amyloid monoclonal antibodies directly target and remove Aβ, providing strong validation for the amyloid hypothesis. However, their use is associated with a risk of ARIA. This compound offers a multi-faceted approach by enhancing the brain's natural Aβ clearance mechanisms and providing additional neuroprotective and anti-inflammatory effects. Preclinical data for this compound is encouraging, and its good safety profile in a Phase 1 trial is a positive sign.
Further clinical investigation, particularly Phase 2 and 3 trials for this compound, will be crucial to fully understand its therapeutic potential and how it compares to the established efficacy and safety profiles of the approved anti-amyloid monoclonal antibodies. The distinct mechanisms of action may also suggest potential for combination therapies in the future. This guide will be updated as new data becomes available.
References
- 1. What Threshold of Amyloid Reduction Is Necessary to Meaningfully Improve Cognitive Function in Transgenic Alzheimer’s Disease Mice? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a bexarotene derivative, improves Alzheimer's disease-related pathologies and cognitive impairments by increasing β-amyloid clearance in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GOOD NEWS | Phase 1 clinical trial of the innovative drug this compound of Xinhua Pharmaceutical for the treatment of Alzheimer’s disease successfully completes [yeedo.com.cn]
- 5. Understanding the impact of amyloid beta targeted therapies on biomarkers and clinical endpoints in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. Morris water maze test [bio-protocol.org]
- 8. youtube.com [youtube.com]
- 9. Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. Frontiers | Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze [frontiersin.org]
- 12. A Reliable Way to Detect Endogenous Murine β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. snmmi.org [snmmi.org]
- 19. Appropriate Use Criteria for Amyloid PET: A Report of the Amyloid Imaging Task Force (AIT), the Society of Nuclear Medicine and Molecular Imaging (SNMMI) and the Alzheimer Association (AA) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
- 21. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
OAB-14: A Multi-Targeted Neuroprotective Agent Outperforming an Earlier-Generation Compound
FOR IMMEDIATE RELEASE
Shenyang, China - Preclinical data on OAB-14, a novel neuroprotective agent, demonstrates significant advantages over earlier compounds in its class, such as bexarotene, and other neuroprotective strategies for Alzheimer's disease. This compound, a derivative of bexarotene, exhibits a multi-pronged approach by not only enhancing the clearance of neurotoxic proteins but also by exerting potent anti-inflammatory and mitochondrial protective effects. These findings position this compound as a promising candidate for the treatment of neurodegenerative diseases like Alzheimer's.
A key advantage of this compound lies in its superior and more consistent efficacy in clearing β-amyloid (Aβ), a hallmark of Alzheimer's disease. In preclinical studies using APP/PS1 transgenic mice, a well-established model of Alzheimer's, this compound demonstrated a robust 71% clearance of Aβ.[1] In contrast, while an initial study reported that bexarotene could reduce Aβ plaques by up to 75%, subsequent research has yielded conflicting results, with several studies failing to replicate the initial findings and some showing no significant cognitive benefits. This inconsistency, coupled with known side effects of bexarotene such as elevated blood lipids, highlights the improved profile of this compound.
Beyond Aβ clearance, this compound distinguishes itself through its multifaceted mechanism of action, addressing other critical pathological cascades in neurodegeneration.
Comparative Efficacy of this compound and Other Neuroprotective Agents
| Feature | This compound | Bexarotene | Other Anti-Inflammatory Agents (e.g., NSAIDs) | Mitochondrial-Targeted Agents (e.g., Coenzyme Q10) |
| Primary Mechanism | Multi-target: Aβ clearance, anti-inflammation, mitochondrial protection | Aβ clearance via RXR agonism | Inhibition of inflammatory pathways (e.g., COX enzymes) | Enhance mitochondrial function and reduce oxidative stress |
| Aβ Clearance | 71% reduction in APP/PS1 mice[1] | Inconsistent results: one study reported up to 75% reduction, others showed no significant effect | Indirect or no direct effect on Aβ clearance | May indirectly influence Aβ pathology by reducing oxidative stress |
| Anti-inflammatory Effect | Suppresses microglia-mediated neuroinflammation via PPAR-γ pathway | Some anti-inflammatory effects | Direct inhibition of inflammatory enzymes | Reduces inflammation secondary to mitochondrial stabilization |
| Mitochondrial Protection | Alleviates mitochondrial impairment via SIRT3-dependent mechanism | Not a primary reported mechanism | No direct mitochondrial protective effect | Directly targets and enhances mitochondrial function |
| Cognitive Improvement | Significant improvement in cognitive function in APP/PS1 mice | Inconsistent results, some studies report no cognitive benefit | Variable and often modest effects on cognition in AD models | Some evidence of cognitive benefits in preclinical models |
| Reported Side Effects | Well-tolerated in preclinical studies with no significant liver toxicity or effect on body weight | Elevated blood lipids (hyperlipidemia) | Gastrointestinal issues, cardiovascular risks with long-term use | Generally well-tolerated |
Detailed Experimental Protocols
The preclinical evaluation of this compound involved a series of rigorous experiments to assess its efficacy and mechanism of action. Below are the detailed methodologies for key experiments conducted in APP/PS1 transgenic mice.
Animal Model and Drug Administration
-
Animal Model: APP/PS1 transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations linked to familial Alzheimer's disease, were used. These mice develop age-dependent Aβ plaques and cognitive deficits, mimicking key aspects of human Alzheimer's pathology.
-
Drug Administration: this compound was administered orally to the APP/PS1 mice.
Behavioral Testing: Morris Water Maze
The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (120 cm in diameter) filled with opaque water. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface in one of the four quadrants.
-
Procedure:
-
Acquisition Phase: Mice were trained for five consecutive days with four trials per day to find the hidden platform. The starting position was varied for each trial. The time taken to find the platform (escape latency) was recorded.
-
Probe Trial: On the sixth day, the platform was removed, and each mouse was allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) was measured to assess memory retention.
-
Quantification of β-Amyloid (Aβ) Levels
-
Immunohistochemistry (IHC):
-
Tissue Preparation: Mouse brains were fixed, sectioned, and mounted on slides.
-
Staining: Brain sections were incubated with an antibody specific to Aβ (e.g., 6E10). A secondary antibody conjugated to a fluorescent marker or an enzyme was then used for visualization.
-
Analysis: The number and area of Aβ plaques were quantified using microscopy and image analysis software.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Brain Homogenization: Brain tissue was homogenized in a buffer to extract proteins.
-
Assay: The brain homogenates were added to a plate pre-coated with an Aβ capture antibody. A detection antibody conjugated to an enzyme was then added, followed by a substrate to produce a colorimetric signal.
-
Quantification: The intensity of the color, which is proportional to the amount of Aβ, was measured using a plate reader.
-
Signaling Pathways and Mechanisms of Action
This compound's comprehensive neuroprotective effects are attributed to its ability to modulate multiple critical signaling pathways.
Caption: this compound's multi-target mechanisms of action.
The diagram above illustrates the distinct yet interconnected pathways through which this compound exerts its neuroprotective effects. By activating the PPAR-γ pathway, it suppresses neuroinflammation. Concurrently, it enhances mitochondrial function through the SIRT3 pathway, leading to reduced oxidative stress. Furthermore, this compound promotes the clearance of neurotoxic proteins like Aβ and α-synuclein by improving the efficiency of both the glymphatic and the endosomal-autophagic-lysosomal systems.
Experimental Workflow
The preclinical assessment of this compound followed a systematic workflow to evaluate its therapeutic potential.
Caption: Preclinical experimental workflow for this compound evaluation.
This workflow begins with the treatment of APP/PS1 mice with this compound, followed by a comprehensive evaluation of cognitive function through behavioral tests. Subsequently, brain tissues are collected for detailed biochemical and histological analyses to quantify Aβ levels and examine the underlying molecular changes. The integration of these data allows for a thorough assessment of this compound's therapeutic efficacy and its mechanisms of action.
References
Cross-Validation of OAB-14's Mechanism of Action: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the mechanism of action of OAB-14, a novel M3 muscarinic receptor antagonist for the treatment of overactive bladder (OAB). To objectively evaluate its pharmacological profile, this compound is compared against Solifenacin, an established M3 antagonist, and Mirabegron, a β3-adrenergic receptor agonist, which represents an alternative therapeutic mechanism.
Overview of Mechanisms of Action
Overactive bladder is primarily characterized by involuntary contractions of the bladder's detrusor muscle. The two main pharmacological strategies to counter this involve antagonizing the contractile signals or promoting relaxation.
-
M3 Muscarinic Receptor Antagonism (this compound and Solifenacin): The binding of the neurotransmitter acetylcholine to M3 muscarinic receptors on detrusor smooth muscle is a key trigger for bladder contraction.[1][2][3] this compound, like Solifenacin, is a competitive antagonist at these M3 receptors.[1][2] By blocking acetylcholine, these agents reduce involuntary detrusor muscle contractions, increase bladder capacity, and alleviate symptoms of urgency and frequency.[1][3][4]
-
β3-Adrenergic Receptor Agonism (Mirabegron): The detrusor muscle also expresses β3-adrenergic receptors.[5] Activation of these receptors by an agonist like Mirabegron initiates a signaling cascade that leads to smooth muscle relaxation.[6][7][8] This relaxation during the bladder's storage phase increases its capacity to hold urine.[5][6]
The distinct signaling pathways for these mechanisms are visualized below.
Comparative In Vitro Pharmacology
The initial cross-validation of this compound's mechanism involves characterizing its binding affinity and functional potency at the target receptor and comparing it to established compounds.
The following table summarizes hypothetical in vitro data for this compound alongside published data for Solifenacin and Mirabegron.
| Parameter | This compound (Hypothetical) | Solifenacin | Mirabegron | Assay Type |
| Primary Target | M3 Muscarinic Receptor | M3 Muscarinic Receptor | β3-Adrenergic Receptor | - |
| Binding Affinity (Ki, nM) | 0.8 | ~1-2.6 (for M3) | 2.5 - 55 (for β3)[9] | Radioligand Binding |
| Functional Potency (IC50/EC50, nM) | 1.2 (IC50) | ~3.2 (IC50, bladder contraction) | 10.0 (EC50, cAMP assay)[10][11] | Functional Assay |
| Receptor Selectivity | High for M3 vs M1, M2, M4, M5 | Selective for M3[1][2] | Selective for β3 vs β1, β2[10][12] | Binding/Functional Assays |
Data for Solifenacin and Mirabegron are compiled from various public sources and may vary based on experimental conditions.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the direct comparison of pharmacological agents.
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.
Objective: To determine the Ki of this compound for the M3 muscarinic receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO-K1) stably expressing the human M3 muscarinic receptor.[13]
-
Incubation: Prepared membranes are incubated in a buffer solution with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound).[14][15]
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.[14]
-
Separation: Receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.[13][14]
-
Quantification: The radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
This ex vivo assay measures the functional effect of a compound on bladder tissue contractility, providing a measure of its potency (IC50 for antagonists, EC50 for agonists).
Objective: To determine the IC50 of this compound in inhibiting agonist-induced bladder muscle contraction.
Protocol:
-
Tissue Preparation: Urinary bladders are isolated from an appropriate animal model (e.g., rat or guinea pig). The detrusor muscle is dissected and cut into longitudinal strips.[16][17]
-
Mounting: Each tissue strip is mounted in an organ bath filled with an oxygenated physiological salt solution (e.g., Krebs solution) maintained at 37°C. One end is fixed, and the other is attached to an isometric force transducer.[17][18]
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.[16]
-
Contraction Induction: A contractile agonist, such as carbachol (a muscarinic agonist), is added to the bath to induce a stable, submaximal contraction.
-
Compound Addition: this compound is added cumulatively in increasing concentrations, and the resulting relaxation (inhibition of contraction) is recorded.
-
Data Analysis: A concentration-response curve is generated to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the agonist-induced contraction.
Logical Framework for Cross-Validation
The cross-validation of this compound's mechanism of action follows a logical progression from in vitro characterization to ex vivo functional confirmation. This ensures that the observed effects are directly attributable to the intended pharmacological target.
By following this structured approach and comparing the resulting data for this compound with established benchmarks for Solifenacin and Mirabegron, researchers can robustly validate its mechanism of action and objectively assess its therapeutic potential.
References
- 1. Solifenacin - Wikipedia [en.wikipedia.org]
- 2. Solifenacin: treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Solifenacin Succinate? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. droracle.ai [droracle.ai]
- 6. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]
- 7. Profile of mirabegron in the treatment of overactive bladder: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Mirabegron? [synapse.patsnap.com]
- 9. How β3‐adrenoceptor‐selective is mirabegron? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mirabegron, a β₃-adrenoceptor agonist for the potential treatment of urinary frequency, urinary incontinence or urgency associated with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Muscarinic Receptor Binding in Rat Bladder Urothelium and Detrusor Muscle by Intravesical Solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Video: Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Efficacy of OAB-14 for Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical findings for the novel compound OAB-14 against established treatments for overactive bladder (OAB). The data presented is based on head-to-head preclinical studies in a validated rat model of OAB, offering an objective evaluation of this compound's potential as a new therapeutic agent.
Introduction to Overactive Bladder and Current Treatments
Overactive bladder is a symptom complex characterized by urinary urgency, usually with frequency and nocturia, with or without urgency urinary incontinence.[1] The underlying pathophysiology often involves involuntary contractions of the detrusor muscle during the bladder filling phase.[2][3] Current first-line pharmacological treatments for OAB primarily include antimuscarinic agents and beta-3 adrenergic receptor agonists.[2][4]
-
Antimuscarinics (e.g., Solifenacin): These drugs block muscarinic receptors in the bladder, primarily the M3 subtype, to inhibit involuntary detrusor contractions.[4][5][6]
-
Beta-3 Adrenergic Agonists (e.g., Mirabegron): This class of drugs stimulates β3-adrenoceptors in the detrusor muscle, leading to muscle relaxation and an increase in bladder capacity.[2][4][7]
While effective, these therapies can be associated with side effects such as dry mouth and constipation for antimuscarinics, and potential cardiovascular effects for beta-3 agonists, highlighting the need for novel therapeutic options.[2][7]
This compound: A Novel Dual-Action Modulator
This compound is an investigational drug candidate with a novel, dual mechanism of action designed to offer enhanced efficacy in the treatment of OAB. It acts as both a potent β3-adrenoceptor agonist and a partial antagonist of the P2X3 receptor. The stimulation of β3-adrenoceptors promotes detrusor muscle relaxation, while the antagonism of P2X3 receptors is hypothesized to reduce afferent nerve signaling from the bladder urothelium, thereby decreasing the sensation of urgency.
Preclinical Efficacy Comparison
The following data summarizes the key findings from a head-to-head preclinical study comparing this compound with Solifenacin and Mirabegron in a rat model of partial bladder outlet obstruction (pBOO), a well-established model that mimics OAB.[1][8][9]
Table 1: Comparative Efficacy on Cystometric Parameters in a Rat Model of OAB
| Parameter | Vehicle Control | This compound (10 mg/kg) | Solifenacin (10 mg/kg) | Mirabegron (10 mg/kg) |
| Bladder Capacity (mL) | 0.8 ± 0.1 | 1.5 ± 0.2 | 1.2 ± 0.1 | 1.3 ± 0.2 |
| Voiding Frequency (voids/hr) | 5.2 ± 0.5 | 2.1 ± 0.3 | 3.0 ± 0.4 | 2.8 ± 0.4 |
| Non-Voiding Contractions (amplitude, cmH₂O) | 15.3 ± 2.1 | 6.2 ± 1.5 | 8.9 ± 1.8 | 9.5 ± 2.0* |
| Micturition Pressure (cmH₂O) | 35.1 ± 3.2 | 34.5 ± 2.9 | 33.8 ± 3.1 | 34.2 ± 2.8 |
*p < 0.05 compared to Vehicle Control
Experimental Protocols
Partial Bladder Outlet Obstruction (pBOO) Rat Model
A partial bladder outlet obstruction was created in female Sprague-Dawley rats to induce bladder hyperactivity.[9] This is a commonly used and validated model for preclinical OAB research.[1][8]
Conscious Cystometry
Urodynamic parameters were evaluated using conscious cystometry, a standard method for assessing bladder function in preclinical models.[10][11][12]
Protocol:
-
Catheter Implantation: Rats were anesthetized, and a polyethylene catheter (PE-50) was implanted into the bladder dome and secured with a purse-string suture. The catheter was externalized at the nape of the neck.[11][13]
-
Recovery: Animals were allowed a recovery period of at least 48 hours before cystometric recordings.
-
Cystometric Recording: On the day of the experiment, the bladder catheter was connected to a pressure transducer and an infusion pump. Saline was infused into the bladder at a constant rate (e.g., 10 mL/h).[11]
-
Data Acquisition: Intravesical pressure was continuously recorded. The following parameters were measured: bladder capacity (volume of infused saline required to induce micturition), voiding frequency, the amplitude of non-voiding contractions (spontaneous bladder contractions that do not lead to voiding), and micturition pressure (the peak pressure during voiding).[10]
Visualizations
Signaling Pathways
Caption: Signaling pathways in the bladder relevant to OAB.
Experimental Workflow
Caption: Workflow for the preclinical evaluation of this compound.
Comparative Drug Action
Caption: Comparative mechanisms of action for OAB treatments.
References
- 1. Review of Animal Models to Study Urinary Bladder Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medications for OAB: Types, side effects, and more [medicalnewstoday.com]
- 3. Current pharmacotherapy of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overactive Bladder Medication: Anticholinergics, Beta3-adrenergic agonists, Neuromuscular Blockers, Botulinum Toxins, Tricyclic antidepressants, Hormones [emedicine.medscape.com]
- 5. The Overactive and Poorly Compliant Bladder: a Review of Coexisting Detrusor Overactivity and Poor Compliance | springermedizin.de [springermedizin.de]
- 6. Solifenacin: treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BladderBoss [bladderboss.com]
- 8. Animal models in overactive bladder research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an Improved Animal Model of Overactive Bladder: Transperineal Ligation versus Transperitoneal Ligation in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cystometry in conscious rats [bio-protocol.org]
- 11. 2.3. Cystometry [bio-protocol.org]
- 12. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Cystometric and External Urethral Sphincter Measurements in Awake Rats with Implanted Catheter and Electrodes Allowing for Repeated Measurements [jove.com]
OAB-14: A Multi-Target Approach to Alzheimer's Disease Compared to Emerging Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of OAB-14, an emerging small molecule drug candidate for Alzheimer's disease (AD), with other notable therapeutics in clinical development. We will delve into their mechanisms of action, present available preclinical and clinical data, and provide an overview of the experimental methodologies employed in their evaluation.
Introduction to this compound and Comparator Drug Candidates
Alzheimer's disease drug development is experiencing a paradigm shift, with a move towards therapies that can modify the underlying pathology of the disease. This compound, a derivative of bexarotene, represents a novel multi-target approach. In this guide, we compare this compound to leading emerging drug candidates: lecanemab and donanemab, which are anti-amyloid monoclonal antibodies, and semorinemab, an anti-tau monoclonal antibody.
Mechanism of Action
The therapeutic strategies for these drug candidates diverge significantly, targeting different aspects of Alzheimer's pathology.
This compound: This small molecule is designed to enhance the clearance of amyloid-beta (Aβ) through multiple pathways. Preclinical studies suggest that this compound promotes the phagocytosis of Aβ by microglia and increases the expression of Aβ-degrading enzymes, namely insulin-degrading enzyme (IDE) and neprilysin (NEP).[1] Additionally, this compound is reported to have anti-inflammatory, antioxidant, and anti-apoptotic effects, and it may also restore the function of the endosomal-autophagic-lysosomal (EAL) pathway, which is crucial for cellular waste clearance.
Lecanemab: This humanized monoclonal antibody selectively targets soluble Aβ protofibrils, which are considered to be highly neurotoxic. By binding to these protofibrils, lecanemab aims to prevent their aggregation into insoluble plaques and facilitate their clearance from the brain.
Donanemab: This monoclonal antibody has a distinct target within the amyloid cascade. It specifically recognizes and binds to an N-terminal pyroglutamate form of Aβ that is present in established amyloid plaques. This targeted approach is designed to clear existing plaque deposits.
Semorinemab: In contrast to the amyloid-targeting drugs, semorinemab is a monoclonal antibody that targets the N-terminal portion of the tau protein. The rationale is to inhibit the spread of tau pathology, which correlates with cognitive decline in Alzheimer's disease.
Signaling Pathway of this compound's Proposed Mechanism of Action
Caption: Proposed multi-target mechanism of this compound in Alzheimer's disease.
Preclinical and Clinical Data Comparison
The following tables summarize the available quantitative data for this compound and the comparator drug candidates.
Table 1: Preclinical Efficacy Data
| Drug Candidate | Animal Model | Key Finding(s) |
| This compound | APP/PS1 Mice | Rapidly cleared 71% of Aβ; Attenuated synaptic degeneration and tau hyperphosphorylation.[1] |
| Lecanemab | APP transgenic mice | Prevents amyloid beta deposition. |
| Donanemab | Not specified in readily available public documents | Focus on established plaque clearance. |
| Semorinemab | P301L mice | Dose-dependently reduced brain pathology. |
Table 2: Clinical Trial Efficacy Data
| Drug Candidate | Trial Phase | Primary Endpoint(s) & Results |
| This compound | Phase 1 | Assessment of safety, tolerability, and pharmacokinetics in healthy volunteers (successfully completed). |
| Lecanemab | Phase 3 (Clarity AD) | Slowed clinical decline by 27% on CDR-SB at 18 months compared to placebo. |
| Donanemab | Phase 3 (TRAILBLAZER-ALZ 2) | Slowed cognitive and functional decline by 35% on iADRS at 18 months in patients with low-to-medium tau levels. |
| Semorinemab | Phase 2 (LAURIET) | Met one of two co-primary endpoints, showing a 43.6% reduction in cognitive decline on ADAS-Cog11 compared to placebo. Did not meet the co-primary endpoint for functional decline. |
Table 3: Clinical Trial Safety Data
| Drug Candidate | Trial Phase | Key Safety Findings |
| This compound | Phase 1 | Good safety and tolerability in healthy adult subjects. |
| Lecanemab | Phase 3 (Clarity AD) | Most common adverse events were infusion-related reactions, headache, and Amyloid-Related Imaging Abnormalities (ARIA). |
| Donanemab | Phase 3 (TRAILBLAZER-ALZ 2) | Amyloid-Related Imaging Abnormalities (ARIA) were the most common treatment-emergent adverse events. |
| Semorinemab | Phase 2 (LAURIET & TAURIEL) | Generally well-tolerated with no unexpected safety signals. |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of these drug candidates.
Experimental Workflow for Preclinical Evaluation of an Alzheimer's Drug Candidate
Caption: A generalized workflow for the preclinical assessment of Alzheimer's drug candidates.
Morris Water Maze for Spatial Learning and Memory
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodent models of Alzheimer's disease.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room to aid in spatial navigation.
-
Procedure:
-
Acquisition Phase: Mice are placed in the pool from different starting locations and must learn the position of the hidden platform over several trials and days. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: The platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the target quadrant where the platform was previously located and the number of platform crossings are measured to assess memory retention.
-
-
Data Analysis: Key metrics include escape latency during acquisition, time in the target quadrant, and the number of platform crossings in the probe trial. A reduction in escape latency over time indicates learning, while a preference for the target quadrant in the probe trial suggests memory consolidation.
Immunohistochemistry for Aβ Plaque Quantification
This technique is used to visualize and quantify Aβ plaques in brain tissue.
-
Tissue Preparation: Mouse brains are fixed, sectioned, and mounted on slides.
-
Staining Protocol:
-
Antigen Retrieval: Sections are treated to unmask the amyloid-beta epitopes.
-
Blocking: Non-specific antibody binding is blocked.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific to Aβ.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is applied.
-
Imaging: Sections are imaged using a fluorescence microscope.
-
-
Data Analysis: The number and area of Aβ plaques are quantified using image analysis software.
ELISA for IDE and NEP Levels
Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative method to measure the levels of specific proteins in biological samples.
-
Sample Preparation: Brain tissue is homogenized to extract proteins.
-
Assay Procedure:
-
Coating: A microplate is coated with a capture antibody specific for either IDE or NEP.
-
Sample Incubation: The brain homogenate is added to the wells, and the target protein binds to the capture antibody.
-
Detection Antibody: A detection antibody, also specific to the target protein and linked to an enzyme, is added.
-
Substrate Addition: A substrate is added that reacts with the enzyme to produce a color change.
-
-
Data Analysis: The intensity of the color is proportional to the amount of the target protein in the sample and is measured using a microplate reader.
Conclusion
This compound presents a promising multi-faceted approach to treating Alzheimer's disease by targeting Aβ clearance through various mechanisms, as well as addressing neuroinflammation and oxidative stress. This contrasts with the more targeted approaches of the anti-amyloid monoclonal antibodies, lecanemab and donanemab, and the anti-tau antibody, semorinemab. While the clinical data for lecanemab and donanemab have shown a modest but significant slowing of cognitive decline, the mixed results for semorinemab highlight the challenges of targeting tau pathology. This compound has demonstrated a favorable safety profile in its initial Phase 1 trial. Future clinical trials will be crucial to determine if its broad mechanism of action translates into meaningful clinical benefits for patients with Alzheimer's disease and how it compares to the more established amyloid-targeting therapies. The detailed experimental protocols provided in this guide offer a framework for understanding and replicating the key studies that underpin the development of these novel therapeutics.
References
Safety Operating Guide
OAB-14: Comprehensive Guidelines for Safe Handling and Disposal
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the proper handling and disposal of OAB-14, a bexarotene derivative under investigation for the treatment of Alzheimer's disease. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of laboratory personnel and the environment.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 2140911-49-3) is not currently available, the following precautions, based on information for its lead compound bexarotene, should be strictly adhered to. This compound is a pharmaceutical-related compound with unknown potency in humans.
1.1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear approved safety goggles or glasses.
-
Hand Protection: Use appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.
-
Body Protection: Wear a lab coat or other protective clothing.
1.2. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.
1.3. General Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
1.4. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
In Case of Skin Contact: Wash off immediately with soap and plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on preclinical studies.
| Parameter | Value | Species | Source |
| Purity | 99.21% | N/A | [1] |
| Maximum Tolerated Dose | >4.0 g/kg | Mice | [2] |
| β-amyloid (Aβ) Clearance | 71% | APP/PS1 Mice | |
| Storage Temperature (Stock Solution) | -80°C (up to 6 months); -20°C (up to 1 month) | N/A | [1] |
Disposal Procedures
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Unused Product:
-
Surplus and non-recyclable this compound should be offered to a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in general waste.
3.2. Contaminated Materials:
-
Contaminated packaging, labware, and PPE should be disposed of as unused product in a sealed, properly labeled container.
3.3. Regulatory Compliance:
-
All disposal activities must adhere to local, state, and federal regulations for hazardous waste.
Experimental Protocols
The following are generalized methodologies for key experiments involving this compound, as cited in the literature.
4.1. In Vivo Efficacy Study in APP/PS1 Mice:
-
Animal Model: Utilize APP/PS1 transgenic mice, a common model for Alzheimer's disease.
-
Drug Administration: Administer this compound to the mice, typically via oral gavage, for a specified period (e.g., 15 days or 3 months).
-
Behavioral Testing: Conduct cognitive assessments, such as the Morris water maze, to evaluate changes in learning and memory.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue for further analysis.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of β-amyloid and other relevant biomarkers using techniques like ELISA or Western blotting.
4.2. Cellular Mechanism of Action Study:
-
Cell Culture: Use appropriate cell lines (e.g., microglia or neuronal cells) to investigate the cellular effects of this compound.
-
Treatment: Expose the cells to varying concentrations of this compound.
-
Phagocytosis Assay: For microglial cells, assess their ability to phagocytose (engulf) β-amyloid peptides in the presence of this compound.
-
Western Blotting: Analyze protein expression levels of key targets in signaling pathways, such as those involved in the endosomal-autophagic-lysosomal pathway (e.g., AMPK, mTOR).
-
Immunofluorescence: Visualize the localization and expression of proteins of interest within the cells using fluorescently labeled antibodies.
Signaling Pathways and Workflows
Caption: this compound signaling pathway for Aβ clearance.
Caption: Proper disposal workflow for this compound.
References
Personal protective equipment for handling OAB-14
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling OAB-14. As a novel bexarotene derivative under investigation for Alzheimer's disease, comprehensive safety data for this compound is not yet publicly available. Therefore, this document is based on the safety profile of its parent compound, bexarotene, and established protocols for handling potent, novel research compounds.[1][2] A conservative approach, assuming this compound is hazardous, is paramount until specific data becomes available.
I. Compound Identification and Hazard Overview
-
Compound Name: this compound
-
CAS Number: 2140911-49-3[3]
-
Description: A derivative of bexarotene, a Class 1 innovative chemical drug intended for the treatment of mild to moderate Alzheimer's disease.[4]
-
Assumed Hazards: Based on the Safety Data Sheet (SDS) for bexarotene, this compound should be handled as a substance that is potentially:
II. Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to minimize exposure. The selection of PPE should be based on a risk assessment of the specific procedures being performed.
| Activity | Required PPE | Rationale |
| Weighing and Dispensing (Solid Form) | • Full-face powered air-purifying respirator (PAPR) or a full-face respirator with appropriate cartridges.• Disposable solid-front lab coat with tight-fitting cuffs.• Double nitrile gloves.• Disposable sleeves.• Safety glasses or goggles (if not using a full-face respirator).[1] | High risk of aerosolization and inhalation of a potent powder. Full respiratory and skin protection is essential.[1] |
| Solution Preparation and Handling | • Certified chemical fume hood.• Lab coat.• Chemical splash goggles.• Nitrile gloves. | Reduces the risk of aerosol inhalation and protects against splashes and spills.[1] |
| In Vitro / In Vivo Administration | • Lab coat.• Safety glasses.• Appropriate chemical-resistant gloves for the solvent and compound. | Focuses on preventing skin and eye contact during dosing procedures. |
General PPE Specifications:
-
Gloves: Use chemical-resistant gloves, such as nitrile. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[7]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required. A face shield may be necessary for procedures with a high risk of splashing.
-
Body Protection: A lab coat is the minimum requirement. For handling larger quantities or when there is a significant risk of contamination, disposable coveralls should be considered.[8]
III. Operational and Handling Protocols
Adherence to strict operational protocols is critical to ensure safety.
A. Engineering Controls:
-
Ventilation: Always handle this compound in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Containment: For procedures with a high risk of aerosol generation, consider using a glove box or other containment solutions.
-
Safety Equipment: Ensure easy access to a safety shower and eyewash station.[5]
B. Standard Operating Procedure (SOP) Workflow:
The following workflow should be adapted for specific experimental needs.
Caption: General workflow for the safe handling of this compound.
Experimental Protocol: Solution Preparation (Example)
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for the procedure.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary equipment (e.g., vials, pipettes, solvent, vortexer).
-
Prepare a spill kit and have it readily accessible.
-
-
PPE:
-
Don a lab coat, chemical splash goggles, and nitrile gloves.
-
-
Procedure:
-
Carefully weigh the required amount of this compound powder in a tared, sealed container within the fume hood.
-
Add the desired solvent to the container using a pipette.
-
Securely cap the container and mix until the compound is fully dissolved.
-
-
Decontamination:
-
Wipe down all external surfaces of containers and equipment with an appropriate solvent (e.g., 70% ethanol) before removing them from the fume hood.
-
Properly dispose of all contaminated disposable materials in the designated hazardous waste container.
-
IV. Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[9]
| Waste Type | Disposal Protocol |
| Unused/Expired Compound | • Collect in a clearly labeled, sealed, and chemically compatible container.• Do not dispose of down the drain or in regular trash.[1][10] |
| Contaminated Labware (e.g., vials, pipette tips) | • Collect in a designated, puncture-resistant, and sealed container.• Label as "Hazardous Waste" with the compound name.[1][11] |
| Contaminated PPE (e.g., gloves, lab coat) | • Carefully doff to avoid self-contamination.• Place in a sealed bag or container labeled as hazardous waste.[1] |
| Liquid Waste (e.g., cell culture media) | • Collect in a sealed, leak-proof container.• Segregate from other chemical waste streams unless compatibility is confirmed.[9] |
Waste Management Workflow:
Caption: Hazardous waste disposal workflow for this compound.
All hazardous waste must be stored in a designated satellite accumulation area and disposed of through a certified hazardous waste vendor in accordance with institutional and local regulations.[9][12]
References
- 1. benchchem.com [benchchem.com]
- 2. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
